molecular formula C17H17N7 B610108 Pik-III

Pik-III

货号: B610108
分子量: 319.4 g/mol
InChI 键: XXSDLQLNIVFIJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PIK-III is an inhibitor of the type 3 phosphatidylinositol 3-kinase (PI3K) vacuolar protein sorting 34 (Vps34) that binds a unique hydrophobic pocket (IC50 = 18 nM). It is selective for Vps34 over related PI3K isoforms, PI4Kβ, and mTOR. This compound acutely inhibits autophagy and de novo lipidation of LC3, leading to stabilization of autophagy substrates.>This compound, also known as VPS34-IN2, is a VPS34 inhibitor which blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo. This compound binds a unique hydrophobic pocket not present in related kinases such as PIKα. This compound acutely inhibits autophagy and de novo lipidation of LC3, and leads to the stabilization of autophagy substrates..

属性

IUPAC Name

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDLQLNIVFIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pik-III: A Technical Guide to its Mechanism of Action in Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Pik-III, a potent and selective small-molecule inhibitor of the Class III phosphatidylinositol 3-kinase (PI3K), Vps34. We will explore its core mechanism of action, supported by quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect on autophagy by directly targeting Vacuolar Protein Sorting 34 (Vps34), also known as PIK3C3.[1][2] Vps34 is the sole Class III PI3K in mammals and plays a pivotal role in the initiation of the autophagy pathway.[3][4]

The primary function of Vps34 is to phosphorylate phosphatidylinositol (PtdIns) to generate phosphatidylinositol-3-phosphate (PtdIns3P).[5][6] This lipid product, PtdIns3P, acts as a critical signaling molecule and a docking site on membranes, primarily at the phagophore (the precursor to the autophagosome). The accumulation of PtdIns3P is essential for recruiting a cascade of downstream autophagy-related (ATG) proteins and effector proteins containing PtdIns3P-binding domains (like FYVE and PX domains).[5][7] This recruitment is a prerequisite for the nucleation and elongation of the autophagosomal membrane.

This compound is an ATP-competitive inhibitor that binds to a unique hydrophobic pocket within the kinase domain of Vps34.[2][8] This binding event prevents Vps34 from phosphorylating its substrate, PtdIns, thereby blocking the production of PtdIns3P. The direct consequence is the failure to recruit downstream ATG proteins, leading to a halt in the formation and maturation of autophagosomes.[9] This blockade manifests as an inhibition of the de novo lipidation of Microtubule-associated protein 1A/1B-light chain 3 (LC3), the conversion of LC3-I to LC3-II, and results in the accumulation of autophagy substrates and cargo receptors, such as p62/SQSTM1 and NCOA4.[1][8][10]

Pik_III_Mechanism cluster_0 Autophagy Initiation Complex (PIK3C3-C1) cluster_1 This compound Action cluster_2 Autophagosome Formation Vps34 Vps34 (PIK3C3) Vps15 Vps15 PtdIns3P PtdIns(3)P Vps34->PtdIns3P ATP → ADP Beclin1 Beclin1 ATG14L ATG14L PikIII This compound PikIII->Vps34 Inhibits PtdIns PtdIns PtdIns->Vps34 Effectors PtdIns(3)P Effectors (e.g., WIPIs) PtdIns3P->Effectors Recruits Autophagosome Autophagosome Formation Effectors->Autophagosome LC3_conversion LC3-I → LC3-II (Lipidation) Autophagosome->LC3_conversion

This compound inhibits the Vps34 kinase, blocking PtdIns3P production.

Quantitative Data: Potency and Selectivity

This compound is a highly potent inhibitor of Vps34 with significant selectivity over other PI3K isoforms. This selectivity is crucial for its use as a specific tool to study autophagy without confounding effects from inhibiting other signaling pathways, such as the Class I PI3K/Akt/mTOR pathway.

Target KinaseIC50 (nM)Reference(s)
Vps34 (PIK3C3) 18 [1][2][11][12][13]
PI(3)Kδ1,200[1][12]
PI(3)Kγ3,040[12]
PI(3)Kα3,960[12]

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target's activity in vitro.

Experimental Protocols

The following protocols describe key experiments used to validate the mechanism of action of this compound.

This assay directly measures the enzymatic activity of Vps34 and its inhibition by this compound. It quantifies the production of PtdIns3P from PtdIns. A common method is a radioactive liposome kinase assay.[14]

Methodology:

  • Reagent Preparation:

    • Vps34 Enzyme: Use a purified, recombinant Vps34/Vps15 complex.

    • Liposome Substrate: Prepare liposomes containing phosphatidylinositol (PtdIns).

    • Kinase Buffer: Typically 20 mM Tris-HCl (pH 7.4), 67 mM NaCl, 10 mM MnCl₂, 1 mM DTT.[14]

    • ATP Mix: Prepare a solution of cold ATP and [γ-³²P]ATP. The final ATP concentration is typically in the low micromolar range (e.g., 5 µM).[14]

    • Inhibitor: Prepare a dilution series of this compound in DMSO. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.

    • Stop Solution: Chloroform/methanol/HCl (100:200:3.5 by volume).[14]

  • Assay Procedure:

    • In a microcentrifuge tube, add the kinase buffer, liposome substrate, and the desired concentration of this compound (or DMSO for control).

    • Add the recombinant Vps34/Vps15 enzyme to the mixture and incubate for 10-15 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding the ATP mix.

    • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

    • Terminate the reaction by adding the stop solution.

  • Product Detection and Analysis:

    • Extract the lipids from the reaction mixture.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Expose the TLC plate to a phosphor screen and visualize the radiolabeled PtdIns3P product using a phosphorimager.

    • Quantify the spot intensity corresponding to PtdIns3P.

    • Plot the percentage of Vps34 activity against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.[15]

This assay assesses the impact of this compound on autophagic flux within a cellular context by monitoring the levels of the key autophagy marker, LC3.[16] During autophagy, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to the autophagosomal membrane.[17] Inhibition of autophagy initiation by this compound prevents the formation of LC3-II.[1]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, H4, or DLD1) and grow to 70-80% confluency.[11][18]

    • Induce autophagy using a known stimulus, such as nutrient starvation (e.g., incubating in EBSS) or an mTOR inhibitor (e.g., AZD8055 or Rapamycin), in the presence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. The lysosomal inhibitor is crucial to block the degradation of LC3-II, allowing for the measurement of autophagic flux.[19][20]

    • Treat cells with a dose-response of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle control for a specified time (e.g., 4-24 hours).[11][12]

  • Protein Extraction:

    • Wash cells with ice-cold 1X PBS.

    • Lyse the cells directly in 2X Laemmli sample buffer or RIPA buffer supplemented with protease inhibitors.[18] Note: Freshly prepared lysates are recommended as LC3 proteins can be sensitive to degradation.[18]

    • Sonicate the lysates briefly to shear DNA and reduce viscosity, then heat at 95°C for 5 minutes.[18]

  • Western Blotting:

    • Separate 20-40 µg of protein lysate per lane on a 12-15% polyacrylamide gel (SDS-PAGE). LC3-I typically runs at ~16-18 kDa and the lipidated, faster-migrating LC3-II runs at ~14-16 kDa.[17][18]

    • Transfer the separated proteins to a PVDF membrane (0.2 µm pore size is recommended for small proteins like LC3).[18]

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (TBS with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody specific for LC3 (e.g., rabbit anti-LC3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity for LC3-II. Normalize this value to a loading control (e.g., β-actin or GAPDH).

    • A potent inhibitor of autophagy initiation like this compound is expected to cause a dose-dependent decrease in the amount of LC3-II generated in the presence of a lysosomal inhibitor.

WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Analysis A1 1. Plate Cells A2 2. Induce Autophagy (e.g., Starvation) A1->A2 A3 3. Add Lysosomal Inhibitor (e.g., Bafilomycin A1) A2->A3 A4 4. Treat with this compound or DMSO Vehicle A3->A4 B1 5. Lyse Cells (RIPA / Sample Buffer) A4->B1 B2 6. Quantify Protein (BCA Assay) B1->B2 C1 7. SDS-PAGE B2->C1 C2 8. PVDF Transfer C1->C2 C3 9. Blocking C2->C3 C4 10. Primary Antibody (α-LC3) C3->C4 C5 11. Secondary Antibody (HRP) C4->C5 C6 12. ECL Detection C5->C6 D1 13. Quantify LC3-II Band & Loading Control C6->D1 D2 14. Compare this compound vs. Control D1->D2

Experimental workflow for assessing this compound activity using LC3 Western Blot.

Conclusion

This compound is a cornerstone chemical tool for the study of autophagy. Its high potency and selectivity for Vps34 allow for the acute and specific inhibition of the autophagy initiation pathway. By preventing the synthesis of PtdIns3P, this compound effectively blocks the formation of autophagosomes, making it an invaluable reagent for dissecting the complex roles of autophagy in normal physiology and in diseases such as cancer and neurodegeneration. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its mechanism and utilize it effectively in their studies.

References

The Role of Pik-III in Elucidating Vps34 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), is a crucial enzyme in fundamental cellular processes, including autophagy and endosomal trafficking.[1][2] It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger that recruits effector proteins to specific membrane domains, thereby regulating vesicle dynamics.[1][3] Given its central role, dissecting the precise functions of Vps34 is paramount for understanding normal cell biology and various pathological conditions, including cancer and neurodegenerative diseases.[4][5]

The advent of specific and potent pharmacological inhibitors has revolutionized the study of protein kinases. Pik-III has emerged as an indispensable chemical tool for investigating Vps34 function.[6][7] This selective, ATP-competitive inhibitor allows for the acute and reversible inactivation of Vps34, enabling researchers to probe its roles with a temporal resolution that is often challenging to achieve with genetic approaches alone.[7][8] This technical guide provides an in-depth overview of the use of this compound in studying Vps34, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant cellular pathways and workflows.

This compound: A Selective Vps34 Inhibitor

This compound is a potent and selective inhibitor of Vps34.[6][7] Its selectivity is a key advantage over pan-PI3K inhibitors like 3-methyladenine (3-MA) and wortmannin, which target multiple PI3K classes and can lead to ambiguous results.[9] Understanding the quantitative aspects of this compound's activity is essential for designing and interpreting experiments.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its effects in various experimental systems.

ParameterValueSpecies/SystemReference
IC50 (Vps34) 18 nM Human (cell-free)[6][10]
IC50 (PI3Kδ) 1.2 µMHuman (cell-free)[6]
IC50 (PI3Kγ) 3.04 µMHuman (cell-free)[8]
IC50 (PI3Kα) 3.96 µMHuman (cell-free)[8]
Cellular IC50 (GFP-FYVE assay) 12 nMHuman U2OS cells[8]
Effective Concentration (inhibition of LC3 lipidation) 1 - 10 µMHuman DLD1 cells[8][10]
Effective Concentration (inhibition of autophagy) 2.5 µMHuman H4 cells[8]
Effective Concentration (inhibition of autophagy) 5 µMHuman HeLa cells[8]
In Vivo Oral Bioavailability (F%) 47%C57BL/6 mice[6]
In Vivo Tmax (oral) 0.7 hC57BL/6 mice[6]
In Vivo Cmax (oral, 10 mg/kg) 2994 nMC57BL/6 mice[6]
In Vivo Half-life (t1/2) 1.2 hC57BL/6 mice[6]

Core Signaling Pathway of Vps34

Vps34-mediated production of PI(3)P is a central node in cellular signaling, primarily impacting autophagy and endosomal sorting. This compound's ability to block this initial step allows for the dissection of these downstream pathways.

Vps34_Signaling_Pathway Pik_III This compound Vps34_Complex Vps34 Complex (Vps34, Vps15, Beclin-1, Atg14L) Pik_III->Vps34_Complex Inhibits PI3P Phosphatidylinositol 3-Phosphate (PI(3)P) Vps34_Complex->PI3P Phosphorylates PI Phosphatidylinositol (PI) Autophagy_Initiation Autophagy Initiation PI3P->Autophagy_Initiation Endosomal_Trafficking Endosomal Trafficking PI3P->Endosomal_Trafficking Effector_Recruitment PI(3)P Effector Recruitment (e.g., WIPIs, DFCP1) Autophagy_Initiation->Effector_Recruitment Endosome_Maturation Endosome Maturation Endosomal_Trafficking->Endosome_Maturation LC3_Lipidation LC3-I to LC3-II Conversion Autophagosome_Formation Autophagosome Formation LC3_Lipidation->Autophagosome_Formation Lysosomal_Degradation Lysosomal Degradation Autophagosome_Formation->Lysosomal_Degradation Effector_Recruitment->LC3_Lipidation Endosome_Maturation->Lysosomal_Degradation

Vps34 Signaling Pathway and the Point of this compound Inhibition.

Experimental Protocols for Studying Vps34 Function with this compound

The following are detailed methodologies for key experiments used to investigate the role of Vps34 using this compound.

Western Blot Analysis of LC3 Lipidation

This protocol is used to assess the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated form, LC3-II, a hallmark of autophagy induction. This compound treatment is expected to inhibit this conversion.

Materials:

  • Cells of interest (e.g., HeLa, MEFs)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B (1:1000-1:2000), Mouse anti-β-actin (1:5000)

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG (1:5000-1:10000)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the specified duration (e.g., 2-24 hours).[8][10] Include positive (e.g., starvation, rapamycin) and negative controls.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis: Apply ECL substrate and visualize the bands using a chemiluminescence imager. Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities of LC3-I and LC3-II to determine the LC3-II/LC3-I or LC3-II/actin ratio.

Immunofluorescence Analysis of Autophagy Markers

This method allows for the visualization of the subcellular localization of autophagy-related proteins, such as p62/SQSTM1, which is a cargo receptor that is degraded during autophagy. Inhibition of autophagy by this compound leads to the accumulation of p62-positive puncta.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Mouse anti-p62/SQSTM1 (1:200-1:800)[4]

  • Fluorescently-labeled secondary antibody: Goat anti-mouse IgG Alexa Fluor 488 (1:500)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells on coverslips with this compound as described in the Western blot protocol.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[4]

  • Blocking: Wash cells three times with PBS and block with blocking solution for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary anti-p62 antibody in blocking solution overnight at 4°C in a humidified chamber.[12]

    • Wash cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody in blocking solution for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash cells three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of p62 puncta per cell.

In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of Vps34 by quantifying the production of PI(3)P and can be used to determine the IC50 of this compound.

Materials:

  • Recombinant human Vps34/Vps15 complex

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Phosphatidylinositol (PI) substrate (e.g., as liposomes)

  • [γ-³²P]ATP or cold ATP and a detection system (e.g., ADP-Glo™ Kinase Assay)

  • Reaction termination solution (e.g., 1 M HCl)

  • Thin-layer chromatography (TLC) system or luminescence plate reader

Procedure (using radiolabeled ATP):

  • Reaction Setup: In a microfuge tube, combine the kinase reaction buffer, recombinant Vps34/Vps15 complex, and PI substrate.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate for a defined period (e.g., 20-30 minutes) at room temperature or 30°C.[2]

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • Lipid Extraction and Separation: Extract the lipids and spot them on a TLC plate. Separate the lipids using an appropriate solvent system.

  • Detection and Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled PI(3)P. Quantify the radioactivity of the PI(3)P spots to determine the kinase activity at each inhibitor concentration.

  • Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Autophagy Flux Assay

This assay measures the rate of autophagic degradation, providing a more dynamic assessment of autophagy than static measurements. This compound is expected to block autophagic flux.

Materials:

  • Cells stably expressing a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3)

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Live-cell imaging system or flow cytometer

Procedure (using mRFP-GFP-LC3):

  • Cell Treatment: Treat cells with this compound or vehicle. In parallel, treat cells with a lysosomal inhibitor alone and in combination with this compound.

  • Principle: The GFP signal is quenched in the acidic environment of the lysosome, while the mRFP signal is more stable. Therefore, yellow puncta (GFP and mRFP) represent autophagosomes, while red puncta (mRFP only) represent autolysosomes.

  • Imaging/Flow Cytometry:

    • Microscopy: Acquire images of the cells in both the green and red channels. Quantify the number of yellow and red puncta per cell in each condition. A blockage in autophagy flux caused by this compound will result in an accumulation of yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes).[3]

    • Flow Cytometry: Analyze the fluorescence of a large population of cells. A decrease in the red/green fluorescence ratio indicates a blockage in autophagic flux.[13]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating Vps34 function using this compound.

Experimental_Workflow Start Hypothesis: Vps34 is involved in a cellular process Treat_Cells Treat cells with this compound Start->Treat_Cells Control_Groups Include Vehicle (DMSO) and Positive/Negative Controls Treat_Cells->Control_Groups Biochemical_Assays Biochemical Assays Control_Groups->Biochemical_Assays Imaging_Assays Imaging Assays Control_Groups->Imaging_Assays Functional_Assays Functional Assays Control_Groups->Functional_Assays WB_LC3 Western Blot for LC3-II Biochemical_Assays->WB_LC3 Kinase_Assay In Vitro Kinase Assay Biochemical_Assays->Kinase_Assay IF_p62 Immunofluorescence for p62 Imaging_Assays->IF_p62 GFP_FYVE GFP-FYVE Reporter Assay Imaging_Assays->GFP_FYVE Autophagy_Flux Autophagy Flux Assay Functional_Assays->Autophagy_Flux Cell_Viability Cell Viability/Proliferation Assay Functional_Assays->Cell_Viability Analysis Data Analysis and Interpretation WB_LC3->Analysis Kinase_Assay->Analysis IF_p62->Analysis GFP_FYVE->Analysis Autophagy_Flux->Analysis Cell_Viability->Analysis Conclusion Conclusion on the role of Vps34 Analysis->Conclusion

Experimental Workflow for Studying Vps34 Function with this compound.

Logical_Relationship Vps34 Vps34 Function Phenotype Observable Cellular Phenotype Vps34->Phenotype Causes Pik_III This compound (Selective Inhibitor) Inhibition Inhibition of Vps34 Activity Pik_III->Inhibition Leads to Inhibition->Vps34 Inhibition->Phenotype Blocks/Alters Inference Inference of Vps34's Role Phenotype->Inference Allows

Logical Framework for Using this compound to Deduce Vps34 Function.

Applications in Drug Development

The critical role of Vps34 in cellular homeostasis, particularly in autophagy, has made it an attractive target for drug development, especially in the context of cancer.[4][5] Autophagy can have a dual role in cancer, either promoting survival of established tumors or suppressing tumor initiation.[4] this compound and its derivatives serve as valuable tools to explore the therapeutic potential of Vps34 inhibition.

In several cancer cell lines, treatment with this compound has been shown to inhibit autophagy and lead to the accumulation of autophagy substrates, which can impair cancer cell survival.[8][10] For instance, in colorectal cancer cells, this compound treatment has been demonstrated to inhibit tumor growth.[12] Furthermore, in certain breast cancer models, inhibition of the PI3K pathway, including the Vps34 component, is a key therapeutic strategy.[14][15] The development of orally bioavailable analogs of this compound has enabled in vivo studies in mouse models, providing a platform to assess the therapeutic efficacy and pharmacokinetic/pharmacodynamic properties of Vps34 inhibitors.[6]

Conclusion

This compound has proven to be a powerful and selective chemical probe for dissecting the multifaceted functions of Vps34. Its ability to acutely inhibit Vps34 activity allows for a detailed investigation of its roles in autophagy, endosomal trafficking, and other cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. As our understanding of the intricate roles of Vps34 in health and disease continues to grow, the use of selective inhibitors like this compound will undoubtedly remain at the forefront of research and therapeutic development.

References

Pik-III: A Technical Guide to the Selective Inhibition of Class III PI3K (Vps34)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Pik-III, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34). This guide details its selectivity, mechanism of action, and applications as a critical research tool for dissecting the cellular processes of autophagy and endosomal trafficking.

Introduction to Class III PI3K (Vps34)

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play essential roles in numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] This family is categorized into three main classes (I, II, and III) based on their structure and substrate specificity.[2]

Class III PI3K, or Vps34, is the most ancient member of the PI3K family.[3] Unlike class I PI3Ks, which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), Vps34 exclusively uses phosphatidylinositol (PtdIns) as its substrate to produce phosphatidylinositol 3-phosphate (PtdIns3P).[4][5] This specific lipid product, PtdIns3P, acts as a crucial second messenger that recruits proteins containing PtdIns3P-binding domains, such as FYVE and PX domains, to specific membrane locations.[3][6]

The localized production of PtdIns3P by Vps34 is fundamental for two critical cellular membrane trafficking pathways:

  • Autophagy: Vps34 is a core component of the autophagy initiation complex, which is essential for the formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation and recycling.[5][7]

  • Endosomal Trafficking: Vps34 regulates the maturation of endosomes, facilitating the sorting and transport of cargo from early to late endosomes and ultimately to lysosomes for degradation.[8][9]

Given its central role in these pathways, the selective inhibition of Vps34 is a powerful strategy for studying its physiological and pathological functions. This compound has emerged as a key chemical probe for this purpose.

This compound: A Selective Vps34 Inhibitor

This compound (also known as Vps34-IN2) is a potent, cell-permeable, and highly selective inhibitor of Vps34.[10][11] It binds to a unique hydrophobic pocket within the ATP-binding site of Vps34, a feature not present in other related kinases, which contributes to its high selectivity.[11][12][13]

Chemical Properties:

  • Formal Name: 4'-(cyclopropylmethyl)-N2-4-pyridinyl-[4,5'-bipyrimidine]-2,2'-diamine[12]

  • CAS Number: 1383716-40-2[12]

  • Molecular Formula: C₁₇H₁₇N₇[12]

Data Presentation: Selectivity Profile

This compound demonstrates remarkable selectivity for Vps34 over other PI3K isoforms and the related mTOR kinase. The half-maximal inhibitory concentration (IC50) values highlight this specificity.

Kinase TargetIC50 (nM)Fold Selectivity (vs. Vps34)Reference
Vps34 (Class III PI3K) 18 1 [10][11][12][14]
PI3Kδ (Class I)1,200~67x[10][15]
PI3Kα (Class I)>10,000>555x[16] (Data for similar inhibitor VPS34-IN1)
PI3Kβ (Class I)>10,000>555x[16] (Data for similar inhibitor VPS34-IN1)
PI3Kγ (Class I)>10,000>555x[16] (Data for similar inhibitor VPS34-IN1)
mTORNot significantly inhibitedHigh[11][12]

Note: Data for PI3Kα, β, and γ isoforms are inferred from the high selectivity profile of the structurally related inhibitor VPS34-IN1, as specific IC50 values for this compound against these isoforms are not consistently published. This compound is consistently reported to be highly selective for Vps34 over other PI3K isoforms.[11][12]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Vps34's lipid kinase activity. By blocking the catalytic function of Vps34, this compound prevents the synthesis of PtdIns3P. This acute depletion of PtdIns3P at key cellular membranes leads to the robust inhibition of downstream processes.

Inhibition of Autophagy: The primary and most studied effect of this compound is the inhibition of autophagy.[11][17] Vps34, as part of a complex with Vps15, Beclin-1, and ATG14, generates the PtdIns3P pool necessary for the recruitment of autophagy-related proteins to the phagophore (the precursor to the autophagosome).[5][18] this compound-mediated inhibition of Vps34 blocks this crucial step, leading to:

  • Inhibition of LC3 Lipidation: It prevents the conversion of the soluble form of LC3 (LC3-I) to its lipid-conjugated, autophagosome-associated form (LC3-II).[10][17]

  • Stabilization of Autophagy Substrates: The block in autophagic degradation results in the accumulation of autophagy cargo receptors and substrates, such as p62/SQSTM1 and NCOA4.[10][13][14]

Disruption of Endosomal Trafficking: PtdIns3P is also essential for the identity and function of early endosomes.[8][9] It recruits effector proteins that mediate vesicle sorting, cargo transport, and the maturation of early endosomes into late endosomes.[9][19] By inhibiting Vps34, this compound disrupts these processes, which can lead to defects in receptor-mediated endocytosis and the degradation of endocytosed cargo like the epidermal growth factor receptor (EGFR).[8][19]

Mandatory Visualizations: Signaling and Experimental Workflows

Signaling Pathway Diagrams

This compound Inhibition of Autophagy Pathway cluster_0 Autophagy Induction (e.g., Nutrient Starvation) cluster_1 PtdIns3P Production cluster_2 Autophagosome Formation ULK1 Complex ULK1 Complex Vps34 Complex I Vps34-Vps15 Beclin1-ATG14 ULK1 Complex->Vps34 Complex I Activates PtdIns3P PtdIns3P Vps34 Complex I->PtdIns3P Catalyzes PtdIns PtdIns PtdIns->Vps34 Complex I Substrate PtdIns3P Effectors WIPIs, etc. PtdIns3P->PtdIns3P Effectors Recruits This compound This compound This compound->Vps34 Complex I ATG Proteins ATG Proteins PtdIns3P Effectors->ATG Proteins Recruits LC3-I LC3-I LC3-II LC3-II (Lipidated) LC3-I->LC3-II Lipidation Phagophore Phagophore LC3-II->Phagophore Incorporation Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure

Caption: Vps34 in Autophagy. This compound inhibits the Vps34 complex, blocking PtdIns3P production and halting autophagosome formation.

This compound Disruption of Endosomal Trafficking cluster_0 Endocytosis cluster_1 PtdIns3P-Mediated Maturation cluster_2 Cargo Sorting & Degradation Plasma Membrane Plasma Membrane Early Endosome Early Endosome Plasma Membrane->Early Endosome Internalization Vps34 Complex II Vps34-Vps15 Beclin1-UVRAG Late Endosome Late Endosome Early Endosome->Late Endosome Maturation (Rab5 to Rab7 switch) PtdIns3P PtdIns3P Vps34 Complex II->PtdIns3P Catalyzes PtdIns PtdIns PtdIns->Vps34 Complex II Substrate PtdIns3P->Early Endosome Enriches Membrane This compound This compound This compound->Vps34 Complex II Rab5 Rab5 Rab5->Vps34 Complex II Recruits to Early Endosome Rab7 Rab7 Lysosome Lysosome Late Endosome->Lysosome Fusion

Caption: Vps34 in Endocytosis. This compound blocks Vps34, disrupting PtdIns3P signaling required for endosome maturation.

Experimental Protocols

Protocol 1: In Vitro Vps34 Kinase Assay (HTRF-based)

This protocol describes a method to determine the IC50 of this compound against Vps34 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Recombinant human Vps34/Vps15 complex.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP solution.

  • Biotinylated PtdIns substrate.

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-serine/threonine antibody and Streptavidin-XL665.

  • 384-well low-volume assay plates.

  • Plate reader capable of HTRF.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final assay concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well plate, add 2 µL of the diluted this compound or DMSO vehicle.

  • Enzyme/Substrate Addition: Add 4 µL of a mix containing the Vps34/Vps15 enzyme and biotinylated PtdIns substrate prepared in kinase buffer.

  • Initiate Reaction: Add 4 µL of ATP solution (concentration near the Km for Vps34) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Stop Reaction & Detection: Add 10 µL of HTRF detection mix containing the Europium-cryptate antibody and Streptavidin-XL665 in detection buffer (which includes EDTA to stop the reaction).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Autophagy Assay (LC3 Immunofluorescence)

This protocol details the visualization of autophagy inhibition by quantifying LC3 puncta in cells treated with this compound.

Materials:

  • H4 or HeLa cells.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound and optional autophagy inducer (e.g., AZD8055, an mTOR inhibitor).

  • Coverslips in a 24-well plate.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: Rabbit anti-LC3B.

  • Secondary antibody: Alexa Fluor 488 goat anti-rabbit IgG.

  • DAPI or Hoechst 33342 for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO vehicle for a specified duration (e.g., 4-12 hours). Co-treatment with an mTOR inhibitor can be used to assess inhibition of induced autophagy.[10]

  • Fixation: Wash cells once with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently labeled secondary antibody and a nuclear counterstain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell. A significant decrease in LC3 puncta in this compound-treated cells (especially under induced conditions) compared to the control indicates autophagy inhibition.

Protocol 3: Western Blot Analysis of Autophagy Markers

This protocol is for assessing the biochemical hallmarks of autophagy inhibition.

Materials:

  • Panc10.05 or H4 cells.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-LC3B, mouse anti-p62/SQSTM1, mouse anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Treatment and Lysis: Treat cells in a 6-well plate with this compound (e.g., 1-10 µM) or DMSO for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (β-actin) overnight at 4°C.

  • Washing and Secondary Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities. Inhibition of autophagy by this compound is indicated by a decrease in the LC3-II/LC3-I ratio and an accumulation (increased band intensity) of p62 protein compared to the control.[10]

Applications in Research and Drug Development

This compound is an invaluable tool for basic research and has implications for drug development.

  • Elucidating Vps34 Function: As a selective inhibitor, this compound allows researchers to probe the specific roles of Vps34 in autophagy, endocytosis, and other cellular processes without the confounding off-target effects of broad-spectrum PI3K inhibitors like wortmannin.[6]

  • Identifying Autophagy Substrates: By blocking autophagic degradation, this compound treatment leads to the accumulation of substrates. This has been leveraged in proteomic screens to identify novel cargo and receptors of the autophagy pathway. A prominent example is the discovery of NCOA4 as a selective cargo receptor for the degradation of ferritin (ferritinophagy), a finding made possible by using this compound.[13][17] This revealed a previously unknown role for autophagy in regulating cellular and systemic iron homeostasis.[17]

  • Cancer Research: Autophagy is a double-edged sword in cancer. While its dysfunction can contribute to tumorigenesis, established tumors often hijack the pathway to survive metabolic stress and chemotherapy.[2][20] this compound and other Vps34 inhibitors are used in preclinical studies to investigate the therapeutic potential of blocking this pro-survival mechanism in various cancers.[14]

Conclusion

This compound is a cornerstone chemical probe for cell biologists and pharmacologists. Its high potency and selectivity for Vps34 provide a precise means to inhibit class III PI3K activity. This allows for the acute and specific disruption of autophagy and endosomal trafficking, enabling a deeper understanding of these fundamental cellular pathways. The successful use of this compound in identifying novel biological mechanisms, such as the role of NCOA4 in iron homeostasis, underscores its power as a research tool. As the intricacies of autophagy in health and disease continue to be unraveled, the utility of selective inhibitors like this compound in both foundational research and the early stages of drug discovery will remain indispensable.

References

Pik-III: A Technical Guide to a Selective VPS34 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pik-III is a potent and selective small molecule inhibitor of the Class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (VPS34).[1][2] As a crucial enzyme in the initiation of autophagy, VPS34 plays a pivotal role in cellular homeostasis by facilitating the degradation and recycling of cellular components.[3] this compound's ability to specifically target VPS34 makes it an invaluable tool for elucidating the intricate mechanisms of autophagy and a potential therapeutic agent in diseases where autophagy is dysregulated.[1][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound.

Discovery and Development

This compound, also known as VPS34-IN2, was identified through efforts to develop selective inhibitors of VPS34.[5][6] It emerged from a bisaminopyrimidine chemical scaffold and was found to be a potent inhibitor of VPS34's enzymatic activity.[3][6] A key feature of this compound is its high selectivity for VPS34 over other PI3K isoforms, which is attributed to its binding to a unique hydrophobic pocket within the VPS34 kinase domain.[2] This selectivity allows for the specific interrogation of VPS34 function without the confounding effects of inhibiting other PI3K family members.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Assay TypeReference
VPS340.018Cell-free assay[4][5]
PI3Kδ1.2Cell-free assay[5]
PI3Kγ3.04Cell-free assay[7]
PI3Kα3.96Cell-free assay[7]
VPS34 (U2OS cells)0.012GFP-FYVE reporter gene assay[5]

Table 2: In Vivo Pharmacokinetic Parameters of a this compound Analogue (Compound 19) in C57BL/6 Mice

ParameterValueDosingReference
Administration RouteOral10 mg/kg[4][6]
Systemic Clearance30 mL/min/kg10 mg/kg (p.o.)[4][6]
Oral Bioavailability (F%)4710 mg/kg (p.o.)[4][6]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of VPS34, the sole Class III PI3K in mammals.[1][8] VPS34 catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P).[9] PtdIns3P is a critical second messenger that recruits effector proteins containing FYVE or PX domains to initiate the formation of autophagosomes, the hallmark of autophagy.[10]

By inhibiting VPS34, this compound blocks the production of PtdIns3P, thereby preventing the recruitment of downstream autophagy-related (ATG) proteins and halting the initiation of autophagy. This leads to an accumulation of autophagy substrates, such as p62/SQSTM1 and NCOA4, and a reduction in the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a key step in autophagosome maturation.[5]

Recent studies have suggested that this compound may also have effects independent of VPS34, such as the inhibition of p38 activation, which contributes to its anti-fibrotic properties.[1]

Pik_III_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm PtdIns PtdIns VPS34 VPS34 (Class III PI3K) PtdIns->VPS34 Substrate PtdIns3P PtdIns3P VPS34->PtdIns3P Phosphorylates Pik_III This compound Pik_III->VPS34 Inhibits Autophagy_Initiation Autophagy Initiation Complex (Beclin-1, ATG14L, etc.) PtdIns3P->Autophagy_Initiation Recruits Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Promotes LC3_Lipidation LC3-I to LC3-II Conversion Autophagosome_Formation->LC3_Lipidation Autophagy_Substrates Degradation of Autophagy Substrates (p62, NCOA4) Autophagosome_Formation->Autophagy_Substrates

Figure 1: this compound inhibits the VPS34-mediated signaling pathway, blocking autophagy initiation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against VPS34 and other lipid kinases.

Methodology:

  • Reagents and Materials: Recombinant human VPS34/Vps15 complex, other PI3K isoforms, phosphatidylinositol (PtdIns) substrate, ATP [γ-32P], kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT), this compound, and a control inhibitor (e.g., wortmannin).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a microplate, combine the kinase, kinase assay buffer, and the lipid substrate. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP [γ-32P]. e. Incubate the plate at 30°C for a specified time (e.g., 20 minutes). f. Terminate the reaction by adding a stop solution (e.g., 4M HCl). g. Extract the lipids and spot them onto a TLC plate. h. Separate the lipids using an appropriate solvent system. i. Visualize the radiolabeled PtdIns3P product by autoradiography and quantify the spot intensity to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Kinase (VPS34) - Substrate (PtdIns) - ATP [γ-32P] - this compound dilutions Incubate Incubate Kinase, Substrate, and this compound Reagents->Incubate Initiate Initiate reaction with ATP [γ-32P] Incubate->Initiate Terminate Terminate reaction Initiate->Terminate TLC Lipid Extraction and TLC Terminate->TLC Autorad Autoradiography and Quantification TLC->Autorad IC50 Determine IC50 Autorad->IC50

Figure 2: General workflow for an in vitro kinase assay to determine this compound's IC50.

Western Blot Analysis of Autophagy Markers

Objective: To assess the effect of this compound on autophagy by monitoring the levels of key autophagy-related proteins.

Methodology:

  • Cell Culture and Treatment: a. Culture cells (e.g., DLD1, H4, or U2OS) in appropriate media. b. Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Visualize protein bands using an ECL detection system and quantify band intensities.

Western_Blot_Workflow Cell_Treatment Cell Culture and This compound Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE and Protein Transfer Cell_Lysis->SDS_PAGE Immunoblotting Immunoblotting with Primary & Secondary Antibodies SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection and Analysis Immunoblotting->Detection

Figure 3: Workflow for Western blot analysis of autophagy markers following this compound treatment.

GFP-FYVE Reporter Assay

Objective: To monitor the inhibition of VPS34 activity in live cells by observing the localization of a PtdIns3P-binding reporter.

Methodology:

  • Cell Culture and Transfection: a. Culture U2OS cells and stably or transiently transfect them with a plasmid encoding a GFP-tagged tandem FYVE domain (GFP-2xFYVE), which specifically binds to PtdIns3P.

  • Cell Treatment and Imaging: a. Treat the transfected cells with this compound or DMSO for a specified time (e.g., 2 hours). b. Image the cells using fluorescence microscopy. In control cells, GFP-2xFYVE will localize to endosomal puncta. Upon this compound treatment, the GFP signal will become diffuse throughout the cytoplasm due to the depletion of PtdIns3P.

  • Quantification: a. Quantify the change in GFP localization from punctate to diffuse to determine the cellular IC50 of this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound or its analogues in an animal model.

Methodology:

  • Animal Model: Use C57BL/6 mice.

  • Drug Administration: Administer the compound orally (p.o.) or intravenously (i.v.) at a defined dose.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing and Analysis: a. Process blood to obtain plasma. b. Extract the compound from plasma samples. c. Quantify the concentration of the compound using LC-MS/MS.

  • Data Analysis: a. Plot plasma concentration versus time. b. Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion

This compound is a highly selective and potent inhibitor of VPS34, making it an indispensable research tool for investigating the role of autophagy in health and disease. Its well-characterized mechanism of action and the availability of robust experimental protocols for its use in both in vitro and in vivo settings facilitate its application in a wide range of research areas. Further studies on this compound and its analogues may lead to the development of novel therapeutic strategies for diseases with aberrant autophagy, including cancer and neurodegenerative disorders.

References

The Role of Pik-III in Understanding Iron Homeostasis and Ferritin Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Pik-III, a selective pharmacological inhibitor, and its pivotal role as a research tool in elucidating the molecular mechanisms of cellular iron homeostasis, with a specific focus on the process of ferritin degradation.

Introduction: Interrogating Iron Metabolism with a Selective Inhibitor

Cellular iron homeostasis is a tightly regulated process essential for numerous biological functions, from oxygen transport to DNA synthesis. Dysregulation of iron metabolism is implicated in a range of pathologies, including cancer and neurodegenerative diseases. A key component of this regulation is the storage and mobilization of iron from ferritin, the cell's primary iron-storage protein complex. The degradation of ferritin, a process termed "ferritinophagy," is a specialized form of selective autophagy that releases stored iron to meet metabolic demands.

This compound has emerged as a critical tool for studying these pathways. It is a potent and highly selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), the sole Class III phosphoinositide 3-kinase (PI3K) in mammals.[1][2] By inhibiting VPS34, this compound effectively blocks the initiation of autophagy, allowing researchers to dissect the intricate steps of ferritinophagy and its impact on the cellular labile iron pool. This guide details the mechanism of this compound, its effects on iron regulation, and the experimental protocols used to uncover these functions.

This compound: A Highly Selective Inhibitor of VPS34 Kinase

This compound is a small molecule inhibitor that demonstrates high selectivity for VPS34 over other PI3K isoforms.[2][3] Its specificity is attributed to its ability to bind a unique hydrophobic pocket within the ATP-binding site of VPS34, a feature not conserved in other related kinases like PI(3)Kα.[3][4] This selectivity makes this compound an invaluable tool for distinguishing the cellular functions of VPS34 from those of Class I and II PI3Ks. The primary function of VPS34 is to phosphorylate phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid messenger required for the initiation of autophagy and vesicle trafficking.[1][2] By inhibiting this activity, this compound acutely blocks autophagy and the downstream lipidation of LC3, a crucial step in autophagosome formation, leading to the accumulation and stabilization of autophagy substrates.[3][5]

Data Presentation: Inhibitor Specificity

The following table summarizes the quantitative inhibitory potency of this compound, highlighting its selectivity for VPS34.

Kinase TargetIC50 (μM)Selectivity (Fold difference vs. VPS34)
VPS34 0.018 1x
PI(3)Kδ1.2~67x
PI(3)Kα>10>555x
PI(3)Kβ>10>555x
PI(3)Kγ>10>555x
mTOR>10>555x

Table 1: IC50 values of this compound for VPS34 and other related kinases. Data compiled from multiple sources.[5][6]

The Mechanism of Ferritinophagy and its Inhibition by this compound

Ferritinophagy is the process by which cells degrade ferritin to release iron. This selective autophagy pathway is mediated by the cargo receptor, Nuclear Receptor Coactivator 4 (NCOA4).[7][8] Under conditions of iron depletion, NCOA4 binds directly to the ferritin heavy chain-1 (FTH1) subunit of the ferritin complex.[3][9] This NCOA4-ferritin complex is then recognized by the nascent autophagosome and sequestered for delivery to the lysosome.[8] Inside the autolysosome, ferritin is degraded, releasing iron into the cytosol to replenish the labile iron pool.

This compound's inhibition of VPS34 directly blocks this pathway at its initiation. By preventing the formation of autophagosomes, this compound treatment leads to the accumulation of both NCOA4 and ferritin, effectively trapping iron within the storage complex.[3] This blockade of ferritin degradation is a key mechanism by which this compound impacts cellular iron homeostasis.

cluster_cytosol Cytosol cluster_pathway Autophagy Pathway Ferritin Ferritin (Iron Store) Complex NCOA4-Ferritin Complex Ferritin->Complex NCOA4 NCOA4 (Cargo Receptor) NCOA4->Complex Binds Autophagosome Autophagosome Complex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Iron Labile Iron Pool Autolysosome->Iron Degrades & Releases VPS34 VPS34 VPS34->Autophagosome Initiates PIKIII This compound PIKIII->VPS34 Inhibits

Fig. 1: Signaling pathway of NCOA4-mediated ferritinophagy and its inhibition by this compound.

Dual Role of VPS34 in Iron Homeostasis

Research utilizing this compound has revealed that VPS34 plays a dual role in managing cellular iron. Beyond its function in ferritinophagy, VPS34 is also involved in the endocytic pathway, specifically in the recycling of the transferrin receptor (TFRC), which is responsible for iron uptake into the cell.

Acute inhibition of VPS34 with this compound has been shown to enhance the lysosomal degradation of TFRC, leading to impaired iron uptake.[9] This suggests that VPS34 activity is required for proper endosomal sorting and recycling of the receptor back to the plasma membrane.

Interestingly, these two functions of VPS34 appear to be sensitive to different concentrations of this compound. Lower concentrations primarily disrupt TFRC recycling and iron uptake, while higher concentrations are required to fully block ferritinophagy. This dose-dependent effect underscores the complexity of VPS34's role in iron metabolism.

cluster_vps34 VPS34 Activity cluster_pathways Iron Homeostasis Pathways cluster_pikiii This compound Inhibition VPS34 VPS34 TFRC TFRC Recycling (Iron Uptake) VPS34->TFRC Regulates Ferritinophagy Ferritinophagy (Iron Release) VPS34->Ferritinophagy Regulates Iron_Uptake Impaired Iron Uptake Iron_Release Blocked Iron Release Low_Pik Low Dose this compound (e.g., 0.5-1 µM) Low_Pik->TFRC Inhibits High_Pik High Dose this compound (e.g., 5-10 µM) High_Pik->Ferritinophagy Inhibits start Cells treatment Treat with This compound vs Vehicle start->treatment lysis Denaturing Lysis (8M Urea) treatment->lysis enrich Ubiquitin-Affinity Enrichment lysis->enrich digest On-Bead Digestion enrich->digest ms LC-MS/MS Analysis digest->ms end Identify Accumulated Substrates (e.g., NCOA4) ms->end

References

The Impact of Pik-III on LC3 Lipidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the impact of Pik-III, a selective inhibitor of Class III phosphatidylinositol 3-kinase (PI3KC3) or Vps34, on the process of LC3 lipidation, a critical step in autophagy. We will explore the underlying signaling pathways, present available quantitative data on its inhibitory effects, and provide detailed experimental protocols for researchers to investigate these effects in their own work. This document is intended to serve as a comprehensive resource for professionals in cellular biology and drug development who are focused on the modulation of autophagy.

Introduction to Autophagy and LC3 Lipidation

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key event in the initiation of autophagy is the formation of a double-membraned vesicle known as the autophagosome, which engulfs cytoplasmic material destined for degradation.

The lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagosome formation. The cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is then recruited to the autophagosomal membrane. The amount of LC3-II is therefore widely used as an indicator of autophagosome formation and autophagic activity.

This compound: A Selective Inhibitor of Vps34

This compound is a potent and selective inhibitor of Vps34, the catalytic subunit of the Class III PI3K complex I (PI3KC3-C1). This complex, which also includes Vps15, Beclin-1, and Atg14, plays a crucial role in the initiation of autophagy by producing phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. PI3P serves as a docking site for downstream autophagy-related proteins (Atgs), including WIPI2, which are essential for the recruitment and activation of the machinery required for LC3 lipidation. By inhibiting Vps34, this compound effectively blocks the production of PI3P and thereby halts the process of autophagosome formation and subsequent LC3 lipidation.[1][2][3]

Signaling Pathway of this compound-Mediated Inhibition of LC3 Lipidation

The initiation of autophagy is tightly regulated. Upon induction of autophagy (e.g., by nutrient starvation), the ULK1 complex is activated and translocates to the phagophore assembly site. This complex is crucial for the subsequent recruitment and activation of the Vps34-containing PI3KC3 complex I. Vps34 then phosphorylates phosphatidylinositol (PI) to generate PI3P. PI3P acts as a platform to recruit effector proteins containing a PI3P-binding domain, such as WIPI2. WIPI2, in turn, is essential for the recruitment of the Atg12-Atg5-Atg16L1 complex, which functions as an E3-like ligase to facilitate the conjugation of PE to LC3-I, forming LC3-II. This compound, by directly inhibiting the kinase activity of Vps34, disrupts this entire cascade at an early stage, preventing the formation of PI3P and consequently blocking all downstream events, including LC3 lipidation.[3][4]

Nutrient Starvation Nutrient Starvation ULK1_Complex ULK1 Complex Nutrient Starvation->ULK1_Complex Vps34_Complex Vps34-Vps15-Beclin1-Atg14 (PI3KC3 Complex I) ULK1_Complex->Vps34_Complex PI3P PI3P Vps34_Complex->PI3P phosphorylates PikIII This compound PikIII->Vps34_Complex PI PI WIPI2 WIPI2 PI3P->WIPI2 recruits Atg12_5_16L1 Atg12-Atg5-Atg16L1 Complex WIPI2->Atg12_5_16L1 recruits LC3_II LC3-II (Lipidated) Atg12_5_16L1->LC3_II facilitates conjugation LC3_I LC3-I

This compound inhibits LC3 lipidation by targeting Vps34.

Quantitative Impact of this compound on LC3 Lipidation and p62 Degradation

This compound has been shown to be a highly selective inhibitor of Vps34 with a reported IC50 value of 18 nM in cell-free assays.[5] The functional consequence of this inhibition in cells is a robust blockade of autophagy. This is typically observed as a decrease in the conversion of LC3-I to LC3-II and an accumulation of autophagy substrates like p62/SQSTM1.

While comprehensive dose-response data across multiple cell lines is not centrally compiled, the available literature indicates a concentration-dependent effect. For instance, in DLD1 cells, this compound was shown to prevent the degradation of the autophagy substrate p62 at concentrations ranging from 1 to 10 µM.[5]

Table 1: Effect of this compound on Autophagy Markers

Cell LineTreatment ConditionThis compound Concentration (µM)Effect on LC3-IIEffect on p62 DegradationReference
H4Basal and mTOR inhibition (AZD8055)Not specifiedIncreased cytosolic LC3 signal (inhibition of autolysosome formation)Not specified[5]
H4, PSN1Not specifiedNot specifiedIncrease in LC3-I levelsNot specified[5]
Panc10.05Not specifiedNot specifiedIncrease in both LC3-I and LC3-II levelsNot specified[5]
DLD124 hours1 - 10Not specifiedPrevention of degradation[5]
U2OS2 hoursIC50 = 0.012Inhibition of Vps34 activity (GFP-FYVE reporter)Not specified[5]

Note: The increase in both LC3-I and LC3-II in Panc10.05 cells suggests a complex, cell-type-specific response that may involve feedback mechanisms or effects on later stages of autophagy in addition to the primary inhibition of Vps34.

Experimental Protocols

To investigate the impact of this compound on LC3 lipidation, researchers can employ several key experimental techniques.

Western Blotting for LC3 and p62

This is the most common method to assess changes in LC3 lipidation and autophagic flux.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). To assess autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) should be added for the last 2-4 hours of the this compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (typically 20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II). Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities for LC3-II, LC3-I, p62, and the loading control. The LC3-II/loading control ratio is a key indicator of autophagosome number. The p62/loading control ratio indicates the level of autophagic degradation.

cluster_0 Cell Preparation cluster_1 Protein Extraction & Quantification cluster_2 Western Blot cluster_3 Data Analysis A Plate Cells B Treat with this compound (Dose-Response/Time-Course) A->B C Add Lysosomal Inhibitor (Optional, for flux) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer F->G H Immunoblotting (LC3, p62, Loading Control) G->H I Detection H->I J Densitometry I->J K Quantify LC3-II & p62 Levels J->K

Workflow for Western blot analysis of LC3 and p62.
Immunofluorescence Microscopy for LC3 Puncta

This method allows for the visualization and quantification of autophagosomes within individual cells.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound as described for the Western blot protocol.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with a detergent such as 0.1% Triton X-100 or saponin for 10 minutes.

  • Immunostaining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with an anti-LC3 primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody and Mounting: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI. Mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. The number of LC3 puncta per cell can be quantified using image analysis software. A decrease in the number of LC3 puncta upon this compound treatment indicates an inhibition of autophagosome formation.

In Vitro LC3 Lipidation Assay

This cell-free assay allows for the direct assessment of the biochemical process of LC3 lipidation.

Protocol:

  • Prepare Liposomes: Prepare synthetic liposomes containing phosphatidylethanolamine (PE).

  • Assemble Reaction Mixture: In a reaction buffer, combine purified recombinant autophagy proteins: Atg7 (E1-like enzyme), Atg3 (E2-like enzyme), and the Atg12-Atg5-Atg16L1 complex (E3-like enzyme), and LC3-I.

  • Initiate Reaction: Add ATP to initiate the enzymatic cascade.

  • This compound Treatment: To test the effect of this compound, it should be pre-incubated with the Vps34-containing complex before its addition to a more complex reaction mixture that includes components for PI3P generation.

  • Analysis: Stop the reaction and analyze the conversion of LC3-I to LC3-II by SDS-PAGE and Coomassie blue staining or Western blotting.

Conclusion

This compound is a valuable tool for researchers studying the role of autophagy in various physiological and pathological processes. Its high selectivity for Vps34 allows for the specific interrogation of the early stages of autophagosome formation. By inhibiting Vps34 kinase activity, this compound effectively blocks the production of PI3P, leading to a subsequent inhibition of LC3 lipidation and an accumulation of autophagic substrates. The experimental protocols detailed in this guide provide a robust framework for quantifying the impact of this compound on these key autophagic events. Further research to generate comprehensive quantitative data on the dose- and time-dependent effects of this compound in a wider range of cell types will be invaluable for the continued development and application of this important research tool.

References

Pik-III's involvement in the regulation of endosomal trafficking

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of PIK-III/Vps34 in the Regulation of Endosomal Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endosomal pathway is a critical intracellular sorting station, responsible for the trafficking, recycling, and degradation of internalized cell-surface receptors and extracellular cargo. A key regulator of this intricate network is the Class III Phosphoinositide 3-Kinase (this compound), also known as Vacuolar Protein Sorting 34 (Vps34). Vps34 is the sole enzyme responsible for producing phosphatidylinositol 3-phosphate (PI(3)P) from phosphatidylinositol (PI) on endosomal membranes.[1][2] This lipid, PI(3)P, serves as a crucial signaling platform, recruiting a host of effector proteins that orchestrate the sequential steps of endosome maturation and sorting. This guide provides a detailed technical overview of the molecular mechanisms by which Vps34 governs endosomal trafficking, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Core Machinery: The Vps34 Complexes

In mammalian cells, Vps34 does not function in isolation but as a component of distinct, multi-protein complexes that dictate its subcellular localization and function.[3] While two major complexes exist, the one pertinent to endosomal trafficking is Complex II .

  • Complex I (Autophagy-Specific): Composed of Vps34, Vps15 (p150), Beclin 1, and ATG14L. This complex is primarily involved in the initiation of autophagy.[3][4]

  • Complex II (Endosomal Trafficking): Composed of Vps34, Vps15, Beclin 1, and UV-resistance-associated gene (UVRAG).[3] This complex is recruited to endosomes and is essential for regulating endocytic sorting and maturation.[1][5]

The crystal structure of Complex II reveals a Y-shaped assembly where Vps34 and the regulatory protein kinase Vps15 form an intertwined catalytic arm.[1][6] This structural arrangement is crucial for its function on membranes, allowing it to generate localized pools of PI(3)P that define endosomal identity.[7][8]

Signaling Pathways and Mechanisms of Regulation

Vps34-mediated production of PI(3)P is a central event in controlling the endosomal pathway, primarily through the recruitment of proteins containing PI(3)P-binding domains like FYVE and PX.[9] Its influence is most pronounced in the transition from early to late endosomes and in the regulation of late endosome dynamics.

Regulation of Early Endosome Maturation and the Rab5-to-Rab7 Switch

The journey begins at the early endosome, where the small GTPase Rab5, in its active GTP-bound state, recruits Vps34 Complex II.[5][10] This initiates a cascade that is critical for the maturation of the endosome.

  • PI(3)P Production: Once recruited, Vps34 phosphorylates PI on the endosomal membrane to generate PI(3)P.[2]

  • Effector Recruitment: The newly synthesized PI(3)P acts as a docking site for effector proteins containing FYVE domains, such as Early Endosome Antigen 1 (EEA1). EEA1, in conjunction with Rab5, tethers vesicles and facilitates the homotypic fusion of early endosomes.[11]

  • Negative Feedback on Rab5: Crucially, Vps34 initiates a negative feedback loop to ensure the directionality of trafficking. The PI(3)P pool generated by Vps34 recruits Rab5 GTPase-Activating Proteins (GAPs), such as TBC-2.[10][12] These GAPs inactivate Rab5 by promoting its hydrolysis of GTP to GDP.[10] This inactivation is a key step in the "Rab switch," allowing for the subsequent recruitment and activation of the late endosomal GTPase, Rab7. Studies in Vps34-deficient cells show markedly elevated levels of active Rab5-GTP, which leads to enlarged endosomes.[10][12]

G Vps34 Signaling at the Early Endosome cluster_membrane Early Endosome Membrane Rab5_GTP Rab5-GTP (Active) Vps34_CII Vps34 Complex II Rab5_GTP->Vps34_CII 1. Recruits Rab5_GDP Rab5-GDP (Inactive) Rab5_GTP->Rab5_GDP PI PI Vps34_CII->PI 2. Phosphorylates PI3P PI(3)P PI->PI3P EEA1 EEA1 PI3P->EEA1 3. Recruits Effector Rab5_GAP Rab5-GAP (e.g., TBC-2) PI3P->Rab5_GAP 4. Recruits GAP EEA1->Rab5_GTP Tethering & Fusion EEA1->PI3P Rab5_GAP->Rab5_GTP 5. Inactivates Rab7_Switch Rab5-to-Rab7 Switch (Endosome Maturation) Rab5_GDP->Rab7_Switch Promotes Rab7 Activation

Vps34 signaling cascade at the early endosome.
Regulation of Late Endosomal Trafficking via Rab7

Vps34's role extends to the late endosome, where it is critical for regulating the activity of Rab7. While Rab7 activation is necessary for late endosome function, its subsequent inactivation is equally important for processes like intraluminal vesicle (ILV) formation and fusion with lysosomes.

Strikingly, Vps34-deficient cells exhibit a large increase in active Rab7-GTP.[11][13][14] This is due to a failure to recruit the Rab7-GAP Armus (also known as TBC1D2) to the late endosome membrane.[11] Armus binds directly to PI(3)P, and in its absence, Rab7 remains persistently active.[11] This sustained Rab7 activation leads to a severe disruption of late endocytic trafficking, characterized by:

  • Accumulation of enlarged late endosomes.[11]

  • Decreased degradation of cargo like the Epidermal Growth Factor Receptor (EGFR).[2][11]

  • Failure of ILV formation.[11]

This demonstrates a previously underappreciated role for Vps34 in "putting the brakes" on Rab7 activity to ensure the proper progression of the final stages of endosomal trafficking.

G Vps34-Mediated Regulation of Rab7 cluster_normal Normal Vps34 Function cluster_deficient Vps34 Deficiency Vps34_N Vps34 Active PI3P_N PI(3)P Production Vps34_N->PI3P_N Armus_N Armus (Rab7-GAP) Recruitment PI3P_N->Armus_N Rab7_N Rab7 Inactivation (GTP -> GDP) Armus_N->Rab7_N Trafficking_N Normal Late Endosomal Trafficking & Degradation Rab7_N->Trafficking_N Vps34_D Vps34 Inactive/ Absent PI3P_D No PI(3)P Production Vps34_D->PI3P_D Armus_D Failure to Recruit Armus (Rab7-GAP) PI3P_D->Armus_D Rab7_D Sustained Rab7-GTP (Hyperactivation) Armus_D->Rab7_D Trafficking_D Defective Late Endosomal Trafficking & Degradation Rab7_D->Trafficking_D

Logical flow of Vps34's role in regulating Rab7.

Data Presentation

Quantitative analysis of Vps34 function often involves the use of specific inhibitors. The data below summarizes the in vitro potency of several common Vps34 inhibitors.

InhibitorTarget(s)IC₅₀Notes
SAR405 Vps34 / PIK3C31.2 nM[15][16]Highly selective. Does not inhibit Class I/II PI3Ks up to 10 µM.[17]
This compound Vps34 / PIK3C318 nM[15][17]Exhibits >100-fold selectivity for Vps34 over other PI3Ks.[15]
VPS34-IN1 Vps34 / PIK3C325 nM[15][17]Potent and highly selective inhibitor.[17]
Autophinib Vps34 / PIK3C319 nM[17]Potent autophagy inhibitor that targets Vps34.[17]
3-MA Pan-PI3K25 µM (Vps34)Broad specificity; also inhibits Class I PI3Ks.[17]
Wortmannin Pan-PI3K~100 nMBroad specificity; irreversibly inhibits most PI3Ks.[18]

The functional consequences of Vps34 ablation have been quantified through various cellular assays.

Cellular ProcessEffect of Vps34 Deficiency/InhibitionObservation
Rab5 Activity IncreasedVps34-null MEFs show significantly increased Rab5-GTP levels compared to wild-type.[10]
Rab7 Activity Markedly IncreasedVps34-null cells show hyperactivation of Rab7, with significantly elevated Rab7-GTP levels.[11][13]
EGFR Degradation Severely AbrogatedDegradation of EGFR is severely impaired, indicating a defect in late endosome-to-lysosome trafficking.[2][11]
Transferrin Recycling UnaffectedThe rate of transferrin recycling, an early endosome function, is not defective in Vps34-null cells.[11]
Endosome Morphology Enlarged VacuolesVps34 deficiency leads to the accumulation of enlarged Rab5- and Rab7-positive late endosomes.[10][19]

Experimental Protocols

Investigating the role of Vps34 in endosomal trafficking requires a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Rab GTPase Activity Pull-Down Assay

This assay measures the amount of active, GTP-bound Rab protein in cell lysates.

Principle: A GST-fusion protein containing the Rab-binding domain (RBD) of a Rab effector (e.g., RILP for Rab7, Rabaptin-5 for Rab5) is used as bait.[11][20] This domain specifically binds to the GTP-bound conformation of the Rab protein. The captured Rab-GTP is then detected by Western blotting.

Methodology:

  • Cell Lysis: Culture and treat cells as required. Lyse cells on ice in a suitable lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).

  • Lysate Clarification: Centrifuge lysates at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Bait Preparation: Incubate GST-RBD fusion protein with glutathione-sepharose beads for 30-60 minutes at 4°C to allow binding. Wash the beads to remove unbound protein.

  • Pull-Down: Add an equal amount of total protein from each clarified lysate to the GST-RBD-bound beads. Incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 min) and wash 3-5 times with ice-cold lysis buffer to remove non-specific binders.

  • Elution and Detection: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluate by Western blot using a specific primary antibody against the Rab protein of interest (e.g., anti-Rab7). A sample of the input lysate should be run in parallel to confirm equal protein loading.

G Workflow: Rab GTPase Activity Pull-Down Assay start Start: Cultured Cells (Control vs. Experimental) lysis 1. Lyse cells on ice start->lysis clarify 2. Clarify lysate by centrifugation lysis->clarify input Aliquot for 'Input' Control clarify->input pulldown 3. Incubate lysate with bait clarify->pulldown sds 6. SDS-PAGE & Western Blot input->sds bait Prepare Bait: GST-RBD + Glutathione Beads bait->pulldown wash 4. Wash beads to remove non-specific binders pulldown->wash elute 5. Elute bound proteins (Active Rab-GTP) wash->elute elute->sds detect 7. Detect with anti-Rab Ab sds->detect end End: Quantify active Rab-GTP levels detect->end

Workflow for a Rab GTPase activity pull-down assay.
Fluorescent Transferrin Recycling Assay

This assay monitors the integrity of the early/recycling endosome pathway.

Principle: Cells are pulsed with fluorescently-labeled transferrin (Tfn), which is internalized via receptor-mediated endocytosis. The rate at which the fluorescent signal disappears from the cell is measured, which corresponds to the rate of Tfn recycling back to the plasma membrane. Since this pathway is largely independent of Vps34, it serves as an important negative control.[11]

Methodology:

  • Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for microscopy or flow cytometry.

  • Starvation: Starve cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound Tfn.

  • Pulse: Incubate cells with fluorescently-labeled Tfn (e.g., Alexa Fluor 488-Tfn) at 37°C for a defined period (e.g., 30 minutes) to load the endocytic system.

  • Chase: Wash the cells with ice-cold PBS to remove surface-bound Tfn. Add pre-warmed complete medium containing a large excess of unlabeled (holo-) Tfn.

  • Time Points: Incubate cells at 37°C and collect samples at various time points (e.g., 0, 5, 10, 20, 30 minutes). Stop the process at each time point by placing the cells on ice and washing with cold PBS.

  • Quantification:

    • Microscopy: Fix cells, mount on slides, and capture images. Quantify the mean fluorescence intensity per cell at each time point.

    • Flow Cytometry: Detach cells and analyze the total cellular fluorescence at each time point. The percentage of Tfn remaining is calculated relative to the 0-minute time point.

Protein-Lipid Overlay Assay

This is a simple, effective method to test for direct binding between a protein and a specific lipid, such as PI(3)P.

Principle: Lipids of interest are spotted and immobilized on a hydrophobic membrane (e.g., nitrocellulose). The membrane is then incubated with a purified protein or a cell lysate containing the protein. Binding is detected using a specific antibody against the protein.[11][21]

Methodology:

  • Lipid Spotting: Dissolve lipids in an appropriate solvent (e.g., chloroform/methanol). Carefully spot 1-2 µL of each lipid onto a nitrocellulose membrane in a pre-defined grid. Allow the solvent to evaporate completely.

  • Blocking & Incubation (Modified Protocol): To avoid interference from blocking agents, combine the blocking and incubation steps.[21] Prepare a solution of blocking buffer (e.g., 3% fatty acid-free BSA in TBST) containing the purified protein of interest (e.g., GST-tagged Armus PH domain).

  • Incubation: Gently immerse the membrane in the protein/blocking solution and incubate for 1.5-3 hours at room temperature with gentle agitation.

  • Washing: Wash the membrane extensively with TBST (3-5 times, 10 minutes each) to remove unbound protein.

  • Antibody Incubation: Incubate the membrane with a primary antibody targeting the protein or its tag (e.g., anti-GST) for 1 hour at room temperature.

  • Washing & Secondary Antibody: Repeat the washing steps. Incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane a final time. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imager. A positive spot indicates a direct interaction between the protein and the immobilized lipid.

Conclusion and Future Directions

This compound/Vps34 is a master regulator of endosomal trafficking, acting as the primary source of the critical signaling lipid PI(3)P. Its function, executed through Complex II, is essential for the orderly progression of endosome maturation. Vps34 orchestrates a sophisticated series of events, including the recruitment of early endosomal effectors and the timely inactivation of both Rab5 and Rab7 GTPases, thereby ensuring the unidirectional flow of cargo through the pathway. Disruptions in Vps34 activity lead to profound defects in late endosomal trafficking and cargo degradation, highlighting its importance in cellular homeostasis. For drug development professionals, the high selectivity of inhibitors like SAR405 and this compound provides powerful tools to probe these pathways and explore therapeutic interventions for diseases where endosomal and autophagic processes are dysregulated, such as in neurodegeneration and cancer.[15][18] Future research will continue to unravel the complex interplay between Vps34 complexes and the vast network of trafficking machinery, offering deeper insights into the fundamental processes that maintain cellular health.

References

Exploring the selectivity profile of Pik-III for Vps34 over other PI3Ks

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Selectivity Profile of Pik-III for Vps34

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the selectivity profile of this compound, a potent and selective inhibitor of the Class III phosphoinositide 3-kinase (PI3K), Vps34. Understanding the selectivity of kinase inhibitors is paramount for both elucidating biological pathways and for the development of targeted therapeutics. This document summarizes the quantitative inhibitory activity of this compound, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for regulating a multitude of cellular processes. They are categorized into three main classes (I, II, and III) based on their structure and substrate preference. Class I PI3Ks are central to the well-known PI3K/AKT/mTOR signaling pathway, which governs cell growth, proliferation, and survival.[1][2] In contrast, the sole member of Class III, Vps34 (vacuolar protein sorting 34), is the most ancient PI3K and is primarily involved in initiating autophagy and mediating endosomal trafficking by producing phosphatidylinositol 3-phosphate (PI(3)P).[3][4][5]

Given the distinct and critical roles of different PI3K isoforms, isoform-selective inhibitors are invaluable tools for dissecting their specific functions and represent promising therapeutic agents. This compound has emerged as a key chemical probe for studying Vps34 due to its high potency and selectivity for Vps34 over the Class I PI3K isoforms.[6][7] This selectivity is crucial for minimizing off-target effects that could confound experimental results or lead to toxicity in a clinical setting. This guide explores the quantitative measures of this selectivity and the experimental context in which it was determined.

Data Presentation: this compound Inhibitory Activity

The selectivity of this compound is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for Vps34 compared to other PI3K isoforms. The following table summarizes the biochemical potencies of this compound against human Vps34 and the four Class I PI3K isoforms.

Target KinaseClassIC50 (nM)Selectivity (Fold vs. Vps34)
Vps34 III181
PI3Kδ IA1,200~67
PI3Kγ IB3,040~169
PI3Kα IA3,960~220
PI3Kβ IANot Reported-

Data compiled from biochemical cell-free assays.[7]

The data clearly illustrates that this compound is a highly potent inhibitor of Vps34, with IC50 values in the low nanomolar range. In contrast, its inhibitory activity against the tested Class I PI3K isoforms is in the micromolar range, demonstrating a selectivity of approximately 67- to 220-fold in favor of Vps34.[7]

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and standardized biochemical assays. Below is a detailed methodology representative of an in vitro kinase assay used to measure the IC50 values for compounds like this compound.

In Vitro Biochemical Kinase Assay (Generic Protocol)

This protocol outlines a common method for measuring the enzymatic activity of PI3K isoforms and assessing the inhibitory potency of a compound. Assays like Homogeneous Time-Resolved Fluorescence (HTRF) or those measuring ADP production (e.g., Adapta™ Universal Kinase Assay) are frequently employed.

Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of Vps34 and other PI3K isoforms.

Materials and Reagents:

  • Recombinant human PI3K enzymes (e.g., Vps34, p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Lipid substrate: Phosphatidylinositol (PI) for Vps34, or Phosphatidylinositol 4,5-bisphosphate (PIP2) for Class I PI3Ks

  • This compound (or other test inhibitor) serially diluted in DMSO

  • Adenosine triphosphate (ATP)

  • Assay Buffer (e.g., containing HEPES, MgCl2, DTT)

  • Detection Reagents (e.g., HTRF antibodies, ADP-Glo™ reagents)

  • 384-well microplates

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range for an initial screen might be from 10 µM down to 0.1 nM.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant PI3K enzyme, diluted in assay buffer, to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP to each well. The final ATP concentration should be near its Michaelis-Menten constant (Km) for an accurate IC50 determination.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed. The reaction should be stopped within the linear range of product formation.

  • Signal Detection: Terminate the reaction and detect the product.

    • For an HTRF assay, this involves adding detection reagents, such as a biotinylated substrate tracer and a europium-labeled antibody that recognizes the product.

    • For an ADP-Glo™ assay, a reagent is added to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Read the plate on a compatible microplate reader.

Data Analysis:

  • The raw signal is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • The percent inhibition values are plotted against the logarithm of the this compound concentration.

  • The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

PI3K Signaling Pathways

The following diagram illustrates the distinct roles of Class I and Class III PI3Ks. Class I PI3Ks, activated by receptor tyrosine kinases (RTKs), produce PIP3 to activate the AKT/mTOR pathway, promoting cell growth and survival. Vps34 (Class III) is activated by different complexes to produce PI(3)P, which is essential for initiating autophagy and regulating endosomal trafficking. This compound selectively targets the Vps34 pathway.

Caption: PI3K signaling pathways for Class I vs. Class III (Vps34).

Experimental Workflow for Inhibitor Selectivity Profiling

This diagram outlines the sequential steps involved in a typical high-throughput screening experiment to determine the selectivity profile of a kinase inhibitor like this compound.

Experimental_Workflow start Start compound_prep 1. Compound Preparation (Serial Dilution of this compound) start->compound_prep plate_prep 2. Assay Plate Dispensing (Inhibitor + Controls) compound_prep->plate_prep enzyme_add 3. Enzyme Addition (Vps34, PI3Kα, β, δ, γ) plate_prep->enzyme_add pre_incubation 4. Pre-incubation (15-30 min at RT) enzyme_add->pre_incubation reaction_init 5. Reaction Initiation (Add Substrate + ATP) pre_incubation->reaction_init reaction_incubation 6. Kinase Reaction (60 min at RT) reaction_init->reaction_incubation detection 7. Signal Detection (Add Detection Reagents) reaction_incubation->detection data_acq 8. Data Acquisition (Plate Reader) detection->data_acq data_analysis 9. Data Analysis (Calculate % Inhibition, Fit IC50 Curve) data_acq->data_analysis end End (Selectivity Profile) data_analysis->end

Caption: Workflow for determining kinase inhibitor selectivity.

Conclusion

The available biochemical data robustly demonstrates that this compound is a potent and highly selective inhibitor of the Class III PI3K, Vps34. Its selectivity over Class I isoforms, such as PI3Kα, γ, and δ, is significant, making it an exceptional tool for investigating the specific cellular roles of Vps34 in autophagy and endosomal trafficking without the confounding effects of inhibiting the canonical PI3K/AKT signaling pathway. The methodologies outlined provide a framework for the rigorous characterization of such inhibitors, which is a critical step in both basic research and the drug development pipeline. The continued use of well-characterized, selective probes like this compound will be instrumental in advancing our understanding of PI3K biology and its implications in human disease.

References

Pik-III: A Technical Guide to its Function in Elucidating Selective Autophagy Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pik-III, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), VPS34. We will explore its mechanism of action, applications in studying selective autophagy pathways such as mitophagy and xenophagy, and provide detailed experimental protocols for its use in research settings.

Introduction to Selective Autophagy and the Role of VPS34

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. While bulk autophagy involves the non-selective engulfment of cytoplasm, selective autophagy targets specific cargo, such as damaged organelles, protein aggregates, and invading pathogens, for degradation. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders and cancer.

A key regulator of autophagy initiation is the class III PI3K, VPS34 (also known as PIK3C3).[1][2] VPS34 is the catalytic subunit of a multiprotein complex that generates phosphatidylinositol-3-phosphate (PI(3)P) on cellular membranes.[1][3][4] This localized production of PI(3)P is a critical step for the recruitment of downstream autophagy-related (ATG) proteins, leading to the formation of the double-membraned autophagosome that sequesters the cargo.[4][5][6]

VPS34 exists in two main complexes in mammalian cells:

  • Complex I: Composed of VPS34, VPS15, Beclin 1, and ATG14. This complex is specifically involved in the initiation of autophagy.[1][3][7]

  • Complex II: Composed of VPS34, VPS15, Beclin 1, and UVRAG. This complex is primarily associated with endosomal trafficking and autophagosome maturation.[3][7]

Given its central role, inhibiting VPS34 is a powerful strategy to study the mechanisms and consequences of autophagy. This compound has emerged as a highly valuable tool for this purpose due to its high potency and selectivity for VPS34 over other PI3K isoforms.[1][8]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the ATP-binding pocket of VPS34, thereby inhibiting its kinase activity.[9] By preventing the phosphorylation of phosphatidylinositol to PI(3)P, this compound effectively blocks a crucial early step in the autophagy cascade.[5]

The key consequences of VPS34 inhibition by this compound include:

  • Inhibition of LC3 Lipidation: The conversion of the soluble form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. This process is dependent on the PI(3)P-mediated recruitment of the ATG machinery. This compound robustly inhibits LC3 lipidation.[1][8][10]

  • Blockade of Autophagosome Formation: Without the necessary PI(3)P signal, the formation of the phagophore (the precursor to the autophagosome) is stalled.[4][11]

  • Stabilization of Autophagy Substrates: As the degradation pathway is blocked, proteins and organelles that are normally cleared by autophagy accumulate in the cell. This includes autophagy cargo receptors like p62/SQSTM1 and NCOA4.[10][12]

This compound's high selectivity for VPS34 distinguishes it from other commonly used, less specific PI3K inhibitors like 3-methyladenine (3-MA) and wortmannin, which also inhibit class I PI3Ks and can have confounding off-target effects.[2][8][13][14]

cluster_0 Autophagy Initiation Complex (VPS34-C1) VPS34 VPS34 (PIK3C3) Beclin1 Beclin 1 PI3P Phosphatidylinositol-3-Phosphate (PI(3)P) VPS34->PI3P Catalyzes ATG14 ATG14 VPS15 VPS15 PI Phosphatidylinositol (PI) PI->VPS34 Substrate Autophagosome Autophagosome Formation PI3P->Autophagosome Recruits ATG proteins to initiate PikIII This compound PikIII->VPS34 Inhibits Autophagy Selective Autophagy Autophagosome->Autophagy Leads to

Caption: Signaling pathway of autophagy initiation and this compound inhibition.

Quantitative Data for this compound

The efficacy and selectivity of this compound have been characterized in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (µM)Selectivity vs. VPS34
VPS34 0.018 -
PI3Kδ1.2>66-fold
PI3Kα>10>555-fold
PI3Kβ>10>555-fold
PI3Kγ>10>555-fold
PI4Kβ>10>555-fold
mTOR>10>555-fold

Data compiled from multiple sources.[8][10]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell LineAssay TypeConcentrationIncubation TimeObserved Effect
U2OSGFP-FYVE ReporterIC50 = 0.012 µM2 hoursInhibition of VPS34 activity
DLD1Western Blot1 - 10 µM24 hoursPrevention of p62 & NCOA4 degradation
H4Immunofluorescence2.5 µMOvernightInhibition of autolysosome formation
HeLaMitophagy Assay5 µM12 hoursInhibition of CCCP-induced mitochondria clearance
DLD1Western Blot1 - 10 µM24 hoursInhibition of LC3 lipidation

Data compiled from multiple sources.[10][12]

Applications in Studying Selective Autophagy

This compound's precision makes it an ideal tool for investigating cellular processes that are dependent on VPS34-mediated autophagy.

Mitophagy is the selective degradation of damaged or superfluous mitochondria. This process is vital for mitochondrial quality control. This compound can be used to determine if a specific mitophagy pathway is dependent on the canonical autophagy machinery. For instance, in studies of PINK1/Parkin-mediated mitophagy, researchers can use this compound to block the sequestration of damaged mitochondria into autophagosomes, thereby confirming the role of VPS34 in this process.[10] In a typical experiment, cells are treated with a mitochondrial-damaging agent (e.g., CCCP) in the presence or absence of this compound, and mitochondrial clearance is assessed by microscopy or western blotting for mitochondrial proteins.[10]

Xenophagy is the autophagic degradation of intracellular pathogens, such as bacteria and viruses. This is a critical component of the innate immune response. By treating infected cells with this compound, researchers can investigate whether the clearance of a specific pathogen relies on the VPS34-dependent autophagy pathway. Inhibition of pathogen clearance by this compound would indicate a crucial role for xenophagy in controlling the infection.

Detailed Experimental Protocols

This section provides a general framework for using this compound to assess its impact on autophagic flux via western blotting and immunofluorescence.

  • Solubility: this compound is soluble in DMSO.[10] Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

This protocol measures the accumulation of LC3-II and p62 as indicators of autophagy inhibition.

  • Cell Plating: Plate cells (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment:

    • Treat cells with vehicle control (e.g., 0.1% DMSO).

    • Treat cells with the desired concentration of this compound (e.g., 1-5 µM).

    • To measure autophagic flux, include conditions with and without a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM, added for the last 2-4 hours of the experiment). This helps distinguish between a block in autophagy initiation and a block in lysosomal degradation.

    • Incubate for the desired time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Quantify the band intensities. Inhibition of autophagy by this compound will result in a decrease in the LC3-II/LC3-I ratio and an accumulation of p62.

start Start: HeLa cells expressing GFP-Parkin & mCherry-Mito induce Induce Mitophagy: Treat with CCCP (10 µM) start->induce treat Treatment Groups (12 hours) induce->treat control Vehicle Control (DMSO) treat->control Group 1 pik_iii This compound (5 µM) treat->pik_iii Group 2 fix Fix and Permeabilize: 4% PFA, then Triton X-100 control->fix pik_iii->fix stain Immunostaining: Anti-Tom20 antibody fix->stain image Image Acquisition: Confocal Microscopy stain->image analyze Analyze: Quantify colocalization of Parkin and Mitochondria image->analyze

Caption: Experimental workflow for studying mitophagy using this compound.

Logical Framework and Conclusion

The use of this compound in autophagy research is based on a clear logical progression: by specifically inhibiting the master regulator VPS34, one can infer the role of the canonical autophagy pathway in a variety of cellular degradation processes.

cluster_cause Cause cluster_mechanism Mechanism cluster_effect Cellular Effect PikIII This compound Treatment InhibitVPS34 Inhibition of VPS34 Kinase Activity PikIII->InhibitVPS34 BlockPI3P Blockade of PI(3)P Production InhibitVPS34->BlockPI3P InhibitAutophagosome Inhibition of Autophagosome Formation BlockPI3P->InhibitAutophagosome AccumulateSubstrates Accumulation of Autophagy Substrates (e.g., p62, damaged mitochondria) InhibitAutophagosome->AccumulateSubstrates

Caption: Logical relationship of this compound's effects on the cell.

References

Methodological & Application

Protocol for Using PIK-III in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-III is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), the class III phosphoinositide 3-kinase (PI3K).[1][2][3] VPS34 is a crucial regulator of autophagy, a cellular process responsible for the degradation of damaged organelles and misfolded proteins.[1][4][5] By inhibiting VPS34, this compound effectively blocks the initiation of autophagy, leading to the accumulation of autophagic substrates.[1][6] This makes this compound a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[7][8]

Mechanism of Action

This compound selectively targets the ATP-binding pocket of VPS34, thereby inhibiting its lipid kinase activity.[9][10] VPS34 is responsible for phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol-3-phosphate (PtdIns3P).[5][11] PtdIns3P plays a critical role in the recruitment of downstream effector proteins essential for the formation of autophagosomes.[5][12] Inhibition of VPS34 by this compound prevents the production of PtdIns3P, which in turn blocks the formation of autophagosomes and inhibits the autophagic flux.[6][13] This leads to the accumulation of autophagic markers such as LC3-II and the autophagy cargo receptor p62.[2][6]

Quantitative Data Summary

The following tables summarize the in vitro and in-cell activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
VPS3418[2][14]
PI(3)Kα3960[14]
PI(3)Kβ>10000
PI(3)Kδ1200[6][14]
PI(3)Kγ3040[14]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeConcentrationIncubation TimeObserved Effect
DLD1Autophagy Inhibition1, 5, 10 µM24 hoursInhibition of autophagy and LC3 lipidation.[2][14]
U2OSVPS34 InhibitionIC50 = 12 nM2 hoursInhibition of VPS34 activity.[6]
H4Autophagy Inhibition2.5 µMOvernightInhibition of autolysosome formation.[6]
HeLaMitophagy Inhibition5 µM12 hoursInhibition of mitochondria clearance.[6]
Huh7 and MHCC97HLiver CSC Suppression5 µM24 hoursSuppression of liver cancer stem cells via AMPK activation.[14]

Signaling Pathway Diagram

PI3K_mTOR_Autophagy_Pathway cluster_0 PI3K/mTOR Signaling cluster_1 Autophagy Initiation Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K (Class I) PI3K (Class I) RTK->PI3K (Class I) PIP3 PIP3 PI3K (Class I)->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K (Class I) AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 ULK1 (inactive) ULK1 (inactive) mTORC1->ULK1 (inactive) phosphorylates and inhibits VPS34 Complex VPS34 Beclin-1 ATG14 VPS15 mTORC1->VPS34 Complex inhibits PI3P PI3P VPS34 Complex->PI3P phosphorylates PI PI PI->VPS34 Complex Autophagosome Formation Autophagosome Formation PI3P->Autophagosome Formation recruits effectors for This compound This compound This compound->VPS34 Complex inhibits

Caption: PI3K/mTOR and Autophagy Signaling Pathways.

Experimental Protocols

Protocol 1: Assessment of Autophagy Inhibition by this compound using Western Blotting

This protocol describes the use of this compound to inhibit autophagy in a selected cell line, followed by Western blot analysis of the autophagy markers LC3 and p62.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed cells in 6-well plates B Allow cells to adhere overnight A->B C Treat cells with this compound (e.g., 0, 1, 5, 10 µM) for 24 hours B->C D Wash cells with cold PBS C->D E Lyse cells with RIPA buffer D->E F Quantify protein concentration (BCA assay) E->F G Prepare protein samples with Laemmli buffer F->G H Separate proteins by SDS-PAGE G->H I Transfer proteins to a PVDF membrane H->I J Block membrane and incubate with primary antibodies I->J K Incubate with HRP-conjugated secondary antibody J->K L Detect signal with ECL substrate K->L

Caption: Western Blotting Experimental Workflow.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired incubation time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B, p62, and a loading control overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an ECL substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Protocol 2: Cell Viability Assay using CCK-8

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to assess the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

Procedure:

Cell_Viability_Workflow cluster_0 Cell Seeding and Treatment cluster_1 CCK-8 Assay cluster_2 Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with a serial dilution of this compound B->C D Add CCK-8 reagent to each well C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability as a percentage of the control F->G H Plot a dose-response curve and determine the IC50 G->H

Caption: Cell Viability Assay Workflow.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: In Vitro VPS34 Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to measure the inhibitory effect of this compound on VPS34 activity. This is often performed using a commercial kit.

Principle: The assay measures the amount of ADP produced from the kinase reaction where VPS34 phosphorylates its substrate, phosphatidylinositol (PtdIns), using ATP. The amount of ADP is proportional to the kinase activity.

Materials:

  • Recombinant human VPS34/VPS15 complex

  • Phosphatidylinositol (PtdIns) substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and this compound solutions in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • This compound at various concentrations (or DMSO for control).

    • VPS34/VPS15 enzyme complex.

    • PtdIns substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition of VPS34 activity for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols: Determining the Effective Concentration of Pik-III for Autophagy Inhibition in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The class III phosphatidylinositol 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34), is a key initiator of autophagy.[1][2][3][4][5] Pik-III is a potent and selective inhibitor of Vps34, making it a valuable tool for studying the role of autophagy in various biological processes.[6][7][8][9][10] These application notes provide a comprehensive guide for determining the effective concentration of this compound for robust autophagy inhibition in HeLa cells, a commonly used human cervical cancer cell line.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of Vps34, a crucial component of the autophagy initiation complex.[1][6] Vps34 phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol-3-phosphate (PI3P) on the surface of the phagophore, the precursor to the autophagosome.[3] This PI3P serves as a docking site for other autophagy-related (Atg) proteins, which are essential for the elongation and closure of the autophagosome membrane. By inhibiting Vps34, this compound prevents the formation of PI3P, thereby blocking the initial steps of autophagosome formation and effectively inhibiting the entire autophagy pathway.[1][6][9]

PikIII_Mechanism cluster_0 Autophagy Initiation PikIII This compound Vps34 Vps34 (PI3K Class III) PikIII->Vps34 Inhibits PI3P PI3P Vps34->PI3P Phosphorylates PI PI PI->Vps34 Phagophore Phagophore Formation PI3P->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Experimental_Workflow cluster_workflow Workflow for Determining Effective this compound Concentration A 1. HeLa Cell Culture (Seed cells in appropriate plates) B 2. This compound Treatment (Apply a range of concentrations, e.g., 0.1 - 10 µM) A->B C 3. Incubation (e.g., 12 - 24 hours) B->C D 4. Endpoint Analysis C->D E Western Blot for LC3-II/LC3-I and p62 D->E Biochemical Analysis F Fluorescence Microscopy of GFP-LC3 Puncta D->F Imaging Analysis G Cell Viability Assay (e.g., MTT) D->G Toxicity Assessment H 5. Data Analysis and Optimal Concentration Determination E->H F->H G->H

References

Application Notes and Protocols: Measuring and Analyzing Autophagic Flux Using Pik-III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases. Autophagic flux, the rate of autophagic degradation, is a dynamic process that provides a more accurate assessment of autophagic activity than static measurements of autophagosome numbers. Pik-III is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K) essential for the initiation of autophagy.[1][2] By inhibiting Vps34, this compound effectively blocks the formation of autophagosomes, making it a valuable tool for studying and quantifying autophagic flux. These application notes provide detailed protocols for utilizing this compound to measure and analyze autophagic flux in mammalian cells.

Mechanism of Action of this compound

This compound is a selective inhibitor of the lipid kinase Vps34, which is a key component of the autophagy initiation complex.[1][3] Vps34 phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. This accumulation of PI3P is a critical step for the recruitment of downstream autophagy-related (ATG) proteins, leading to the elongation and closure of the autophagosome.

By binding to a unique hydrophobic pocket in Vps34, this compound potently inhibits its kinase activity with an IC50 of approximately 18 nM.[1][2] This inhibition prevents the production of PI3P, thereby blocking the initial stages of autophagosome formation.[1] This leads to a halt in the de novo lipidation of LC3-I to LC3-II and the stabilization of autophagy substrates that would otherwise be degraded.[1]

Diagram of this compound's Mechanism of Action in the Autophagy Pathway

Pik_III_Mechanism cluster_upstream Upstream Signaling cluster_initiation Autophagosome Initiation cluster_elongation Autophagosome Elongation & Maturation cluster_degradation Degradation Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Vps34\nComplex Vps34 Complex ULK1 Complex->Vps34\nComplex activates PI3P PI3P Vps34\nComplex->PI3P phosphorylates PI PI PI->Vps34\nComplex Phagophore Phagophore PI3P->Phagophore recruits ATGs to This compound This compound This compound->Vps34\nComplex inhibits Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II lipidation LC3-II->Autophagosome incorporates into membrane Lysosome Lysosome Lysosome->Autolysosome

Caption: this compound inhibits Vps34, blocking PI3P production and autophagosome initiation.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from experiments using this compound to analyze autophagic flux.

Table 1: Effect of this compound on Autophagy Markers by Western Blot

Cell LineTreatmentConcentration (µM)Incubation Time (hours)LC3-II Levels (Fold Change vs. Control)p62/SQSTM1 Levels (Fold Change vs. Control)Reference
DLD1This compound124IncreasedIncreased[2]
DLD1This compound524IncreasedIncreased[2]
DLD1This compound1024IncreasedIncreased[2]
H4This compound2.5OvernightIncreased LC3-I-[1]
Panc10.05This compound--Increased LC3-I & LC3-II-[1]
HeLaThis compound512-Prevention of degradation[1]

Table 2: IC50 Values of this compound

TargetIC50 (µM)Assay Type
Vps340.018Cell-free assay
PI(3)Kδ1.2Cell-free assay
PI(3)Kγ3.04Cell-free assay
PI(3)Kα3.96Cell-free assay

Experimental Protocols

Protocol 1: Analysis of Autophagic Flux by Western Blotting

This protocol details the use of this compound in combination with a lysosomal inhibitor to accurately measure autophagic flux by monitoring the levels of LC3-II and the autophagy substrate p62/SQSTM1. An increase in LC3-II upon treatment with an autophagy inducer can signify either increased autophagosome formation or a blockage in their degradation. By comparing the LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), one can distinguish between these two possibilities. This compound serves as a potent inhibitor of autophagy initiation, providing a crucial control for these experiments.

Workflow for Western Blot Analysis of Autophagic Flux

WB_Workflow cluster_culture Cell Culture & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blotting cluster_analysis Data Analysis A Seed cells and allow to adhere B Treat with: 1. Vehicle (DMSO) 2. Autophagy Inducer (e.g., Starvation, Rapamycin) 3. This compound 4. Lysosomal Inhibitor (e.g., Bafilomycin A1) 5. Inducer + Lysosomal Inhibitor 6. This compound + Inducer A->B C Lyse cells in RIPA buffer with protease/phosphatase inhibitors B->C D Quantify protein concentration (e.g., BCA assay) C->D E SDS-PAGE D->E F Transfer to PVDF membrane E->F G Block membrane F->G H Incubate with primary antibodies (anti-LC3, anti-p62, anti-loading control) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Detect with ECL substrate I->J K Densitometry analysis of bands J->K L Normalize to loading control K->L M Calculate autophagic flux L->M

Caption: A stepwise workflow for assessing autophagic flux using Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS, DLD1)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Autophagy inducer (e.g., Rapamycin, Earle's Balanced Salt Solution for starvation)

  • Lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment:

    • Control Group: Treat cells with vehicle (DMSO).

    • Autophagy Induction Group: Treat cells with an autophagy inducer (e.g., 100 nM Rapamycin for 4 hours or starve in EBSS for 2-4 hours).

    • This compound Treatment Group: Treat cells with this compound (e.g., 1-10 µM for 2-24 hours). The optimal concentration and time should be determined empirically for each cell line.

    • Lysosomal Inhibition Group: Treat cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of the experiment).

    • Combined Treatment Groups: Include groups with the autophagy inducer plus the lysosomal inhibitor, and this compound plus the autophagy inducer.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the LC3-II and p62 bands to the loading control.

    • Autophagic flux can be estimated by subtracting the normalized LC3-II levels in the absence of the lysosomal inhibitor from the levels in its presence. A significant increase in this value upon treatment with an inducer indicates a functional autophagic flux. This compound treatment should abolish this increase. A decrease in p62 levels upon induction of autophagy is also indicative of intact flux.

Protocol 2: Analysis of Autophagic Flux by Fluorescence Microscopy using mCherry-GFP-LC3 Reporter

This protocol utilizes a tandem fluorescently tagged LC3 (mCherry-GFP-LC3) to visualize and quantify autophagic flux. In neutral pH environments like the autophagosome, both GFP and mCherry fluoresce, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, leading to red-only puncta. The ratio of red to yellow puncta provides a quantitative measure of autophagic flux.

Workflow for mCherry-GFP-LC3 Fluorescence Microscopy Assay

mCherry_GFP_LC3_Workflow cluster_transfection Cell Transfection & Culture cluster_treatment Treatment cluster_imaging Fixation & Imaging cluster_analysis Image Analysis A Seed cells on coverslips B Transfect cells with mCherry-GFP-LC3 plasmid A->B C Allow 24-48 hours for expression B->C D Treat with: 1. Vehicle (DMSO) 2. Autophagy Inducer 3. This compound 4. Inducer + this compound C->D E Fix cells with 4% paraformaldehyde D->E F Mount coverslips on slides E->F G Image using a confocal microscope F->G H Count yellow (autophagosomes) and red (autolysosomes) puncta per cell G->H I Calculate the ratio of red to yellow puncta H->I J Statistically analyze the data I->J

Caption: A workflow for quantifying autophagic flux using the mCherry-GFP-LC3 reporter.

Materials:

  • Cells stably or transiently expressing mCherry-GFP-LC3

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Autophagy inducer (e.g., Rapamycin, Starvation medium)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Seed cells on glass coverslips in a 24-well plate.

    • If not using a stable cell line, transfect the cells with the mCherry-GFP-LC3 plasmid according to the manufacturer's protocol and allow 24-48 hours for expression.

  • Treatment:

    • Control Group: Treat cells with vehicle (DMSO).

    • Autophagy Induction Group: Treat cells with an autophagy inducer.

    • This compound Treatment Group: Treat cells with this compound.

    • Combined Treatment Group: Treat cells with the autophagy inducer in the presence of this compound.

  • Fixation and Mounting:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging:

    • Acquire images using a confocal microscope with appropriate laser lines and filters for GFP, mCherry, and DAPI.

    • Capture multiple random fields of view for each condition.

  • Image Analysis:

    • For each cell, count the number of yellow (GFP and mCherry colocalized) puncta, representing autophagosomes.

    • Count the number of red-only (mCherry) puncta, representing autolysosomes.

    • Calculate the autophagic flux by determining the ratio of red puncta to yellow puncta. An increase in this ratio indicates an increase in autophagic flux. This compound treatment is expected to decrease the number of both yellow and red puncta, indicating a blockage of autophagosome formation.

References

Application of Pik-III in Cancer Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pik-III is a potent and selective inhibitor of Vps34 (Vacuolar protein sorting 34), the catalytic subunit of the class III phosphoinositide 3-kinase (PI3K-III).[1] Vps34 plays a crucial role in the initiation of autophagy, a cellular process responsible for the degradation of damaged organelles and proteins. By inhibiting Vps34, this compound effectively blocks the autophagic process, making it a valuable tool for investigating the role of autophagy in cancer biology and a potential therapeutic agent.[1] This document provides detailed application notes and protocols for the use of this compound in various cancer research models.

Mechanism of Action

This compound selectively inhibits the lipid kinase activity of Vps34, which is responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome. Inhibition of Vps34 by this compound prevents the formation of autophagosomes and subsequent lysosomal degradation of cellular components.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and in various cell lines. Researchers should note that the potency of this compound can vary between different cell lines and experimental conditions.

Target/Cell LineAssay TypeIC50 Value (µM)Reference
Vps34Cell-free assay0.018[1]
PI(3)KδCell-free assay1.2[1]
U2OSFunctional assay0.012[1]
DLD1Functional assay1 - 10[1]

Mandatory Visualizations

Signaling Pathway of this compound Action

Pik_III_Pathway cluster_0 This compound Inhibition of Autophagy Pik_III This compound Vps34 Vps34 (PI3K-III) Pik_III->Vps34 Inhibits PI3P PI3P Vps34->PI3P Phosphorylates PI PI PI->Vps34 Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Initiates Autophagy Autophagy Autophagosome_Formation->Autophagy

Caption: this compound inhibits the Vps34-mediated production of PI3P, a critical step in the initiation of autophagy.

General Experimental Workflow for In Vitro Studies

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability western Western Blot Analysis (LC3, p62, etc.) treatment->western data_analysis Data Analysis (IC50, Protein Expression) viability->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

References

In Vivo Administration and Dosage of PIK-III for Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-III is a potent and selective inhibitor of vacuolar protein sorting 34 (VPS34), the catalytic subunit of the class III phosphoinositide 3-kinase (PI3K) complex.[1][2] VPS34 plays a critical role in the initiation of autophagy, a cellular process responsible for the degradation of damaged organelles and proteins.[3][4][5] By inhibiting VPS34, this compound effectively blocks autophagosome formation.[1][6] Recent studies have also suggested that this compound may exert anti-fibrotic effects through the inhibition of p38 activation, potentially independent of its effects on autophagy.[7] These findings highlight the potential of this compound as a valuable tool for studying autophagy and as a therapeutic candidate for diseases such as fibrosis.

This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound in mouse studies, based on currently available research.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of this compound and its analogs in mice.

Table 1: In Vivo Efficacy of this compound

Mouse ModelDisease/ConditionAdministration RouteDosageDosing FrequencyKey FindingsReference
Bleomycin-induced dermal fibrosisDermal FibrosisNot specified5 mg/kgNot specifiedSignificantly ameliorated dermal fibrosis and downregulated profibrotic gene expression.[7]
Bleomycin-induced lung fibrosisLung FibrosisIntratracheal Bleomycin, this compound route not specified5 mg/kgNot specifiedAttenuated lung fibrosis and p38 activation.[7]

Table 2: Pharmacokinetic Parameters of this compound and Analogs in C57BL/6 Mice

CompoundAdministration RouteDosageSystemic ClearanceOral Bioavailability (F%)Key ObservationsReference
This compoundOralNot specifiedHighNot specifiedHigh clearance and short elimination half-life.[2]
Compound 19 (this compound analog)Oral10 mg/kg30 mL/min/kg47%Rapidly absorbed with moderate systemic clearance.[2][8]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol details two common methods for formulating this compound for administration to mice. The choice of vehicle can depend on the desired route of administration and the experimental design.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous[1]

  • PEG300

  • Tween 80

  • Sterile deionized distilled water (ddH₂O) or phosphate-buffered saline (PBS)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Formulation A: Aqueous-Based Vehicle (for oral or parenteral administration) [1]

  • Prepare a DMSO stock solution: Dissolve this compound in fresh DMSO to create a concentrated stock solution (e.g., 63 mg/mL).[1] Ensure the powder is completely dissolved.

  • Add PEG300: In a sterile tube, add the required volume of the DMSO stock solution. To this, add PEG300. A suggested ratio is 1 part DMSO stock to 8 parts PEG300 (e.g., 50 µL DMSO stock to 400 µL PEG300).[1]

  • Mix thoroughly: Vortex the mixture until the solution is clear and homogenous.

  • Add Tween 80: Add Tween 80 to the mixture. A suggested ratio is 1 part Tween 80 to the initial volume of DMSO stock (e.g., 50 µL Tween 80).[1]

  • Mix thoroughly: Vortex again until the solution is clear.

  • Add aqueous component: Add sterile ddH₂O or PBS to reach the final desired volume. A common final formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O/PBS.

  • Final Mix: Vortex the final solution extensively to ensure uniformity.

  • Use immediately: The prepared solution should be used immediately for optimal results.[1]

Formulation B: Oil-Based Vehicle (for oral administration) [1]

  • Prepare a DMSO stock solution: As in Formulation A, dissolve this compound in fresh DMSO to create a concentrated stock solution (e.g., 7.8 mg/mL).[1]

  • Add corn oil: In a sterile tube, add the required volume of the DMSO stock solution. To this, add the appropriate volume of corn oil. A suggested ratio is 1 part DMSO stock to 19 parts corn oil (e.g., 50 µL DMSO stock to 950 µL corn oil).[1]

  • Mix thoroughly: Vortex the mixture until it is evenly mixed.

  • Use immediately: The prepared solution should be used immediately for optimal results.[1]

Protocol 2: Administration of this compound to Mice

This protocol provides a general guideline for the administration of this compound. The specific route and volume should be determined based on the experimental design and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound dosing solution

  • Appropriate gauge needles and syringes (e.g., 25-27 gauge for intraperitoneal injection)

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to determine the correct volume of the this compound solution to administer based on the desired dosage (e.g., 5 mg/kg or 10 mg/kg).

  • Aseptic Technique: Handle all materials using aseptic techniques to prevent infection.

  • Administration:

    • Oral Gavage: For oral administration, use a proper gavage needle to deliver the solution directly into the stomach.

    • Intraperitoneal (IP) Injection: For IP injection, restrain the mouse and inject the solution into the lower abdominal cavity, avoiding the major organs.

    • Other Routes: For other routes of administration (e.g., subcutaneous, intravenous), follow standard approved procedures.

  • Post-Administration Monitoring: After administration, monitor the animals for any adverse reactions, such as distress, lethargy, or changes in behavior, according to the experimental protocol and IACUC guidelines.

Visualizations

Signaling Pathway of this compound

PIK_III_Signaling_Pathway cluster_autophagy Autophagy Pathway cluster_fibrosis Fibrosis Pathway PIK_III This compound VPS34 VPS34 (Class III PI3K) PIK_III->VPS34 Inhibits PI3P PI(3)P Production VPS34->PI3P Catalyzes Beclin1_Complex Beclin-1 Complex Beclin1_Complex->VPS34 Activates Autophagosome Autophagosome Formation PI3P->Autophagosome Initiates PIK_III_fib This compound p38 p38 MAPK PIK_III_fib->p38 Inhibits Profibrotic_Genes Profibrotic Gene Expression p38->Profibrotic_Genes Activates Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Formulation Prepare this compound Formulation Dosing Administer this compound (e.g., 5 mg/kg) Formulation->Dosing Animal_Acclimation Acclimate Mice Disease_Induction Induce Disease Model (e.g., Bleomycin) Animal_Acclimation->Disease_Induction Grouping Randomize into Groups (Vehicle vs. This compound) Disease_Induction->Grouping Grouping->Dosing Monitoring Monitor Animal Health and Behavior Dosing->Monitoring Tissue_Collection Collect Tissues/ Blood Samples Monitoring->Tissue_Collection Endpoint_Analysis Perform Endpoint Analyses (e.g., Histology, qPCR, Western Blot) Tissue_Collection->Endpoint_Analysis Data_Analysis Analyze and Interpret Data Endpoint_Analysis->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. A key regulator of the initiation of autophagy is the Class III phosphatidylinositol 3-kinase (PI3K), VPS34. Pik-III is a potent and selective inhibitor of VPS34, which effectively blocks the formation of autophagosomes, leading to the accumulation of autophagy substrates. This property makes this compound an invaluable tool for the identification and characterization of novel proteins and organelles targeted for degradation by autophagy.

These application notes provide a comprehensive guide to using this compound for the discovery of autophagy-related substrates, complete with detailed experimental protocols and data presentation guidelines.

Mechanism of Action of this compound in Autophagy Inhibition

This compound is a selective inhibitor of the vacuolar protein sorting 34 (VPS34), the catalytic subunit of the Class III PI3K complex.[1] VPS34 is responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol-3-phosphate (PI3P), a crucial step in the initiation of autophagosome formation.[2] By inhibiting VPS34, this compound prevents the production of PI3P, thereby blocking the recruitment of downstream autophagy machinery and halting the formation of autophagosomes. This blockade of the autophagy pathway at an early stage leads to the accumulation of proteins and organelles that would otherwise be targeted for degradation, allowing for their identification and quantification.

cluster_0 Upstream Signaling cluster_1 Autophagosome Initiation cluster_2 Autophagosome Formation & Maturation Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits VPS34 Complex I VPS34 Complex I ULK1 Complex->VPS34 Complex I activates VPS34 Complex I\n(VPS34, Beclin-1, ATG14L, VPS15) VPS34 Complex I (VPS34, Beclin-1, ATG14L, VPS15) PI3P Production PI3P Production Autophagosome\nFormation Autophagosome Formation PI3P Production->Autophagosome\nFormation promotes This compound This compound This compound->VPS34 Complex I inhibits VPS34 Complex I->PI3P Production catalyzes Autolysosome Autolysosome Autophagosome\nFormation->Autolysosome fuses with lysosome Degradation of\nSubstrates Degradation of Substrates Autolysosome->Degradation of\nSubstrates Autophagy\nSubstrates Autophagy Substrates Autophagy\nSubstrates->Autophagosome\nFormation are engulfed

Caption: Signaling pathway of autophagy initiation and the point of inhibition by this compound.

Quantitative Data Presentation

A key application of this compound is in quantitative proteomics to identify proteins that accumulate when autophagy is inhibited. The following table presents representative data from a study where cytotoxic T lymphocytes (CTLs) were subjected to amino acid starvation to induce autophagy, with and without a VPS34 inhibitor. The data illustrates the accumulation of specific proteins upon autophagy inhibition, identifying them as potential autophagy substrates.

ProteinFunction/Cellular ComponentFold Change (VPS34i vs. HBSS)p-value
RETREG1 Reticulophagy receptor> 1.5< 0.05
YIPF3 Golgi membrane protein> 1.5< 0.05
GZMB Granzyme B> 1.5< 0.05
PRF1 Perforin> 1.5< 0.05
SQSTM1/p62 Autophagy receptor> 1.5< 0.05
NBR1 Autophagy receptor> 1.5< 0.05
TAX1BP1 Autophagy receptor> 1.5< 0.05

Data is representative and adapted from a study on CTLs treated with a VPS34 inhibitor under amino acid starvation (HBSS). Fold changes and p-values are illustrative of significant accumulation.

Experimental Protocols

Protocol 1: Screening for Autophagy Substrates using this compound and Quantitative Proteomics (SILAC)

This protocol outlines a workflow for identifying autophagy substrates by comparing the proteomes of cells treated with this compound versus a vehicle control, using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

1. Cell Culture and SILAC Labeling: a. Culture cells in SILAC-compatible DMEM supplemented with either "light" (unlabeled L-arginine and L-lysine) or "heavy" (e.g., ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) amino acids for at least five cell divisions to ensure complete incorporation of the labeled amino acids. b. Confirm labeling efficiency (>95%) by mass spectrometry analysis of a small protein extract.

2. This compound Treatment: a. Plate the "light" and "heavy" labeled cells at equal densities. b. Treat the "heavy" labeled cells with an optimized concentration of this compound (e.g., 1-10 µM) for a predetermined duration (e.g., 6-24 hours) to induce accumulation of autophagy substrates. c. Treat the "light" labeled cells with a vehicle control (e.g., DMSO) for the same duration.

3. Cell Lysis and Protein Extraction: a. Harvest both "light" and "heavy" labeled cells. b. Combine the cell pellets in a 1:1 ratio. c. Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. d. Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).

4. Sample Preparation for Mass Spectrometry: a. Perform in-solution or in-gel trypsin digestion of the combined protein lysate. b. Desalt the resulting peptides using C18 spin columns. c. (Optional) Fractionate the peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.

5. LC-MS/MS Analysis: a. Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

6. Data Analysis: a. Process the raw mass spectrometry data using software such as MaxQuant. b. Identify and quantify proteins based on the ratio of "heavy" to "light" peptide pairs. c. Proteins with a significantly increased heavy/light ratio are considered potential autophagy substrates that accumulate upon this compound treatment. d. Perform bioinformatics analysis (e.g., GO term enrichment) to classify the identified substrates by function and cellular compartment.

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A SILAC Labeling ('Light' & 'Heavy' Media) B This compound Treatment ('Heavy' Cells) Vehicle Control ('Light' Cells) A->B C Combine 'Light' & 'Heavy' Cells (1:1) B->C D Cell Lysis & Protein Extraction C->D E Trypsin Digestion & Peptide Desalting D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification (e.g., MaxQuant) F->G H Identification of Accumulated Proteins (Potential Autophagy Substrates) G->H

References

Application Notes: Immunofluorescence Staining for LC3 Puncta to Monitor Autophagy Inhibition by Pik-III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1][2] A key event in autophagy is the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for degradation.[3] Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagosomes.[3] During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membrane, appearing as distinct puncta in immunofluorescence microscopy.[3][4]

The class III phosphatidylinositol 3-kinase (PI3K), Vps34, is essential for the initiation of autophagy.[1][2][5] Vps34 generates phosphatidylinositol 3-phosphate (PI(3)P), which is crucial for the recruitment of autophagy-related proteins to the site of autophagosome formation.[1][2] Pik-III is a potent and selective inhibitor of Vps34.[6][7][8] By inhibiting Vps34, this compound blocks the production of PI(3)P, thereby inhibiting the formation of autophagosomes and the subsequent lipidation of LC3.[5][6][9] Therefore, this compound is a valuable tool for studying the role of Vps34 in autophagy and for validating the on-target effects of potential autophagy-inhibiting drugs.

These application notes provide a detailed protocol for utilizing immunofluorescence staining of LC3 puncta to quantitatively assess the inhibitory effect of this compound on autophagy. The protocol involves inducing autophagy to generate a robust LC3 puncta signal, followed by treatment with this compound to measure the reduction in this signal.

Signaling Pathway of Autophagy Inhibition by this compound

The initiation of autophagy is tightly regulated. Under nutrient-rich conditions, mTOR suppresses the autophagy-initiating ULK1 complex. Upon starvation or other stimuli, mTOR is inhibited, allowing the ULK1 complex to activate the Vps34 complex (PI3KC3-C1).[5] This complex, consisting of Vps34, Vps15, Beclin-1, and ATG14, produces PI(3)P on the phagophore membrane.[5][10] PI(3)P then recruits downstream effectors, leading to the conjugation of LC3-I to phosphatidylethanolamine (PE) to form LC3-II, which is integrated into the expanding autophagosome membrane.[4][9] this compound directly inhibits the kinase activity of Vps34, preventing PI(3)P production and halting the entire downstream process of autophagosome formation and LC3 lipidation.[6][7]

cluster_0 Autophagy Induction cluster_1 Autophagosome Initiation cluster_2 LC3 Lipidation & Puncta Formation Starvation Starvation / Rapamycin mTOR mTOR Starvation->mTOR inhibits ULK1_complex ULK1 Complex mTOR->ULK1_complex inhibits Vps34_complex Vps34 Complex (PI3KC3-C1) ULK1_complex->Vps34_complex activates PIP3 PI(3)P Vps34_complex->PIP3 phosphorylates PikIII This compound PikIII->Vps34_complex inhibits PIP2 PI PIP2->Vps34_complex LC3_II LC3-II (Membrane-bound) PIP3->LC3_II recruits effectors for LC3_I LC3-I (Cytosolic) LC3_I->LC3_II lipidation Puncta LC3 Puncta (Autophagosomes) LC3_II->Puncta forms

Caption: Autophagy inhibition by this compound.

Experimental Workflow for LC3 Immunofluorescence

The following workflow outlines the key steps for assessing the inhibitory effect of this compound on LC3 puncta formation. It includes cell seeding, induction of autophagy, treatment with this compound, and subsequent immunofluorescence staining and analysis.

A 1. Cell Seeding Seed cells on coverslips and allow to adhere overnight. B 2. Autophagy Induction Induce autophagy (e.g., starvation with EBSS or Rapamycin treatment). A->B C 3. This compound Treatment Treat cells with a dose range of this compound. Include vehicle control. B->C D 4. Fixation Fix cells with 4% paraformaldehyde. C->D E 5. Permeabilization Permeabilize cells with a detergent (e.g., 0.1% Triton X-100). D->E F 6. Blocking Block with 5% BSA in PBS to reduce non-specific binding. E->F G 7. Primary Antibody Incubation Incubate with anti-LC3B antibody. F->G H 8. Secondary Antibody Incubation Incubate with a fluorescently-labeled secondary antibody. G->H I 9. Mounting & Imaging Mount coverslips and acquire images using a fluorescence microscope. H->I J 10. Image Analysis Quantify the number and intensity of LC3 puncta per cell. I->J

Caption: LC3 immunofluorescence workflow.

Quantitative Data Summary

The inhibitory effect of this compound on Vps34 activity and autophagy is dose-dependent. The following table summarizes key quantitative data from the literature.

ParameterCell LineValueMethod
IC50 for Vps34 -18 nMCell-free kinase assay[6][8]
IC50 for Vps34 U2OS12 nMGFP-FYVE reporter assay[6]
Effective Concentration H4 cells2.5 µMInhibition of autolysosome formation[6]
Effective Concentration HeLa cells5 µMInhibition of mitophagy[6]
Effective Concentration DLD1 cells1-10 µMPrevention of p62 degradation[6][8]

Detailed Experimental Protocol

This protocol is designed to assess the inhibition of starvation-induced autophagy by this compound in a model cell line such as HeLa or U2OS.

Materials:

  • Cell line (e.g., HeLa, U2OS)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Earle's Balanced Salt Solution (EBSS) for starvation

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture:

    • A day before the experiment, seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Induction of Autophagy and this compound Treatment:

    • Prepare working solutions of this compound in pre-warmed EBSS. A suggested dose range is 100 nM to 10 µM. Include a DMSO-only vehicle control.

    • Aspirate the complete medium from the wells.

    • Wash the cells once with PBS.

    • Add the appropriate treatment solutions (EBSS with this compound or vehicle) to the wells.

    • Include the following controls:

      • Negative Control: Cells in complete medium (non-starved).

      • Positive Control: Cells in EBSS with vehicle (starved).

    • Incubate for 2-4 hours at 37°C. The optimal time may need to be determined empirically for your cell line.

  • Immunofluorescence Staining:

    • Fixation: Aspirate the treatment solutions and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

    • Primary Antibody Incubation: Dilute the anti-LC3B antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Protect from light from this step onwards. Aspirate the last wash and add the diluted secondary antibody. Incubate for 1 hour at room temperature.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Nuclear Staining: Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.

    • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., exposure time, laser power) for all samples to allow for quantitative comparison.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), quantify the number of LC3 puncta per cell.

    • Count at least 50-100 cells per condition from multiple random fields of view.

    • Calculate the average number of puncta per cell for each treatment condition.

    • Compare the results from this compound treated cells to the positive (starved) and negative (non-starved) controls to determine the extent of autophagy inhibition.

Expected Results:

  • Negative Control (Non-starved): Cells should exhibit diffuse cytoplasmic LC3 staining with very few or no distinct puncta, representing basal levels of autophagy.

  • Positive Control (Starved): Cells should show a significant increase in the number of bright, distinct LC3 puncta, indicating the induction of autophagy.[11]

  • This compound Treated: Cells treated with this compound should show a dose-dependent decrease in the number of starvation-induced LC3 puncta compared to the positive control. At effective concentrations, the number of puncta should be reduced to near basal levels.[6]

References

Application Notes: Utilizing Pik-III in Combination with Other Autophagy Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1][2] This catabolic pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome for degradation.[1][3] The class III phosphatidylinositol 3-kinase (PI3K), Vps34 (also known as PIK3C3), is a crucial regulator of autophagy.[2][4] Vps34 catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P), a phospholipid essential for the recruitment of autophagy-related (ATG) proteins and the initiation of autophagosome formation.[1][3][5]

Pik-III is a potent and selective inhibitor of Vps34, with an IC50 of approximately 18 nM.[6][7][8][9] Its selectivity makes it a valuable tool for dissecting the role of Vps34 in autophagy.[7] By combining this compound with other autophagy modulators that act at different stages of the pathway, researchers can elucidate complex signaling networks, confirm mechanisms of action, and accurately measure autophagic activity. These application notes provide a detailed guide and protocols for using this compound in combination with mTOR inhibitors (autophagy inducers) and lysosomal inhibitors (late-stage autophagy blockers).

Section 1: Combining this compound with mTOR Inhibitors to Confirm Vps34-Dependent Autophagy Induction

Rationale

The mammalian target of rapamycin (mTOR) is a central negative regulator of autophagy.[10][11] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 initiation complex.[12][13] Inhibition of mTOR, for example by rapamycin or the more potent ATP-competitive inhibitor Torin1, leads to the activation of the ULK1 complex, which in turn activates the Vps34 complex to initiate autophagosome formation.[12]

Using this compound in combination with an mTOR inhibitor is a key experiment to demonstrate that the induced autophagy is dependent on Vps34 activity. If autophagy induction by an mTOR inhibitor is blocked by the addition of this compound, it confirms that Vps34 is acting downstream of mTOR signaling to drive autophagosome formation.[6]

Key Combination:

  • This compound: Vps34 inhibitor (blocks autophagosome formation).

  • Rapamycin/Torin1: mTOR inhibitor (induces autophagy).

Expected Outcome Summary

The following table summarizes the expected changes in key autophagy markers when using an mTOR inhibitor in combination with this compound.

Treatment GroupExpected LC3-II LevelExpected p62/SQSTM1 LevelInterpretation
Vehicle Control BasalBasalBasal level of autophagy.
This compound alone Decrease / No ChangeIncrease / No ChangeInhibition of basal autophagosome formation.
Rapamycin alone IncreaseDecreaseInduction of autophagic flux.
This compound + Rapamycin Basal / DecreaseBasal / IncreaseBlockade of Rapamycin-induced autophagy, confirming Vps34 dependence.

Signaling Pathway Diagram

autophagy_pathway cluster_input Upstream Signals cluster_mTOR mTOR Regulation cluster_initiation Initiation cluster_output Autophagosome Formation Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Rapamycin Rapamycin (Inhibitor) Rapamycin->mTORC1 inhibits Vps34_complex Vps34 Complex ULK1_complex->Vps34_complex activates Autophagosome Autophagosome Formation Vps34_complex->Autophagosome promotes Pik_III This compound (Inhibitor) Pik_III->Vps34_complex inhibits

Figure 1. Simplified signaling pathway of autophagy induction showing points of inhibition for Rapamycin and this compound.

Section 2: Using this compound to Differentiate Autophagy Induction vs. Blockade in Autophagic Flux Assays

Rationale

Measuring autophagic flux—the complete process from autophagosome formation to lysosomal degradation—is considered the most accurate assessment of autophagy.[14][15][16] A static measurement, such as the number of autophagosomes, can be misleading; an accumulation of autophagosomes can result from either increased formation (induction) or decreased degradation (blockade).[17]

Autophagic flux is typically measured by comparing LC3-II levels in the presence and absence of a late-stage autophagy inhibitor, such as Bafilomycin A1 (BafA1) or Chloroquine (CQ).[14][18] These agents prevent the degradation of LC3-II within the autolysosome.[19][20] If a treatment induces autophagy, the addition of BafA1 or CQ will cause a further accumulation of LC3-II compared to BafA1 or CQ alone.[21]

This compound, by blocking autophagosome formation, serves as an excellent negative control in these assays.[6] Unlike an autophagy inducer, treatment with this compound will not lead to an additive increase in LC3-II levels when combined with a late-stage inhibitor. This helps to validate the flux assay and provides a clear benchmark for a compound that inhibits the early stages of autophagy.

Key Combination:

  • This compound: Early-stage inhibitor (blocks formation).

  • Bafilomycin A1 / Chloroquine: Late-stage inhibitors (block degradation).

  • Starvation / Rapamycin: Autophagy inducers.

Expected Outcome Summary

The following table summarizes the expected changes in LC3-II levels in a typical autophagic flux experiment.

Treatment GroupExpected LC3-II Level (relative to control)Interpretation of Autophagic Flux
Vehicle Control 1xBasal Flux
Bafilomycin A1 alone ~2-4xAccumulation of basal autophagosomes.
Starvation (Inducer) ~2-3xIncreased Flux (formation > degradation).
Starvation + Bafilomycin A1 ~5-10xRobustly Increased Flux (formation is high, degradation is blocked).
This compound alone ~0.5-1xBlocked Flux (formation is inhibited).
This compound + Bafilomycin A1 ~2-4xBlocked Flux (no additive effect over BafA1 alone).

Experimental Workflow Diagram

flux_workflow start Seed Cells in Multiple Plates/Wells control Vehicle Control inducer Inducer (e.g., Starvation) pik This compound baf Bafilomycin A1 inducer_baf Inducer + Baf A1 pik_baf This compound + Baf A1 end_process Lyse Cells & Perform Western Blot for LC3/p62 control->end_process inducer->end_process pik->end_process baf->end_process inducer_baf->end_process pik_baf->end_process analysis Analyze LC3-II Accumulation to Determine Flux end_process->analysis

Figure 2. Experimental workflow for an autophagic flux assay comparing an inducer and the inhibitor this compound.

Detailed Experimental Protocols

Protocol 1: Western Blotting for LC3 and p62/SQSTM1

This protocol is the most common method for assessing autophagy. It measures the conversion of LC3-I to lipidated LC3-II, where the amount of LC3-II correlates with autophagosome number, and the degradation of the autophagy receptor p62/SQSTM1.[17]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels (a 12-15% acrylamide gel is recommended for good separation of LC3-I and LC3-II).[17]

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1.

  • Loading control antibody: Mouse anti-β-actin or Rabbit anti-GAPDH.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with this compound and/or other modulators for the desired time (e.g., 2-24 hours). A typical concentration for this compound is 100 nM - 1 µM.[6][8] For flux assays, add Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours of the experiment.[18]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice. Scrape cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Load samples onto the SDS-PAGE gel and run until sufficient separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[17]

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.[17]

    • Wash the membrane again as in the previous step.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[17]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize LC3-II and p62 levels to the loading control. The LC3-II/LC3-I ratio or LC3-II/loading control ratio can be used to assess autophagosome accumulation.

Protocol 2: Fluorescence Microscopy using Tandem mCherry-GFP-LC3

This powerful method allows for the visualization and quantification of autophagic flux in living or fixed cells.[22] The tandem fluorescent protein-tagged LC3 (mCherry-GFP-LC3) reports autophagosomes as yellow puncta (co-localization of GFP and mCherry) and autolysosomes as red puncta (mCherry only), because the GFP signal is quenched in the acidic environment of the lysosome.[16]

Materials:

  • Cells stably or transiently expressing the mCherry-GFP-LC3 plasmid.

  • Culture medium, with and without serum (for starvation).

  • This compound and other modulators.

  • 4% Paraformaldehyde (PFA) for fixation.

  • Mounting medium with DAPI.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Cell Culture and Transfection: Seed cells on glass coverslips. If not using a stable cell line, transfect cells with the mCherry-GFP-LC3 plasmid according to the manufacturer's protocol and allow 24-48 hours for expression.

  • Treatment: Treat cells with this compound and/or other modulators as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Mounting: Wash cells again with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a fluorescence or confocal microscope. Capture separate images for the green (GFP), red (mCherry), and blue (DAPI) channels.

  • Analysis:

    • Merge the green and red channels.

    • Count the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell for at least 30-50 cells per condition.

    • An increase in yellow puncta suggests an accumulation of autophagosomes, which could be due to induction or a late-stage block.

    • An increase in red puncta indicates successful fusion and thus active autophagic flux.

    • This compound treatment is expected to reduce the formation of both yellow and red puncta, even under inducing conditions.

References

Troubleshooting & Optimization

Navigating PIK-III Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the selective Vps34 inhibitor, PIK-III, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when preparing this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2] It functions by binding to a unique hydrophobic pocket within Vps34, effectively blocking its enzymatic activity with an IC50 of 18 nM.[1][2][3] This selectivity makes it a valuable tool for studying autophagy, as Vps34 is essential for the initiation of autophagosome formation.[4] this compound's inhibition of Vps34 leads to a blockage of autophagy and the de novo lipidation of LC3, resulting in the stabilization of autophagy substrates.[1][4][5]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is a crystalline solid that exhibits poor solubility in aqueous solutions like water or PBS.[1][6][7] The recommended primary solvent for preparing stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[5][8] Other organic solvents such as Dimethylformamide (DMF) and Ethanol can also be used, but DMSO generally offers the highest solubility.[1]

Q3: My this compound won't fully dissolve in DMSO, or it precipitates out of solution. What should I do?

This is a common issue and can often be attributed to the quality of the DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[8][9] Water contamination in DMSO can significantly reduce the solubility of this compound.[5]

Troubleshooting Steps:

  • Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous or molecular sieves-treated DMSO. Avoid using old DMSO that has been opened multiple times.

  • Gentle Warming: Gently warming the solution in a water bath (up to 37°C) can aid in dissolution.

  • Sonication: Brief sonication can also help to break up any clumps and facilitate dissolving.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation and precipitation caused by repeated freezing and thawing.[5]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference(s)
DMSO≥ 31 to 63≥ 97.07 to 197.26[2][3][5][6][7][8]
DMF10~31.3[1]
Ethanol0.14 to 63~0.44 to 197.26[1][6][7]
DMSO:PBS (pH 7.2) (1:2)0.33~1.03[1]
PBS (pH 7.2)Slightly Soluble-[1]
WaterInsolubleInsoluble[6][7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a commonly used concentration for in vitro experiments.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Calculation:

    • The molecular weight of this compound is approximately 319.36 g/mol .[3]

    • To prepare a 10 mM solution, you will need 3.1936 mg of this compound per 1 mL of DMSO.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of fresh, anhydrous DMSO.

    • Vortex the tube until the powder is completely dissolved. Gentle warming or brief sonication can be applied if necessary.

    • Once dissolved, centrifuge the tube briefly to collect the solution at the bottom.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solution aliquots at -20°C or -80°C for long-term stability.[1][3][8] As a powder, this compound is stable for at least 3 years at -20°C.[3] In solvent, it is recommended to be stored at -80°C for up to 2 years.[3][8]

Preparation of a Working Solution for In Vivo Studies

For in vivo applications, a vehicle solution is required to ensure biocompatibility.

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure (for a final concentration of 2.5 mg/mL):

    • Start with 10% DMSO by volume.

    • Add 40% PEG300 and mix thoroughly.

    • Add 5% Tween-80 and mix until the solution is clear.

    • Finally, add 45% saline to reach the final volume.[3]

    • The final solution should be clear.[3]

Visualizing the this compound Mechanism and Experimental Workflow

This compound Signaling Pathway Inhibition

PIK_III_Pathway cluster_autophagy Autophagy Initiation Vps34 Complex Vps34 Complex PI(3)P PI(3)P Vps34 Complex->PI(3)P Produces Autophagosome Formation Autophagosome Formation PI(3)P->Autophagosome Formation Recruits effectors for This compound This compound This compound->Vps34 Complex Inhibits

Caption: this compound selectively inhibits the Vps34 complex, blocking PI(3)P production and subsequent autophagosome formation.

Experimental Workflow for this compound Stock Solution Preparation

PIK_III_Workflow A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate / Warm B->C D Ensure Complete Dissolution C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: A streamlined workflow for the proper preparation and storage of this compound stock solutions.

References

Troubleshooting unexpected results in autophagy flux assays with Pik-III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting unexpected results in autophagy flux assays using Pik-III. This guide is designed for researchers, scientists, and drug development professionals to provide clear answers to common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect my autophagy flux assay?

This compound is a potent and selective inhibitor of Vps34 (Vacuolar protein sorting 34), a class III phosphoinositide 3-kinase (PI3K). Vps34 is crucial for the initiation of autophagy, specifically in the formation of the phagophore, the precursor to the autophagosome. It does this by producing phosphatidylinositol 3-phosphate (PI3P) which recruits other autophagy-related proteins.

Therefore, in a typical autophagy flux experiment, treatment with this compound is expected to inhibit autophagy. This should manifest as:

  • A decrease in the conversion of LC3-I to its lipidated form, LC3-II.

  • A reduction in the number of autophagosomes and autolysosomes.

  • An accumulation of autophagy substrates like p62/SQSTM1.[1][2]

Q2: I treated my cells with this compound, but I see an increase in LC3-II levels. Isn't this compound an autophagy inhibitor?

This is a frequently observed and seemingly contradictory result. While this compound's primary mechanism is the inhibition of Vps34 and thus autophagosome formation, an increase in LC3-II can occur under certain conditions. Here are the potential reasons:

  • Cell-Type Specific Responses: Some cell lines may exhibit a paradoxical increase in LC3-II upon this compound treatment. For instance, in Panc10.05 cells, this compound has been shown to increase LC3-II levels.[1] This could be due to complex, cell-specific feedback mechanisms or off-target effects.

  • Blockade of Autophagosome Maturation: While this compound inhibits the initiation of new autophagosomes, it may also interfere with the maturation and fusion of existing autophagosomes with lysosomes in some contexts.[3][4] This blockage of autophagic flux at a later stage would lead to an accumulation of LC3-II positive vesicles, which are not being cleared.

  • PIKfyve Inhibition: At higher concentrations, there could be off-target inhibition of PIKfyve, a lipid kinase that plays a role in lysosomal function and autophagosome resolution. Inhibition of PIKfyve can lead to the accumulation of immature autolysosomes.[5]

To dissect this unexpected result, it is crucial to perform a full autophagy flux analysis by co-treating with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. If this compound is truly blocking flux, there will be little to no further increase in LC3-II in the presence of the lysosomal inhibitor compared to this compound alone.[6][7]

Q3: My p62/SQSTM1 levels are not increasing after this compound treatment as expected. What could be the reason?

The accumulation of p62, an autophagy receptor that is itself degraded by autophagy, is a common marker for autophagy inhibition. If you do not observe an increase in p62 with this compound treatment, consider the following:

  • Insufficient Treatment Time or Dose: The accumulation of p62 may be time and dose-dependent. Ensure you have performed a proper time-course and dose-response experiment.

  • Alternative Degradation Pathways: Cells can utilize other pathways, such as the proteasome, to degrade p62, especially when autophagy is inhibited.

  • Transcriptional Regulation: The expression of p62 can be regulated at the transcriptional level by various cellular stresses.[8] It's possible that your experimental conditions are influencing p62 expression independently of its autophagic degradation.

  • Cellular Context: The basal level of p62 and its turnover rate can vary significantly between different cell types.

Q4: I am seeing high variability in my Western blot results for LC3-II between replicates. How can I improve consistency?

High variability in LC3-II Western blots is a common challenge. Here are some key factors to control:

  • Consistent Cell Culture Conditions: Autophagy is highly sensitive to cell density, passage number, and nutrient availability. Ensure that all experimental plates are seeded at the same density and treated at the same confluency.

  • Protein Loading: Accurate protein quantification and equal loading are critical. Use a reliable protein assay (e.g., BCA) and a stable loading control.

  • Sample Preparation: Ensure complete and consistent lysis of cells. The protocol for sample preparation, including boiling time and buffer composition, should be standardized.

  • Antibody Quality: Use a well-validated antibody for LC3. The affinity for LC3-I and LC3-II can differ between antibodies.

Q5: What are the best practices for preparing and using this compound in cell culture?

Proper handling of this compound is essential for obtaining reliable and reproducible results.

  • Solubility and Storage: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.

  • Stability in Media: The stability of compounds in cell culture media can vary. It is advisable to prepare fresh dilutions of this compound for each experiment.[9][10][11]

Troubleshooting Guide

This guide provides a structured approach to resolving specific unexpected outcomes in your autophagy flux assays with this compound.

Observed Problem Potential Cause Recommended Solution
No change in LC3-II levels after this compound treatment. 1. Inactive Compound: The this compound stock may have degraded. 2. Insufficient Dose or Time: The concentration or duration of treatment may not be optimal for your cell line. 3. Low Basal Autophagy: The basal level of autophagy in your cells may be too low to detect a significant inhibition.1. Use a fresh aliquot of this compound or purchase a new batch. 2. Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment. 3. Include a positive control for autophagy induction (e.g., starvation, rapamycin) to confirm that the autophagy machinery is functional in your cells.
Unexpected increase in LC3-II with this compound. 1. Cell-Type Specific Effect: As discussed in the FAQs, some cell lines show this paradoxical effect.[1] 2. Blockade of Autophagic Flux: this compound might be inhibiting a later stage of autophagy in your system. 3. Off-Target Effects: At high concentrations, other cellular pathways might be affected.1. Consult the literature for studies using this compound in your specific cell model. 2. Perform a flux assay with a lysosomal inhibitor (e.g., Bafilomycin A1). If there is no further increase in LC3-II with the co-treatment, it confirms a flux blockade.[6][7] 3. Lower the concentration of this compound and ensure you are using a highly selective inhibitor.
No accumulation of p62 with this compound treatment. 1. Insufficient Inhibition: The dose or duration of this compound treatment is not sufficient to cause a detectable accumulation of p62. 2. Rapid p62 Turnover: Your cells may have a high rate of p62 degradation through other pathways. 3. Low Basal p62 Levels: The starting level of p62 may be too low to observe a significant increase.1. Increase the concentration and/or duration of this compound treatment. 2. Consider inhibiting the proteasome (e.g., with MG132) as a control to assess its contribution to p62 degradation. 3. Use a positive control for autophagy inhibition (e.g., Bafilomycin A1) to confirm that p62 can accumulate in your cells.
Cell death observed with this compound treatment. 1. On-Target Toxicity: Prolonged and potent inhibition of autophagy can be cytotoxic to some cells that rely on basal autophagy for survival. 2. Off-Target Effects: At higher concentrations, this compound may have off-target effects that induce cell death.[3]1. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration of this compound. Use a concentration that effectively inhibits autophagy without causing significant cell death for your flux assays. 2. Lower the concentration of this compound and perform your experiments at earlier time points.

Experimental Protocols

Western Blotting for LC3 and p62

This protocol provides a standard procedure for assessing LC3 conversion and p62 accumulation.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound and/or other compounds (e.g., Bafilomycin A1 at 100 nM for the last 4 hours of treatment). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel for optimal separation of LC3-I and LC3-II.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3 and p62 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the LC3-II and p62 band intensities to a loading control (e.g., β-actin or GAPDH).

mCherry-GFP-LC3 Fluorescence Microscopy Assay

This assay allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).[12][13]

  • Cell Culture and Transfection:

    • Use a stable cell line expressing the mCherry-GFP-LC3 reporter or transiently transfect your cells of interest with the corresponding plasmid.

    • Seed cells on glass coverslips in a 24-well plate.

  • Cell Treatment:

    • Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., starvation) and negative (e.g., vehicle) controls.

  • Cell Fixation and Mounting:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Image Acquisition:

    • Acquire images using a confocal microscope with appropriate laser lines and filters for DAPI, GFP, and mCherry.

    • Capture multiple random fields of view for each condition.

  • Image Analysis:

    • Quantify the number of yellow (mCherry+GFP+) and red (mCherry+GFP-) puncta per cell using image analysis software (e.g., ImageJ/Fiji).

    • An increase in yellow puncta with this compound treatment suggests a block in autophagosome maturation.

    • A decrease in both yellow and red puncta indicates an inhibition of autophagosome formation.

Visualizations

Signaling Pathway of Autophagy Initiation and this compound Inhibition

G cluster_0 Autophagy Initiation ULK1 Complex ULK1 Complex Vps34 Complex Vps34 Complex ULK1 Complex->Vps34 Complex activates PI3P PI3P Vps34 Complex->PI3P produces Phagophore Formation Phagophore Formation PI3P->Phagophore Formation recruits effectors for Autophagosome Autophagosome Phagophore Formation->Autophagosome leads to PikIII This compound PikIII->Vps34 Complex inhibits

Caption: this compound inhibits the Vps34 complex, blocking PI3P production and subsequent phagophore formation.

Experimental Workflow for Autophagy Flux Assay (Western Blot)

G cluster_0 Treatment (24h) Cell Seeding Cell Seeding Treatment Groups Treatment Groups Cell Seeding->Treatment Groups Cell Lysis Cell Lysis Treatment Groups->Cell Lysis Control Control This compound This compound Baf A1 Baf A1 This compound + Baf A1 This compound + Baf A1 Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Western Blot SDS-PAGE & Western Blot Protein Quantification->SDS-PAGE & Western Blot Data Analysis Data Analysis SDS-PAGE & Western Blot->Data Analysis

Caption: Workflow for assessing autophagic flux using Western blotting with this compound and Bafilomycin A1.

Interpreting mCherry-GFP-LC3 Results with this compound

G cluster_0 Expected Result (Autophagy Inhibition) cluster_1 Unexpected Result (Flux Blockade) This compound Treatment This compound Treatment Decreased Yellow Puncta Decreased Yellow Puncta This compound Treatment->Decreased Yellow Puncta leads to Decreased Red Puncta Decreased Red Puncta Decreased Yellow Puncta->Decreased Red Puncta and This compound Treatment This compound Treatment Increased Yellow Puncta Increased Yellow Puncta This compound Treatment ->Increased Yellow Puncta leads to No change or decrease in Red Puncta No change or decrease in Red Puncta Increased Yellow Puncta->No change or decrease in Red Puncta and

Caption: Logic diagram for interpreting mCherry-GFP-LC3 results upon this compound treatment.

References

Technical Support Center: Minimizing Pik-III Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Pik-III-induced cytotoxicity in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34).[1] Vps34 is a crucial enzyme in the initiation of autophagy, a cellular process for degrading and recycling cellular components. By inhibiting Vps34, this compound effectively blocks the formation of autophagosomes, leading to a stabilization of autophagy substrates.[1]

Q2: I am observing significant cell death in my long-term experiments with this compound, even at concentrations that are effective for short-term autophagy inhibition. What are the potential causes?

A2: Long-term exposure to this compound can lead to cytotoxicity through several mechanisms:

  • Cumulative Off-Target Effects: While this compound is selective for Vps34, at higher concentrations or with prolonged exposure, it can inhibit other kinases, such as PI3Kδ, leading to unintended cellular consequences.[1]

  • Inhibition of Essential Cellular Processes: Autophagy is a critical process for cellular homeostasis. Its sustained inhibition can lead to the accumulation of damaged organelles and toxic protein aggregates, ultimately triggering cell death pathways.

  • Cellular Adaptation and Stress Responses: Cells may adapt to long-term autophagy inhibition by upregulating alternative pathways. However, this adaptation process itself can be stressful and may lead to a vulnerable cellular state.

  • Inhibitor Instability: this compound, like many small molecules, may not be stable in cell culture media for extended periods. Degradation products could be cytotoxic, or a decrease in the active concentration could lead to inconsistent results.

  • Basal Autophagy Dependence: Some cell lines have a high basal level of autophagy and are more sensitive to its inhibition.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?

A3: The optimal concentration is cell-line dependent and should be empirically determined. A systematic approach is recommended:

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for autophagy inhibition in your specific cell line.

  • Long-Term Viability Assay: Culture your cells with a range of this compound concentrations for the intended duration of your experiment, including a vehicle control (e.g., DMSO). Monitor cell viability at regular intervals using methods like the MTT or CCK-8 assay.

  • Select the Lowest Effective Concentration: Choose the lowest concentration that effectively inhibits autophagy (determined from your dose-response curve) while maintaining high cell viability over the long term.

Q4: How can I monitor the health of my cells during a long-term this compound treatment?

A4: Regular monitoring of cell health is crucial. Here are some recommended assays:

  • Cell Viability Assays: Periodically perform MTT, MTS, or CCK-8 assays to quantify cell viability.[2]

  • Apoptosis Assays: Monitor for signs of apoptosis by measuring caspase-3/7 activity or using TUNEL staining.[3][4][5][6][7][8][9]

  • Lysosomal Health Assessment: Use dyes like LysoTracker to assess lysosomal acidification and morphology, as prolonged autophagy inhibition can impact lysosomal function.[10][11][12]

  • Microscopy: Regularly observe cell morphology for any changes such as detachment, shrinkage, or vacuolization.

Q5: What are the best practices for preparing and storing this compound to ensure its stability and activity?

A5: Proper handling of this compound is essential for reproducible results:

  • Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1]

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C and protect them from light.[1]

  • Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before use. Due to the potential for degradation in aqueous solutions, avoid storing diluted this compound for extended periods.

Troubleshooting Guides

Issue 1: Increased Cytotoxicity Over Time

Symptoms:

  • Gradual decrease in cell viability over several days or weeks of this compound treatment.

  • Increased number of floating or detached cells.

  • Changes in cell morphology indicative of stress or death.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Cumulative Off-Target Effects 1. Lower this compound Concentration: Use the lowest effective concentration that inhibits autophagy. 2. Pulsed Treatment: Consider a pulsed-dosing regimen (e.g., treat for 24 hours, then culture in inhibitor-free medium for 48 hours) to allow cells to recover.
Inhibitor Instability 1. Frequent Media Changes: Replace the culture medium with freshly prepared this compound-containing medium more frequently (e.g., every 24-48 hours). 2. Stability Test: Perform a stability test of this compound in your specific cell culture medium by incubating it at 37°C and analyzing its concentration over time using LC-MS.
High Basal Autophagy 1. Cell Line Selection: If possible, use a cell line that is less dependent on basal autophagy for survival. 2. Nutrient Supplementation: Ensure the culture medium is not nutrient-depleted, as this can exacerbate the effects of autophagy inhibition.
Cellular Stress 1. Monitor Stress Pathways: Assess the activation of stress-related pathways, such as the Nrf2 antioxidant response, which can be a sign of cellular stress due to autophagy inhibition. 2. Reduce Serum Concentration: High serum concentrations can sometimes increase the metabolic stress on cells. Try reducing the serum percentage if your cell line can tolerate it.
Issue 2: Inconsistent or Loss of Autophagy Inhibition

Symptoms:

  • Initial inhibition of autophagy (e.g., increased LC3-II/I ratio) followed by a return to baseline levels despite continuous this compound treatment.

  • Variability in the level of autophagy inhibition between experiments.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Cellular Adaptation 1. Monitor Compensatory Pathways: Investigate the upregulation of alternative degradation pathways or stress response pathways like the Nrf2 pathway. 2. Combination Therapy: Consider combining this compound with an inhibitor of a potential compensatory pathway, if identified.
Inhibitor Degradation 1. Increase Dosing Frequency: Replenish this compound more frequently by changing the medium. 2. Verify Stock Solution: Test the activity of your this compound stock solution to ensure it has not degraded.
Serum Protein Binding 1. Test in Reduced Serum: Perform experiments in medium with a lower serum concentration to assess if protein binding is affecting the effective concentration of this compound.[13][14]

Quantitative Data Summary

Table 1: this compound In Vitro Activity

TargetIC50Cell LineAssay ConditionsReference
Vps3418 nMCell-free-[15]
PI3Kδ1.2 µMCell-free-[1]
PI3Kγ3.04 µMCell-free-[15]
PI3Kα3.96 µMCell-free-[15]
Autophagy Inhibition1-10 µMDLD1 cells24 hours, assessed by p62 and NCOA4 degradation[1]
Autophagy Inhibition2.5 µMH4 cellsOvernight treatment[1]
Autophagy Inhibition5 µMHeLa cells12 hours treatment[1]

Table 2: Recommended Concentration Ranges for Long-Term Experiments

Cell Line TypeSuggested Starting Concentration RangeImportant Considerations
Most cell lines100 nM - 1 µMAlways perform a dose-response and long-term viability assay to determine the optimal concentration for your specific cell line and experimental duration.
Cell lines with high basal autophagy50 nM - 500 nMThese cell lines may be more sensitive to this compound-induced cytotoxicity. Start with lower concentrations.

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from general cell viability assay protocols.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluence by the end of the experiment. Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO). Include a set of wells with medium only for background measurement.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for the desired long-term duration (e.g., 3, 5, 7 days). If the experiment exceeds 48-72 hours, perform a full media change with freshly prepared this compound at appropriate intervals.

  • CCK-8 Addition: At each time point, add 10 µL of CCK-8 solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Monitoring Autophagy Flux by Western Blot for LC3

This protocol is based on established methods for monitoring autophagy.[16][17]

  • Cell Treatment: Plate cells and treat with the determined optimal concentration of this compound for the desired long-term duration. Include a vehicle control. For a comprehensive analysis of autophagic flux, include control groups treated with an autophagy inducer (e.g., starvation or rapamycin) and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final few hours of the experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against LC3. This antibody should detect both LC3-I (unlipidated) and LC3-II (lipidated). Also, probe for a loading control like β-actin or GAPDH.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of a lysosomal inhibitor confirms a block in autophagic flux. In long-term this compound treatment, a sustained high LC3-II/LC3-I ratio indicates continued autophagy inhibition.

Visualizations

This compound Mechanism of Action and Cytotoxicity Pathways cluster_0 This compound Action cluster_1 Autophagy Pathway cluster_2 Consequences of Long-Term Inhibition This compound This compound Vps34 (PIK3C3) Vps34 (PIK3C3) This compound->Vps34 (PIK3C3) Inhibits Autophagosome Formation Autophagosome Formation Vps34 (PIK3C3)->Autophagosome Formation Promotes Autophagosome Formation->Autophagy Accumulation of Damaged Organelles Accumulation of Damaged Organelles Autophagosome Formation->Accumulation of Damaged Organelles Leads to (when inhibited) Cellular Homeostasis Cellular Homeostasis Autophagy->Cellular Homeostasis Maintains Cellular Stress Cellular Stress Accumulation of Damaged Organelles->Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis

Caption: Signaling pathway of this compound action and downstream cytotoxic effects.

Troubleshooting Workflow for this compound Cytotoxicity Start Start Observe High Cytotoxicity Observe High Cytotoxicity Start->Observe High Cytotoxicity Check Concentration Check Concentration Observe High Cytotoxicity->Check Concentration Is concentration optimized? Perform Dose-Response Perform Dose-Response Check Concentration->Perform Dose-Response No Check Inhibitor Stability Check Inhibitor Stability Check Concentration->Check Inhibitor Stability Yes Use Lowest Effective Dose Use Lowest Effective Dose Perform Dose-Response->Use Lowest Effective Dose End End Use Lowest Effective Dose->End Frequent Media Changes Frequent Media Changes Check Inhibitor Stability->Frequent Media Changes Unstable Assess Cell Line Sensitivity Assess Cell Line Sensitivity Check Inhibitor Stability->Assess Cell Line Sensitivity Stable Frequent Media Changes->End Consider Alternative Cell Line Consider Alternative Cell Line Assess Cell Line Sensitivity->Consider Alternative Cell Line Highly Sensitive Monitor Cell Health Monitor Cell Health Assess Cell Line Sensitivity->Monitor Cell Health Moderately Sensitive Consider Alternative Cell Line->End Apoptosis/Viability Assays Apoptosis/Viability Assays Monitor Cell Health->Apoptosis/Viability Assays Apoptosis/Viability Assays->End

Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.

Experimental Workflow for Long-Term this compound Studies Start Start Determine IC50 for Autophagy Inhibition Determine IC50 for Autophagy Inhibition Start->Determine IC50 for Autophagy Inhibition Perform Long-Term Viability Assay Perform Long-Term Viability Assay Determine IC50 for Autophagy Inhibition->Perform Long-Term Viability Assay Select Optimal this compound Concentration Select Optimal this compound Concentration Perform Long-Term Viability Assay->Select Optimal this compound Concentration Initiate Long-Term Experiment Initiate Long-Term Experiment Select Optimal this compound Concentration->Initiate Long-Term Experiment Monitor Cell Health Periodically Monitor Cell Health Periodically Initiate Long-Term Experiment->Monitor Cell Health Periodically Monitor Autophagy Flux Monitor Autophagy Flux Initiate Long-Term Experiment->Monitor Autophagy Flux Analyze Experimental Endpoints Analyze Experimental Endpoints Monitor Cell Health Periodically->Analyze Experimental Endpoints Monitor Autophagy Flux->Analyze Experimental Endpoints End End Analyze Experimental Endpoints->End

Caption: A recommended experimental workflow for long-term studies with this compound.

References

Technical Support Center: Optimizing Pik-III Incubation for Maximal Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of Pik-III, a selective inhibitor of VPS34, in autophagy research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound to achieve maximal and specific inhibition of autophagy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][2][3][4] VPS34 is a crucial enzyme in the initiation of autophagy, where it phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P).[5][6] PI3P then serves as a docking site for other autophagy-related (ATG) proteins, which is an essential step for the formation of the autophagosome. By inhibiting the enzymatic activity of VPS34, this compound blocks the production of PI3P, thereby preventing the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) and the subsequent formation of autophagosomes, leading to the stabilization and accumulation of autophagy substrates like p62/SQSTM1.[1][2]

Q2: What is a typical starting concentration and incubation time for this compound?

The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental goals. Based on published studies, a reasonable starting point for concentration is in the range of 1-10 µM.[1][2][7] For incubation time, a pilot experiment is recommended. Shorter incubation times (e.g., 2-6 hours) may be sufficient to observe direct effects on VPS34 activity, while longer times (e.g., 12-48 hours) are often necessary to see significant accumulation of autophagy substrates and downstream cellular phenotypes.[1][8]

Q3: How can I confirm that this compound is effectively inhibiting autophagy in my cells?

The most common method to confirm autophagy inhibition is by Western blotting for the key autophagy markers LC3 and p62. Upon effective inhibition of autophagy by this compound, you should observe:

  • An accumulation of the lipidated form of LC3 (LC3-II). Since this compound blocks the formation of autophagosomes, the conversion of LC3-I to LC3-II may be reduced, but the degradation of existing LC3-II within autolysosomes is also blocked, leading to its accumulation.

  • An accumulation of p62/SQSTM1. p62 is a cargo receptor that is normally degraded during autophagy. Its accumulation is a reliable indicator of autophagy inhibition.[9][10][11]

Q4: Can prolonged incubation with this compound cause off-target effects or cytotoxicity?

Yes, as with any chemical inhibitor, prolonged incubation or high concentrations of this compound can lead to off-target effects and cytotoxicity.[12][13] It is crucial to perform a cytotoxicity assay to determine the optimal concentration and incubation time that effectively inhibits autophagy without causing significant cell death. Off-target effects of some VPS34 inhibitors have been reported to include alterations in endosomal trafficking.[3] Therefore, it is important to include appropriate controls and to select the lowest effective concentration and shortest incubation time necessary to achieve the desired level of autophagy inhibition.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)

This protocol outlines the steps to identify the minimal effective concentration of this compound that elicits a maximal inhibitory response on autophagy.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Reagents for Western blotting (lysis buffer, primary antibodies for LC3 and p62, secondary antibodies)

  • 96-well plates for cytotoxicity assay

  • Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in multiple wells of a 6-well plate at a density that will allow for logarithmic growth during the experiment. In parallel, seed cells in a 96-well plate for a cytotoxicity assay.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for a fixed, intermediate time point (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After incubation, wash the cells in the 6-well plate with ice-cold PBS and lyse them. Quantify the protein concentration of each lysate.

  • Western Blotting: Perform Western blot analysis for LC3 and p62.

  • Cytotoxicity Assay: Concurrently, perform the cytotoxicity assay on the 96-well plate according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and p62 from the Western blot and normalize to a loading control (e.g., β-actin or GAPDH).

    • Plot the normalized protein levels against the this compound concentration.

    • Plot the cell viability data against the this compound concentration.

    • Select the lowest concentration of this compound that gives a maximal increase in LC3-II and p62 levels without causing significant cytotoxicity.

Protocol 2: Optimizing the Incubation Time for this compound (Time-Course Experiment)

This protocol is designed to determine the optimal duration of this compound treatment for maximal autophagy inhibition.

Materials:

  • Same as for the dose-response experiment.

Procedure:

  • Cell Seeding: Seed cells in multiple wells of a 6-well plate.

  • This compound Treatment: Treat the cells with the optimal concentration of this compound determined from the dose-response experiment. Include a vehicle control.

  • Time Points: Harvest the cells at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Cell Lysis and Western Blotting: At each time point, lyse the cells and perform Western blot analysis for LC3 and p62.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and p62 at each time point and normalize to a loading control.

    • Plot the normalized protein levels against the incubation time.

    • The optimal incubation time is the point at which the accumulation of LC3-II and p62 reaches a plateau.

Data Presentation

Table 1: Representative Dose-Response Data for this compound Treatment (24 hours)

This compound (µM)Relative LC3-II Levels (Fold Change vs. Vehicle)Relative p62 Levels (Fold Change vs. Vehicle)Cell Viability (%)
0 (Vehicle)1.01.0100
0.11.21.198
0.51.81.595
1.02.52.292
2.53.83.588
5.04.54.285
10.04.64.370
20.04.74.455

Note: These are representative data. Actual values will vary depending on the cell line and experimental conditions.

Table 2: Representative Time-Course Data for this compound Treatment (at Optimal Concentration)

Incubation Time (hours)Relative LC3-II Levels (Fold Change vs. t=0)Relative p62 Levels (Fold Change vs. t=0)
01.01.0
21.51.2
42.21.8
83.53.0
124.23.8
244.84.5
484.94.6

Note: These are representative data. The kinetics of LC3-II and p62 accumulation can vary between cell lines.

Troubleshooting Guide

Problem Possible Cause Solution
No or weak inhibition of autophagy (no change in LC3-II or p62) This compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration.
Incubation time is too short.Perform a time-course experiment to determine the optimal incubation time.
This compound is degraded.Prepare fresh stock solutions of this compound. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Low basal autophagy in the cell line.Induce autophagy with a known stimulus (e.g., starvation, rapamycin) before or during this compound treatment to better visualize the inhibitory effect.
Inconsistent results between experiments Variability in cell confluency or passage number.Use cells at a consistent confluency (e.g., 70-80%) and within a defined passage number range.
Inconsistent incubation times.Use a timer to ensure precise and consistent incubation periods.
High background or non-specific bands in Western blot Insufficient blocking of the membrane.Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).[14][15][16]
Primary or secondary antibody concentration is too high.Titrate the antibody concentrations to find the optimal dilution.
Observed Cytotoxicity This compound concentration is too high.Lower the concentration of this compound based on cytotoxicity assay results.
Incubation time is too long.Reduce the incubation time.
Cell line is particularly sensitive to VPS34 inhibition.Consider using a different cell line or a lower, sub-maximal inhibitory concentration of this compound.

Visualizations

Autophagy_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_initiation Initiation cluster_inhibition Inhibition cluster_downstream Downstream Events Nutrient\nDeprivation Nutrient Deprivation ULK1 Complex ULK1 Complex Nutrient\nDeprivation->ULK1 Complex VPS34 Complex VPS34 Complex ULK1 Complex->VPS34 Complex PI3P Production PI3P Production VPS34 Complex->PI3P Production Autophagosome\nFormation Autophagosome Formation PI3P Production->Autophagosome\nFormation Pik_III This compound Pik_III->VPS34 Complex LC3-II\nLipidation LC3-II Lipidation Autophagosome\nFormation->LC3-II\nLipidation Autolysosome\nFormation Autolysosome Formation LC3-II\nLipidation->Autolysosome\nFormation Degradation of\np62 Degradation of p62 Autolysosome\nFormation->Degradation of\np62 Experimental_Workflow cluster_dose Dose-Response Experiment cluster_time Time-Course Experiment A Seed Cells B Treat with this compound Concentration Gradient A->B C Incubate (Fixed Time) B->C D Western Blot (LC3, p62) & Cytotoxicity Assay C->D E Determine Optimal Concentration D->E G Treat with Optimal This compound Concentration E->G Use Optimal Conc. F Seed Cells F->G H Harvest at Multiple Time Points G->H I Western Blot (LC3, p62) H->I J Determine Optimal Incubation Time I->J

References

Technical Support Center: Interpreting p62/SQSTM1 Changes Post-Pik-III Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing changes in p62/SQSTM1 levels following treatment with Pik-III, a selective inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect autophagy?

This compound is a potent and selective inhibitor of the vacuolar protein sorting 34 (Vps34), a class III PI3K.[1][2][3][4][5] Vps34 is a crucial component of the machinery that initiates the formation of autophagosomes.[6][7][8] By inhibiting Vps34, this compound effectively blocks the early stages of autophagy, leading to a halt in the autophagic flux.[1][2][3]

Q2: What is the role of p62/SQSTM1 in autophagy?

p62, also known as sequestosome 1 (SQSTM1), is a multifunctional protein that acts as a selective autophagy receptor.[9][10][11][12][13] It recognizes and binds to ubiquitinated cargo, such as protein aggregates, and delivers them to the newly forming autophagosome by interacting with LC3 proteins on the autophagosomal membrane.[11][12] Importantly, p62 itself is incorporated into the autophagosome and degraded along with its cargo when the autophagosome fuses with the lysosome.[14][15] This degradation makes p62 a valuable marker for monitoring autophagic flux.[12][14][15]

Q3: What is the expected effect of this compound treatment on p62/SQSTM1 levels?

Since this compound inhibits autophagy, the degradation of p62/SQSTM1 is blocked.[1][3] Consequently, treatment with this compound is expected to cause an accumulation of p62/SQSTM1 protein.[4][16] This accumulation is a key indicator of successful autophagy inhibition by this compound.

Q4: Can changes in p62/SQSTM1 levels be independent of autophagy?

Yes, while p62 is a widely used marker for autophagic flux, its levels can be influenced by other factors.[14] The expression of the SQSTM1 gene can be transcriptionally upregulated by various cellular stressors and signaling pathways, including the Nrf2 pathway.[16][17] Therefore, it is crucial to consider that an increase in p62 levels might result from a combination of blocked degradation and increased synthesis.[16][18] To confirm that the observed p62 accumulation is due to autophagy inhibition, it is recommended to perform an autophagy flux assay.[19][20][21]

Troubleshooting Guide

This guide addresses common issues encountered when interpreting p62/SQSTM1 levels after this compound treatment.

Observed Issue Potential Cause Recommended Action
No change or decrease in p62 levels after this compound treatment. Ineffective this compound concentration or treatment duration: The concentration of this compound may be too low, or the treatment time too short to effectively inhibit autophagy.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Low basal autophagy: The cell line may have a low basal level of autophagy, resulting in minimal changes in p62 degradation upon inhibition.Induce autophagy with a known inducer (e.g., starvation, rapamycin) in parallel with this compound treatment to confirm the inhibitor's efficacy.
Inefficient protein extraction: p62 can be present in insoluble protein aggregates, which may be lost during standard lysis procedures.Use a lysis buffer containing a strong detergent like SDS to ensure complete solubilization of p62.[22]
Antibody issues: The primary antibody for p62 may be of poor quality or used at a suboptimal dilution.[23][24]Validate your p62 antibody using a positive control (e.g., cells treated with a known autophagy inhibitor like bafilomycin A1 or chloroquine). Test different antibody dilutions.
Unexpectedly high p62 levels in control (untreated) cells. High basal autophagy and rapid p62 turnover: Some cell lines have a high basal autophagic flux, leading to rapid degradation of p62.This is not necessarily an issue but reflects the cell's normal physiology. Use this as a baseline for comparison with this compound treated samples.
Cellular stress: Culture conditions (e.g., high cell density, nutrient depletion) can induce stress and upregulate p62 expression.Ensure consistent and optimal cell culture conditions.
Variability in p62 levels between replicate experiments. Inconsistent treatment conditions: Variations in this compound concentration, treatment duration, or cell density can lead to inconsistent results.Standardize all experimental parameters, including cell seeding density and treatment protocols.
Issues with Western blot loading or transfer: Uneven protein loading or inefficient transfer can cause variability.[24][25]Use a reliable loading control (e.g., β-actin, GAPDH) and verify transfer efficiency (e.g., with Ponceau S staining).[22]
Appearance of multiple bands for p62 on a Western blot. Post-translational modifications: p62 can be post-translationally modified (e.g., phosphorylated), which can result in multiple bands.[26]This is a known phenomenon. The upper band often represents a modified form of p62.
Protein degradation: The lower molecular weight bands might be degradation products of p62.Use protease inhibitors during protein extraction to minimize degradation.[27]

Experimental Protocols

Western Blotting for p62/SQSTM1
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Verify transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p62/SQSTM1 (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Autophagy Flux Assay

To confirm that the accumulation of p62 is due to a block in autophagy, an autophagy flux assay should be performed. This involves comparing p62 levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

  • Treatment:

    • Culture cells under four conditions:

      • Vehicle control

      • This compound alone

      • Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) alone for the last 4-6 hours of the experiment.

      • This compound treatment, with the lysosomal inhibitor added for the final 4-6 hours.

  • Analysis:

    • Harvest the cells and perform Western blotting for p62 and LC3.

    • Interpretation: In cells with active autophagy, the addition of a lysosomal inhibitor will cause a further increase in p62 and LC3-II levels compared to the control. If this compound is effectively blocking autophagy upstream of the lysosome, then the addition of a lysosomal inhibitor should not cause a significant further increase in p62 and LC3-II levels in the this compound treated cells.

Data Presentation

Table 1: Expected Changes in Autophagy Markers with this compound Treatment

Marker Expected Change after this compound Treatment Rationale
p62/SQSTM1 IncreaseBlocked autophagic degradation.
LC3-II Decrease or no changeInhibition of autophagosome formation prevents the conversion of LC3-I to LC3-II.
LC3-I Increase or no changeAccumulation of the cytosolic form of LC3 due to the block in lipidation.

Table 2: Autophagy Flux Assay Interpretation

Treatment Expected p62 Level Expected LC3-II Level
ControlBasalBasal
Lysosomal InhibitorIncreasedIncreased
This compoundIncreasedDecreased/Basal
This compound + Lysosomal InhibitorIncreased (similar to this compound alone)Decreased/Basal (similar to this compound alone)

Visualizations

PI3K_Autophagy_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_I Class I PI3K Receptor->PI3K_I Activates Akt Akt PI3K_I->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ULK1_Complex ULK1 Complex (Inactive) mTORC1->ULK1_Complex Inhibits Vps34_Complex Vps34/Class III PI3K Complex ULK1_Complex->Vps34_Complex Inhibits Autophagosome_Formation Autophagosome Formation Vps34_Complex->Autophagosome_Formation Promotes Pik_III This compound Pik_III->Vps34_Complex Inhibits Autophagosome Autophagosome Autophagosome_Formation->Autophagosome p62 p62/SQSTM1 p62->Autophagosome Delivers cargo Ub_Cargo Ubiquitinated Cargo Ub_Cargo->p62 Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Autolysosome->p62 Degrades

Caption: PI3K/mTOR and Vps34 signaling pathways in autophagy regulation.

Troubleshooting_Workflow Start Observe unexpected p62/SQSTM1 results after this compound treatment Check_PikIII Verify this compound concentration and treatment time Start->Check_PikIII Optimize_PikIII Perform dose-response and time-course experiments Check_PikIII->Optimize_PikIII No Check_Autophagy Assess basal and induced autophagy levels Check_PikIII->Check_Autophagy Yes Optimize_PikIII->Check_Autophagy Induce_Autophagy Use autophagy inducer (e.g., starvation) as a positive control Check_Autophagy->Induce_Autophagy No Check_Lysis Is protein extraction adequate? Check_Autophagy->Check_Lysis Yes Induce_Autophagy->Check_Lysis Optimize_Lysis Use lysis buffer with strong detergents (e.g., SDS) Check_Lysis->Optimize_Lysis No Check_Antibody Is the p62 antibody working correctly? Check_Lysis->Check_Antibody Yes Optimize_Lysis->Check_Antibody Validate_Antibody Validate antibody with a positive control (e.g., Bafilomycin A1 treatment) Check_Antibody->Validate_Antibody No Flux_Assay Perform autophagy flux assay Check_Antibody->Flux_Assay Yes Validate_Antibody->Flux_Assay End Interpret results Flux_Assay->End

Caption: Troubleshooting workflow for unexpected p62/SQSTM1 results.

References

Addressing variability in Pik-III effectiveness between experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in the experimental effectiveness of Pik-III, a selective inhibitor of Vps34.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K).[1][2][3] Vps34 is a key enzyme in the initiation of autophagy, a cellular process responsible for the degradation and recycling of cellular components. This compound inhibits the kinase activity of Vps34, thereby blocking the production of phosphatidylinositol 3-phosphate (PI3P), a lipid second messenger essential for the formation of autophagosomes.[4] This leads to the inhibition of autophagy and the accumulation of autophagy substrates.[1][2]

Q2: What are the typical working concentrations and incubation times for this compound?

A2: The optimal concentration and incubation time for this compound are cell-type specific and depend on the experimental endpoint. However, a general starting point for in vitro cell-based assays is in the low micromolar range. For example, concentrations between 1 and 10 µM for 24 hours have been used in DLD1 cells to prevent the degradation of autophagy substrates.[3] In U2OS cells, an IC50 of 0.012 µM was observed after a 2-hour incubation for the inhibition of Vps34 activity.[1] It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal conditions.

Q3: I am observing inconsistent inhibition of autophagy between experiments. What are the potential causes?

A3: Variability in this compound effectiveness can arise from several factors, including:

  • Compound Handling and Stability: Improper storage, repeated freeze-thaw cycles of stock solutions, and degradation in cell culture media can lead to reduced potency.

  • Cell Culture Conditions: Variations in cell density (confluence), passage number, and overall cell health can significantly impact cellular responses to inhibitors.[5]

  • Experimental Protocol: Inconsistencies in incubation times, inhibitor concentrations, and detection methods can introduce variability.

  • Lot-to-Lot Variability: Different batches of this compound may have slight differences in purity or activity.[6][7]

  • Off-Target Effects: While this compound is selective for Vps34, at higher concentrations it may inhibit other kinases, leading to unexpected or variable phenotypes.

Q4: How can I confirm that the observed effects are due to on-target inhibition of Vps34?

A4: To confirm on-target activity, consider the following approaches:

  • Use a Structurally Unrelated Vps34 Inhibitor: A different Vps34 inhibitor with a distinct chemical structure should produce a similar phenotype.

  • Rescue Experiment: If possible, overexpressing a drug-resistant mutant of Vps34 should reverse the effects of this compound.

  • Downstream Marker Analysis: Confirm the inhibition of Vps34 activity by assessing downstream markers of autophagy, such as the lipidation of LC3 and the accumulation of p62, via Western blot.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to variability in this compound experiments.

Issue 1: Inconsistent or Weak Inhibition of Autophagy
Potential Cause Troubleshooting Step Recommended Action
This compound Degradation Verify compound stability.Prepare fresh working solutions from a concentrated DMSO stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. Store the powder and stock solutions at the recommended temperatures (-20°C for powder, -80°C for DMSO stock).[1]
Suboptimal Concentration Perform a dose-response experiment.Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 20 µM) to determine the optimal effective concentration for your cell line and assay.
Inappropriate Incubation Time Conduct a time-course experiment.Treat cells with the determined optimal concentration of this compound for various durations (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment time.
Low Basal Autophagy Induce autophagy before treatment.If the basal level of autophagy in your cells is low, consider inducing it with a known stimulus like starvation (e.g., culturing in EBSS) or an mTOR inhibitor (e.g., rapamycin) before adding this compound.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Cell Density Standardize cell seeding and confluence.Ensure consistent cell seeding density across all wells and experiments. Be aware that cell confluence can significantly affect autophagy and drug responses.[5] Aim for a consistent confluence level (e.g., 70-80%) at the time of treatment.
Variable Cell Health Monitor cell morphology and passage number.Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. Discard any cultures that show signs of stress or contamination.
Pipetting Inaccuracy Calibrate pipettes and use proper technique.Ensure all pipettes are properly calibrated. Use consistent pipetting techniques to minimize variations in the volume of inhibitor added to each well.
Lot-to-Lot Variability of this compound Test new lots of the compound.When receiving a new batch of this compound, perform a side-by-side comparison with the previous lot using a standard assay to ensure comparable activity.[6][7]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay and cell line used. The following table summarizes reported IC50 values. Note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

TargetAssay TypeCell LineIncubation TimeIC50 (µM)Reference
Vps34Cell-free--0.018[1][2][3]
PI3KδCell-free--1.2[1][2]
Vps34GFP-FYVE reporterU2OS2 hours0.012[1]

Researchers should empirically determine the optimal IC50 for their specific experimental system.

Experimental Protocols

Protocol: Assessing this compound-mediated Autophagy Inhibition by Western Blot

This protocol describes the use of Western blotting to measure changes in the levels of the autophagy markers LC3-II and p62 following treatment with this compound.

  • Cell Seeding and Treatment:

    • Plate cells at a density that will achieve 70-80% confluence on the day of treatment.

    • Allow cells to adhere and grow overnight.

    • Prepare fresh serial dilutions of this compound in complete cell culture medium from a DMSO stock. Include a vehicle control (DMSO only).

    • Treat cells with the desired concentrations of this compound for the predetermined optimal incubation time.

  • Cell Lysis:

    • After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Visualizations

Pik_III_Signaling_Pathway cluster_0 Autophagy Initiation PI3P PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes Vps34_complex Vps34 Complex (Vps34, Vps15, Beclin-1, ATG14L) Vps34_complex->PI3P Catalyzes PikIII This compound PikIII->Vps34_complex Inhibits

Caption: this compound inhibits the Vps34 complex, blocking autophagosome formation.

Troubleshooting_Workflow cluster_1 Troubleshooting Experimental Variability Start Inconsistent this compound Effectiveness Check_Compound Verify Compound Integrity (Storage, Fresh Prep) Start->Check_Compound Check_Cells Standardize Cell Culture (Density, Passage, Health) Start->Check_Cells Check_Protocol Review Experimental Protocol (Conc., Time, Method) Start->Check_Protocol Check_Lot Test Lot-to-Lot Variability Start->Check_Lot Outcome Consistent Results Check_Compound->Outcome Check_Cells->Outcome Check_Protocol->Outcome Check_Lot->Outcome

Caption: A logical workflow for troubleshooting variability in this compound experiments.

References

Technical Support Center: Controlling for Solvent Effects of DMSO when using PIK-III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of the selective VPS34 inhibitor, PIK-III, with a focus on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2][3] Vps34 is a key enzyme in the initiation of autophagy, a cellular process responsible for the degradation of cellular components.[4][5][6] this compound exerts its inhibitory effect by binding to a unique hydrophobic pocket in Vps34, thereby blocking the production of phosphatidylinositol 3-phosphate (PI(3)P).[3] This inhibition of Vps34 leads to a disruption of autophagosome formation and maturation.[1][7]

Q2: What is the recommended solvent for this compound and what are its solubility characteristics?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1] this compound is readily soluble in DMSO. For instance, its solubility is reported to be 63 mg/mL (197.26 mM) and ≥ 31 mg/mL (97.07 mM).[1][8] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]

Q3: What are the common solvent effects of DMSO in cell-based assays?

DMSO is a widely used solvent due to its ability to dissolve a wide range of compounds. However, it is not biologically inert and can exert various effects on cells in culture, including:

  • Cytotoxicity: At higher concentrations, DMSO can be cytotoxic, leading to reduced cell viability and proliferation.[9][10][11][12][13][14] The cytotoxic threshold of DMSO varies depending on the cell line and the duration of exposure.[10][11][13][15]

  • Off-target effects on signaling pathways: Even at non-cytotoxic concentrations, DMSO can influence cellular signaling pathways.[16][17][18] Studies have shown that DMSO can affect the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[16][19][20]

  • Induction of cell differentiation: In some cell types, DMSO can induce differentiation, which may interfere with the experimental outcome.

  • Alterations in gene expression: DMSO has been shown to alter gene expression in a dose-dependent manner.[21]

Q4: Why is it critical to include a vehicle control in my experiments with this compound?

A vehicle control, which consists of the same concentration of DMSO used to dissolve this compound but without the inhibitor, is essential to distinguish the effects of the inhibitor from the effects of the solvent.[22][23][24][25] Any observed changes in the vehicle control group can be attributed to the solvent and should be considered when interpreting the results of the this compound-treated group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results DMSO solvent effects: The observed effects may be due to the biological activity of DMSO rather than this compound.1. Review your vehicle control data: Compare the results of your untreated cells with the vehicle control (DMSO-treated) cells. Significant differences indicate a solvent effect. 2. Perform a DMSO dose-response curve: Determine the highest non-toxic concentration of DMSO for your specific cell line and experimental duration. 3. Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium.[15][25]
Reduced cell viability in the vehicle control group DMSO cytotoxicity: The concentration of DMSO used is toxic to the cells.1. Determine the IC50 of DMSO for your cell line: Conduct a cell viability assay with a range of DMSO concentrations (e.g., 0.1% to 5%) to identify the concentration that causes 50% cell death. 2. Use a lower final DMSO concentration: Ensure your final DMSO concentration is well below the cytotoxic threshold for your cells.
This compound appears to have no effect Inhibitor precipitation: this compound may have precipitated out of the solution upon dilution in aqueous media.1. Visually inspect your working solutions: Look for any signs of precipitation. 2. Prepare fresh working solutions: Do not store diluted this compound in aqueous solutions. Prepare them fresh for each experiment from a frozen DMSO stock. 3. Use a two-step dilution: First, dilute the concentrated DMSO stock in a small volume of serum-free media, then add this to the final volume of media.[26]
Observed effects are not consistent with Vps34 inhibition Off-target effects of DMSO: DMSO may be modulating other signaling pathways that are confounding your results.1. Consult the literature for known off-target effects of DMSO on your cell type and signaling pathway of interest. [16][17] 2. Use a secondary inhibitor: If possible, confirm your findings with a different Vps34 inhibitor that has a distinct chemical structure.

Quantitative Data: DMSO Cytotoxicity

The following table summarizes the cytotoxic effects of DMSO on various cancer cell lines at different concentrations and exposure times. This data is compiled from multiple sources and should be used as a general guide. It is highly recommended to perform a dose-response experiment for your specific cell line.

Cell Line24 hours48 hours72 hoursReference
HepG2 Cytotoxic at 2.5%Cytotoxic at 2.5%Cytotoxic at 0.625%[11]
Huh7 Cytotoxic at 5%Cytotoxic at 2.5%Cytotoxic at 2.5%[11]
HT29 Cytotoxic at 2.5%Cytotoxic at 1.25%Cytotoxic at 1.25%[11]
SW480 Cytotoxic at 2.5%Cytotoxic at 2.5%Cytotoxic at 1.25%[11]
MCF-7 Cytotoxic at 5%Cytotoxic at 2.5%Cytotoxic at 2.5%[11][12]
MDA-MB-231 Cytotoxic at 5%Cytotoxic at 5%Cytotoxic at 2.5%[11]
RAW 264.7 IC50 ~1.8-1.9%--[12][14]
HUVEC IC50 ~1.8-1.9%--[12][14]
Molt-4, U937, Jurkat, K562 Cytotoxic at ≥2%Cytotoxic at ≥2%Cytotoxic at ≥2%
hAPC 5% and 10% cytotoxic5% and 10% cytotoxic5% and 10% cytotoxic[27]

Cytotoxicity is generally defined as a reduction in cell viability of more than 30% compared to untreated controls.

Experimental Protocols

Protocol 1: Determining the Non-Toxic Concentration of DMSO

This protocol describes how to determine the maximum concentration of DMSO that does not significantly affect the viability of your cell line using a cell viability assay such as MTT or PrestoBlue.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Anhydrous DMSO

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.

  • Prepare DMSO dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A typical range would be from 0.01% to 5% (v/v). Also, include a "medium only" control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO. Include a vehicle-free control (cells in medium only).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each DMSO concentration relative to the vehicle-free control. Plot the percentage of viability against the DMSO concentration to determine the highest concentration that does not cause a significant decrease in cell viability (typically less than a 10-20% reduction).

Protocol 2: Western Blot Analysis of this compound Activity with Solvent Control

This protocol outlines the steps for assessing the effect of this compound on a specific signaling pathway (e.g., autophagy) by Western blot, while properly controlling for DMSO effects.

Materials:

  • Your cell line of interest

  • 6-well cell culture plates

  • This compound stock solution in DMSO

  • Anhydrous DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against LC3B, p62, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Prepare your this compound working solutions by diluting the DMSO stock in a complete cell culture medium. Ensure the final DMSO concentration is the same across all this compound concentrations and is at a non-toxic level as determined in Protocol 1.

    • Prepare a vehicle control with the same final concentration of DMSO as your highest this compound treatment.

    • Include an untreated control (cells in medium only).

    • Treat the cells for the desired duration.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the protein levels in the this compound-treated samples to both the untreated and vehicle controls to accurately assess the inhibitor's effect.

Visualizations

PI3K_Autophagy_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_I Class I PI3K RTK->PI3K_I Activates PIP3 PIP3 PI3K_I->PIP3 Converts PIP2_I PIP2 PIP2_I->PI3K_I Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Vps34_complex Vps34 Complex (Class III PI3K) ULK1_complex->Vps34_complex Activates PI3P PI(3)P Vps34_complex->PI3P Converts PI PI PI->Vps34_complex Autophagosome Autophagosome Formation PI3P->Autophagosome Initiates PIK_III This compound PIK_III->Vps34_complex Inhibits DMSO DMSO (Solvent) DMSO->Akt Potential Off-Target Activation

Caption: PI3K/Autophagy signaling pathway and points of intervention.

Experimental_Workflow start Start: Cell Culture Experiment prep_stock Prepare this compound Stock in Anhydrous DMSO start->prep_stock det_dmso_tox Determine Non-Toxic DMSO Concentration (Protocol 1) prep_stock->det_dmso_tox seed_cells Seed Cells for Experiment det_dmso_tox->seed_cells prep_working Prepare Working Solutions (this compound & Vehicle Control) seed_cells->prep_working treat_cells Treat Cells: - Untreated Control - Vehicle Control (DMSO) - this compound Treatment prep_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Assay (e.g., Western Blot, Cell Viability) incubate->assay analyze Analyze Data: Compare this compound to Vehicle & Untreated Controls assay->analyze end End: Interpret Results analyze->end

Caption: Experimental workflow for controlling solvent effects.

Troubleshooting_Logic start Unexpected Results? check_vehicle Is Vehicle Control Different from Untreated Control? start->check_vehicle yes_solvent_effect Solvent Effect is Likely check_vehicle->yes_solvent_effect Yes no_solvent_effect Solvent Effect is Unlikely check_vehicle->no_solvent_effect No check_viability Is Cell Viability Reduced in Vehicle? yes_solvent_effect->check_viability check_inhibitor Action: Check Inhibitor Solubility & Stability no_solvent_effect->check_inhibitor yes_cytotoxicity DMSO is Cytotoxic check_viability->yes_cytotoxicity Yes no_cytotoxicity Consider Off-Target DMSO Effects or Other Experimental Issues check_viability->no_cytotoxicity No lower_dmso Action: Lower Final DMSO Concentration yes_cytotoxicity->lower_dmso

Caption: Troubleshooting logic for unexpected experimental results.

References

Ensuring the stability and activity of Pik-III in storage and use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIK-III, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the stability and activity of this compound throughout storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective inhibitor of Vacuolar Protein Sorting 34 (Vps34), a class III PI3K.[1][2] It binds to a unique hydrophobic pocket in the Vps34 kinase, exhibiting a potent inhibitory effect with an IC50 value of approximately 18 nM.[1][2][3] Its selectivity is over 100-fold greater for Vps34 compared to class I PI3Ks, PI4Kβ, and mTOR.[1][2] The primary mechanism of action of this compound is the inhibition of autophagy. By blocking Vps34 activity, it prevents the de novo lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3), a crucial step in autophagosome formation.[1][4] This leads to the accumulation and stabilization of autophagy substrates such as p62 and NCOA4.[3][4][5][6]

cluster_0 Autophagy Induction cluster_1 PI3K Class III Complex cluster_2 Autophagosome Formation Amino Acid\nDeprivation Amino Acid Deprivation Vps34 Vps34 Amino Acid\nDeprivation->Vps34 Growth Factor\nWithdrawal Growth Factor Withdrawal Growth Factor\nWithdrawal->Vps34 Beclin1 Beclin1 PI3P PI3P Vps34->PI3P  Converts PI to PI3P ATG14 ATG14 Vps15 Vps15 LC3-I LC3-I PI3P->LC3-I Recruits machinery for LC3-II\n(Lipidated) LC3-II (Lipidated) LC3-I->LC3-II\n(Lipidated) Conjugation to PE Autophagosome\nMembrane Autophagosome Membrane LC3-II\n(Lipidated)->Autophagosome\nMembrane Incorporation into PIKIII This compound PIKIII->Vps34 Inhibits

Caption: this compound inhibits autophagy by targeting the Vps34 kinase activity.

Q2: How should I store this compound powder and its stock solutions to maintain stability?

Proper storage is critical for maintaining the stability and activity of this compound. For both long-term and short-term storage, refer to the guidelines below. It is highly recommended to aliquot stock solutions into single-use vials to prevent degradation from repeated freeze-thaw cycles.[4][7]

Format Storage Temperature Reported Stability Recommendations
Solid Powder -20°C≥ 4 years[1], 3 years[4][8], 12 months[2]Store in a tightly sealed container, protected from light and moisture.
4°C6 months[2], 2 years[8]Suitable for shorter-term storage.
Stock Solution (in DMSO) -80°C1 year[4], 6 months[2]Aliquot into single-use vials to avoid freeze-thaw cycles.
-20°C1 month[4], 6 months[2]Recommended for more frequent use over a shorter duration.

Q3: What are the recommended solvents for preparing this compound stock solutions?

This compound exhibits varying solubility across different solvents. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions. When using DMSO, it is advisable to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4]

Solvent Solubility
DMSO ~15-63 mg/mL[1][4]
DMF ~10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:2) ~0.33 mg/mL[1]
Ethanol ~0.14 mg/mL[1]
PBS (pH 7.2) Slightly soluble[1]

Q4: How should I prepare working solutions of this compound for my experiments?

Working solutions should always be prepared fresh for each experiment from a properly stored DMSO stock solution.[7] To avoid precipitation in aqueous buffers or cell culture media, follow a two-step dilution process. The final concentration of DMSO in the experimental setup should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced artifacts.[7]

cluster_0 Preparation Workflow A 1. Thaw single-use aliquot of concentrated This compound DMSO stock. B 2. Dispense small volume of aqueous buffer/ media into a new tube. A->B C 3. Add required volume of DMSO stock to the buffer with gentle mixing. B->C D 4. Add this intermediate dilution to the final volume of buffer/media. C->D E 5. Mix thoroughly. Use immediately. D->E

Caption: Recommended workflow for preparing aqueous working solutions of this compound.

Troubleshooting Guide

Q5: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results can often be traced back to the degradation of the this compound compound. Several factors can contribute to this issue.

Potential Cause Explanation Recommended Solution
Improper Storage Repeated freeze-thaw cycles of the stock solution or storage at incorrect temperatures can lead to gradual degradation.[7]Aliquot stock solutions into single-use vials. Always store powder and solutions at the recommended temperatures (see Q2 table).[4][7]
Hydrolysis in Solution This compound may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH or elevated temperatures over extended periods.[7]Prepare working solutions fresh before each experiment. Ensure the pH of your experimental buffer is within a neutral range (e.g., pH 6.8-7.4). Minimize incubation times at high temperatures.[7]
Photodegradation Exposure of the compound, in both powder and solution form, to light can potentially cause degradation.[7]Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize light exposure during experimental procedures.[7]
DMSO Quality Hygroscopic DMSO can absorb moisture, leading to reduced solubility and potential precipitation of this compound upon dilution.[4]Use fresh, anhydrous grade DMSO for preparing stock solutions.[4]

Q6: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. How can I prevent this?

Precipitation is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is significantly lower.

  • Check Final Concentration: Ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the aqueous buffer.

  • Minimize Final DMSO Concentration: The final percentage of DMSO should be as low as possible (ideally <0.1% and not exceeding 0.5%) as higher concentrations can promote precipitation when the total volume increases.[7]

  • Use a Step-Wise Dilution: Do not add the DMSO stock directly into the final large volume of aqueous buffer. First, dilute the stock into a small volume of the buffer while mixing, and then add this intermediate solution to the final volume.[7]

  • Ensure Thorough Mixing: Mix gently but thoroughly after each dilution step to ensure the compound is evenly dispersed.

Q7: How can I confirm that this compound is active in my cell-based experiment?

The most direct way to confirm the activity of this compound is to measure its intended biological effect: the inhibition of autophagy. This can be effectively assessed by performing a Western blot to analyze the levels of key autophagy markers, LC3 and p62. Upon effective Vps34 inhibition by this compound, you should observe:

  • An increase in LC3-I and a corresponding decrease or stabilization of the lipidated form, LC3-II.[4]

  • An accumulation of p62/SQSTM1 , an autophagy substrate that is normally degraded in autolysosomes.[5]

Experimental Protocol: Western Blot for Autophagy Markers

This protocol provides a general framework for assessing this compound activity in a cell culture model.

  • Cell Treatment:

    • Plate your cells of interest and grow to 70-80% confluency.

    • Prepare fresh working solutions of this compound at various concentrations (e.g., 1, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO in media).[3][5]

    • Treat the cells with the this compound working solutions or vehicle control for a specified duration (e.g., 6-24 hours).[3][5]

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[9]

    • Incubate on ice for 15 minutes with occasional rocking to lyse the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel according to the manufacturer's recommendations until adequate separation is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control. A clear increase in p62 and a shift in the LC3-I/LC3-II ratio in this compound-treated samples compared to the vehicle control indicates inhibitor activity.

cluster_0 Experimental Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Immunoblotting (Primary/Secondary Ab) E->F G 7. ECL Detection & Imaging F->G H 8. Data Analysis (Band Densitometry) G->H

References

Validation & Comparative

A Comparative Guide to Autophagy Inhibitors: PIK-III vs. 3-Methyladenine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable autophagy inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used autophagy inhibitors, PIK-III and 3-methyladenine (3-MA), supported by experimental data to aid in the selection of the most appropriate compound for your research needs.

Executive Summary

This compound emerges as a highly potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34, a key enzyme in the initiation of autophagy. In contrast, 3-methyladenine (3-MA) is a pan-PI3K inhibitor with a broader spectrum of activity, affecting both class I and class III PI3Ks. This lack of specificity can lead to off-target effects and a paradoxical dual role in autophagy regulation. For researchers requiring precise and robust inhibition of autophagy initiation, this compound offers a superior profile in terms of potency and specificity.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and 3-MA, highlighting the significant differences in their efficacy and specificity.

ParameterThis compound3-Methyladenine (3-MA)
Target Selective Vps34 (Class III PI3K)Pan-PI3K (Class I and Class III)
IC50 for Vps34 ~18 nM[1][2][3]~25 µM[4][5][6]
IC50 for PI3Kδ 1.2 µM[1]Not specified, but inhibits Class I PI3K
IC50 for PI3Kγ Not specified~60 µM[5][6]
Typical Working Concentration 1-10 µM (in cell culture)[2]0.5-10 mM (in cell culture)[4][7]
Potency HighLow[8]
Specificity High for Vps34Low, with significant off-target effects[8][9][10]

Mechanism of Action and Signaling Pathways

Both this compound and 3-MA inhibit autophagy by targeting phosphoinositide 3-kinases, which are crucial for the formation of the autophagosome. However, their differential selectivity for PI3K isoforms leads to distinct downstream effects.

This compound acts as a selective inhibitor of Vps34, the catalytic subunit of the class III PI3K complex. This complex is essential for the nucleation of the phagophore, the precursor to the autophagosome. By inhibiting Vps34, this compound effectively blocks the initiation of autophagy.[1][3]

3-Methyladenine (3-MA) , on the other hand, is a broad-spectrum PI3K inhibitor. It inhibits not only the class III PI3K (Vps34) involved in autophagy initiation but also the class I PI3K, which is a key component of the PI3K/Akt/mTOR signaling pathway that negatively regulates autophagy.[9][11][12] This dual inhibition can lead to complex and sometimes contradictory results. For instance, while its inhibition of class III PI3K blocks autophagy, its concurrent inhibition of the class I PI3K/Akt/mTOR pathway can, under certain conditions, promote autophagy.[11][12] Furthermore, the inhibitory effect of 3-MA on class III PI3K has been reported to be transient, while its effect on class I PI3K is more persistent.[11][12]

Signaling Pathway Diagrams

PIK_III_Pathway cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_I Class I PI3K Receptor->PI3K_I Akt Akt PI3K_I->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_Complex_Inactive ULK1 Complex (Inactive) mTORC1->ULK1_Complex_Inactive Vps34_Complex Vps34/Beclin-1 Complex (Class III PI3K) Phagophore Phagophore Formation Vps34_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome PIK_III This compound PIK_III->Vps34_Complex

Caption: this compound selectively inhibits the Vps34 complex, blocking autophagosome formation.

ThreeMA_Pathway cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_I Class I PI3K Receptor->PI3K_I Akt Akt PI3K_I->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_Complex_Inactive ULK1 Complex (Inactive) mTORC1->ULK1_Complex_Inactive Vps34_Complex Vps34/Beclin-1 Complex (Class III PI3K) Phagophore Phagophore Formation Vps34_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Three_MA 3-Methyladenine Three_MA->PI3K_I Three_MA->Vps34_Complex Experimental_Workflow Cell_Seeding Seed Cells Treatment Treat with Inhibitor (this compound or 3-MA) Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analyze Autophagy Markers (Western Blot, IF) Harvest->Analysis

References

Pik-III vs SAR405: differences in Vps34 inhibition and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Vacuolar protein sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K), is crucial for dissecting its roles in cellular processes like autophagy and endosomal trafficking, and for developing novel therapeutics. This guide provides an objective comparison of two widely used Vps34 inhibitors, Pik-III and SAR405, focusing on their inhibitory potency, selectivity, and reported cellular effects, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and SAR405 are potent and selective inhibitors of Vps34, a key enzyme in the initiation of autophagy. SAR405 exhibits exceptional selectivity with no significant off-target activity against class I and II PI3Ks or mTOR.[1][2] this compound also demonstrates high selectivity for Vps34 over other PI3K isoforms, particularly PI3Kδ.[3] Both compounds effectively block autophagy, albeit through slightly different reported mechanisms and with varying potencies in cellular assays. This guide will delve into the specifics of their Vps34 inhibition and selectivity profiles, providing a comprehensive resource for selecting the appropriate tool compound for your research needs.

Vps34 Inhibition and Potency

This compound and SAR405 are both ATP-competitive inhibitors that target the kinase domain of Vps34. Their potency has been characterized through various in vitro and cellular assays.

ParameterThis compoundSAR405Reference
Vps34 IC50 (in vitro) 18 nM1.2 nM[4][5]
Vps34 Kd Not Reported1.5 nM[1]
Cellular Vps34 Inhibition (GFP-FYVE IC50) 12 nM (U2OS cells)27 nM (HeLa cells)[1][3]
Cellular Autophagy Inhibition (LC3-II formation IC50) Not Reported42 nM (mTOR inhibitor-induced)[1]
Cellular Autophagy Inhibition (starvation-induced IC50) Not Reported419 nM (GFP-LC3 puncta)[5]

Table 1: Comparison of In Vitro and Cellular Potency of this compound and SAR405 against Vps34.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. Both this compound and SAR405 have been profiled for their activity against other kinases, particularly those within the PI3K family.

KinaseThis compound IC50SAR405 IC50Reference
Vps34 18 nM1.2 nM[3][5]
PI3Kα >100-fold selectivity vs Vps34>10 µM[2][6]
PI3Kβ Not Reported>10 µM[2]
PI3Kδ 1.2 µM>10 µM[2][3]
PI3Kγ Not Reported>10 µM[2]
mTOR Not Reported>10 µM[2]

Table 2: Kinase Selectivity of this compound and SAR405.

SAR405 demonstrates a remarkably clean selectivity profile, with no significant inhibition of class I or II PI3Ks, or mTOR, at concentrations up to 10 µM.[2] this compound is also highly selective for Vps34, exhibiting over 100-fold selectivity against other PI3Ks.[6] Specifically, its IC50 for PI(3)Kδ is 1.2 µM, indicating a significant therapeutic window for selective Vps34 inhibition.[3]

Signaling Pathways and Cellular Effects

Both inhibitors effectively block the canonical autophagy pathway by inhibiting the production of phosphatidylinositol 3-phosphate (PI3P) by Vps34. This PI3P is essential for the recruitment of downstream autophagy effectors and the formation of autophagosomes.

cluster_0 Autophagy Induction cluster_1 Vps34 Complex cluster_2 Autophagosome Formation Nutrient Starvation Nutrient Starvation mTORC1 mTORC1 Nutrient Starvation->mTORC1 inhibits mTOR Inhibition mTOR Inhibition mTOR Inhibition->mTORC1 inhibits Vps34 Vps34 PI3P PI3P Vps34->PI3P produces Beclin1 Beclin1 Vps15 Vps15 Atg14L Atg14L WIPI proteins WIPI proteins PI3P->WIPI proteins recruits LC3 Lipidation LC3 Lipidation WIPI proteins->LC3 Lipidation Autophagosome Autophagosome LC3 Lipidation->Autophagosome ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits ULK1 Complex->Vps34 PikIII PikIII PikIII->Vps34 inhibits SAR405 SAR405 SAR405->Vps34 inhibits

Vps34 signaling in autophagy initiation.

Inhibition of Vps34 by either this compound or SAR405 leads to a reduction in autophagosome formation and a subsequent blockage of autophagic flux. This is typically observed as a decrease in the formation of punctate structures of microtubule-associated protein 1A/1B-light chain 3 (LC3) and an accumulation of the autophagy receptor p62/SQSTM1.

Furthermore, Vps34 is also involved in endosomal trafficking. Inhibition of Vps34 by SAR405 has been shown to disrupt the maturation of late endosomes and their fusion with lysosomes, leading to an accumulation of enlarged late endosomes.[1] The effects of this compound on endosomal trafficking are less explicitly detailed in the currently available literature.

Experimental Methodologies

To enable researchers to rigorously evaluate and compare Vps34 inhibitors, detailed protocols for key experiments are provided below.

In Vitro Vps34 Kinase Assay (ADP-Glo™)

This assay measures the kinase activity of Vps34 by quantifying the amount of ADP produced.

cluster_0 Reaction cluster_1 Detection Vps34 Enzyme Vps34 Enzyme ADP ADP Vps34 Enzyme->ADP ATP -> ADP PI Substrate PI Substrate Inhibitor (this compound or SAR405) Inhibitor (this compound or SAR405) ADP-Glo™ Reagent ADP-Glo™ Reagent ATP ATP ADP-Glo™ Reagent->ATP ADP -> ATP Kinase Detection Reagent Kinase Detection Reagent Light Light Kinase Detection Reagent->Light ATP -> Light

Workflow for the ADP-Glo™ Vps34 kinase assay.

Materials:

  • Recombinant Vps34/Vps15 complex

  • Phosphatidylinositol (PI) substrate

  • This compound or SAR405

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

Procedure:

  • Prepare serial dilutions of this compound and SAR405 in DMSO.

  • In a 384-well plate, add 2.5 µL of diluted inhibitor or DMSO (vehicle control).

  • Add 5 µL of a solution containing the Vps34/Vps15 enzyme and PI substrate in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration at Km for ATP).

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor with its protein target in a cellular context.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Cells Treated Cells Treated Cells Cells->Treated Cells Heated Lysate Heated Lysate Treated Cells->Heated Lysate Inhibitor (this compound or SAR405) Inhibitor (this compound or SAR405) Soluble Fraction Soluble Fraction Heated Lysate->Soluble Fraction Centrifugation Temperature Gradient Temperature Gradient Western Blot Western Blot Soluble Fraction->Western Blot Vps34 Antibody

Workflow of the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cultured cells (e.g., HeLa, U2OS)

  • This compound or SAR405

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Anti-Vps34 antibody

Procedure:

  • Treat cultured cells with the desired concentration of this compound, SAR405, or vehicle (DMSO) for 1-2 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the levels of soluble Vps34 in each sample by Western blotting using a Vps34-specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Immunofluorescence Staining for LC3 and p62

This method is used to visualize and quantify the effect of Vps34 inhibition on autophagy.

Materials:

  • Cultured cells grown on coverslips

  • This compound or SAR405

  • Autophagy inducers (e.g., starvation medium, rapamycin)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies: anti-LC3 and anti-p62

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Seed cells on coverslips and treat with this compound, SAR405, or vehicle, with or without an autophagy inducer, for the desired time.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies (anti-LC3 and anti-p62) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence or confocal microscope. Quantify LC3 puncta and p62 accumulation using image analysis software.

Conclusion

Both this compound and SAR405 are invaluable tools for studying the physiological and pathological roles of Vps34. SAR405 stands out for its exceptional selectivity, making it an ideal choice for studies where off-target effects on other PI3K isoforms are a major concern.[1][2] this compound, while also highly selective, provides a potent alternative for Vps34 inhibition.[3] The choice between these two inhibitors will ultimately depend on the specific experimental context, including the cell type, the desired concentration, and the importance of ruling out any potential off-target activities. The provided experimental protocols offer a robust framework for researchers to independently verify and compare the effects of these and other Vps34 inhibitors in their own experimental systems.

References

Pik-III: A Potent and Selective Inhibitor of Vps34 Kinase Activity for Autophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Pik-III's inhibitory effect on Vps34 kinase activity, with a comparative analysis against other known inhibitors.

This guide provides an objective comparison of this compound with other commercially available Vps34 inhibitors, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers in making informed decisions for their studies on autophagy and other Vps34-mediated cellular processes.

Comparative Analysis of Vps34 Inhibitors

This compound demonstrates high potency and selectivity for Vps34, a class III phosphoinositide 3-kinase (PI3K) crucial for the initiation of autophagy.[1][2][3][4] Its inhibitory activity has been validated in multiple experimental settings, positioning it as a valuable tool for dissecting the roles of Vps34 in cellular physiology and disease. The following table summarizes the in vitro potency of this compound and other commonly used Vps34 inhibitors.

Inhibitor NameAlternative NamesTarget(s)IC50 (Vps34)
This compound VPS34-IN2Vps34, PI3Kδ18 nM[1][2]
SAR405 ---Vps341.2 nM
VPS34-IN1 ---Vps3425 nM

Table 1: Comparison of in vitro IC50 values of various Vps34 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Vps34 by 50%.

Vps34 Signaling Pathway and Inhibition by this compound

Vps34 is a central component of the cellular machinery that initiates autophagy, a catabolic process involving the degradation of cellular components within lysosomes. Vps34, in complex with other proteins such as Vps15, Beclin-1, and Atg14, phosphorylates phosphatidylinositol (PtdIns) to produce phosphatidylinositol-3-phosphate (PtdIns(3)P) on the surface of the phagophore, the precursor to the autophagosome.[4][5] This accumulation of PtdIns(3)P serves as a docking site for effector proteins containing FYVE or PX domains, which are essential for the elongation and closure of the autophagosome membrane.[6] this compound exerts its inhibitory effect by targeting the ATP-binding pocket of Vps34, thereby preventing the phosphorylation of PtdIns and halting the downstream events of autophagy initiation.[3]

Vps34_Pathway cluster_0 Upstream Signals cluster_1 Vps34 Complex cluster_2 Downstream Events Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits Vps34 Vps34 mTORC1->Vps34 inhibits Vps15 Vps15 PtdIns(3)P PtdIns(3)P Vps34->PtdIns(3)P phosphorylates Beclin-1 Beclin-1 Atg14 Atg14 PtdIns PtdIns PtdIns->Vps34 FYVE/PX\nDomain Proteins FYVE/PX Domain Proteins PtdIns(3)P->FYVE/PX\nDomain Proteins recruits Autophagosome\nFormation Autophagosome Formation FYVE/PX\nDomain Proteins->Autophagosome\nFormation This compound This compound This compound->Vps34 inhibits

Vps34 signaling pathway and its inhibition by this compound.

Experimental Protocols

To validate the inhibitory effect of this compound on Vps34 kinase activity, a combination of in vitro biochemical assays and cell-based functional assays is recommended.

In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of recombinant Vps34 in a cell-free system.

In_Vitro_Assay Recombinant\nVps34/Vps15 complex Recombinant Vps34/Vps15 complex Reaction Incubation Reaction Incubation Recombinant\nVps34/Vps15 complex->Reaction Incubation PtdIns Liposomes PtdIns Liposomes PtdIns Liposomes->Reaction Incubation This compound (or vehicle) This compound (or vehicle) This compound (or vehicle)->Reaction Incubation ATP (γ-³²P) ATP (γ-³²P) ATP (γ-³²P)->Reaction Incubation Lipid Extraction Lipid Extraction Reaction Incubation->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Autoradiography &\nQuantification Autoradiography & Quantification TLC Separation->Autoradiography &\nQuantification

Workflow for the in vitro Vps34 kinase assay.

Methodology:

  • Prepare Liposomes: Resuspend phosphatidylinositol (PtdIns) in a suitable buffer and create liposomes by sonication or extrusion.

  • Kinase Reaction: In a reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 10 mM MgCl2), combine the PtdIns liposomes, recombinant Vps34/Vps15 complex, and varying concentrations of this compound (or vehicle control).

  • Initiate Reaction: Start the reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP), to a final concentration of approximately 100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a solution of 1M HCl.

  • Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform:methanol solution.

  • TLC Analysis: Separate the extracted lipids by thin-layer chromatography (TLC).

  • Detection and Quantification: Visualize the radiolabeled PtdIns(3)P product by autoradiography and quantify the signal to determine the extent of inhibition by this compound.

Cellular GFP-FYVE Redistribution Assay

This cell-based assay monitors the localization of a fluorescently tagged PtdIns(3)P-binding domain (FYVE) to assess cellular Vps34 activity.[6]

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., U2OS) and transiently or stably transfect them with a plasmid encoding a GFP-tagged tandem FYVE domain (GFP-2xFYVE).

  • Compound Treatment: Treat the GFP-2xFYVE expressing cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

  • Cell Fixation and Imaging: Fix the cells with paraformaldehyde and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the redistribution of the GFP-2xFYVE probe from a punctate, endosomal localization to a diffuse, cytosolic pattern. A decrease in the number and intensity of GFP puncta indicates inhibition of Vps34 activity.[7]

LC3-II Western Blotting for Autophagy Monitoring

This assay assesses the impact of Vps34 inhibition on the downstream process of autophagy by measuring the conversion of LC3-I to its lipidated form, LC3-II, which is a marker of autophagosome formation.[8][9][10][11][12]

Methodology:

  • Cell Culture and Treatment: Culture cells and treat them with this compound at various concentrations. To induce autophagy, cells can be starved of nutrients (e.g., by incubating in Earle's Balanced Salt Solution) or treated with an mTOR inhibitor (e.g., rapamycin). A lysosomal inhibitor such as bafilomycin A1 or chloroquine should be included in a parallel set of experiments to assess autophagic flux.[10]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 12-15%) to resolve LC3-I and LC3-II.[12] Transfer the proteins to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for LC3, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is quantified to determine the effect of this compound on autophagosome formation. A decrease in the LC3-II level in the presence of this compound indicates inhibition of autophagy.

References

Cross-Validation of Pik-III Results with Genetic Knockdown of Vps34: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of the class III phosphoinositide 3-kinase (PI3K-III), Vps34, using the selective inhibitor Pik-III, and the genetic knockdown of Vps34. The objective is to cross-validate the effects of this compound and provide supporting experimental data to aid in the interpretation of research findings and guide drug development efforts.

Introduction

Vps34, the sole member of the class III PI3K family, plays a crucial role in intracellular membrane trafficking, most notably in the initiation of autophagy and in endosomal sorting.[1][2] Its enzymatic activity, the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P), is essential for the recruitment of effector proteins that drive the formation of autophagosomes and the maturation of endosomes.[2] Given its central role in these fundamental cellular processes, Vps34 has emerged as a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

This compound is a potent and selective small molecule inhibitor of Vps34, which allows for the acute and reversible blockade of its kinase activity. Genetic knockdown, typically through RNA interference (siRNA), provides a complementary approach to probe the function of Vps34 by reducing its protein expression levels. This guide compares the outcomes of these two experimental approaches to provide a clearer understanding of their overlapping and potentially distinct effects on cellular signaling and function.

Comparison of Effects on Autophagy

Both pharmacological inhibition of Vps34 with this compound and its genetic knockdown lead to a profound inhibition of autophagy. This is primarily due to the blockade of PI3P production, which is a critical step in the formation of the autophagosome.

Key Quantitative Observations:

ParameterThis compound TreatmentGenetic Knockdown of Vps34Reference Cell Line(s)
LC3-II/LC3-I Ratio Significant decreaseSignificant decrease/Block in conversionHeLa, MEFs
p62/SQSTM1 Levels AccumulationAccumulationDLD1, MEFs
Autophagosome Formation Complete blockComplete blockMEFs

Summary of Autophagy Inhibition:

Studies have demonstrated that treatment with this compound leads to a dose-dependent inhibition of autophagy, characterized by a reduction in the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[3] This is accompanied by the accumulation of the autophagy substrate p62 (also known as sequestosome-1), indicating a blockage in autophagic flux.[3]

Similarly, genetic knockdown of Vps34 in various cell lines, including mouse embryonic fibroblasts (MEFs), results in a complete blockade of starvation-induced autophagosome formation.[4] Vps34-deficient cells exhibit a significant accumulation of p62, further confirming the essential role of Vps34 in maintaining autophagic degradation.[4] Interestingly, in Vps34-null cells, LC3 can form large protein aggregates that are not associated with membranes, a distinct phenotype compared to the punctate staining of LC3-II in autophagic cells.

Comparison of Effects on Endocytosis

Vps34 is also a key regulator of the endocytic pathway, specifically in the maturation of early endosomes to late endosomes.

Key Observations:

ParameterThis compound TreatmentGenetic Knockdown of Vps34Reference Cell Line(s)
Early Endosome Function Likely preserved (based on Vps34 KO data)PreservedMEFs
Late Endosome Function Likely impaired (based on Vps34 KO data)Severely impairedMEFs
EGFR Degradation ImpairedImpairedMEFs

Summary of Endocytosis Effects:

Genetic ablation of Vps34 has been shown to severely impair the function of late endosomes, while surprisingly preserving the function of early endosomes.[4] This leads to a defect in the degradation of cargo that relies on the endo-lysosomal pathway, such as the epidermal growth factor receptor (EGFR). While direct quantitative comparisons with this compound are limited in the literature, it is highly probable that the acute inhibition of Vps34 kinase activity by this compound would phenocopy the effects observed with genetic knockdown, leading to an impairment in late endosome maturation and delayed degradation of endocytosed receptors.

Comparison of Effects on mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism and a key negative regulator of autophagy. The interplay between Vps34 and mTOR signaling is complex and appears to be context-dependent.

Key Observations:

ParameterThis compound TreatmentGenetic Knockdown of Vps34Reference Cell Line(s)
Amino Acid-Induced mTORC1 Activation Likely suppressed (based on Vps34 KO data)SuppressedMEFs
Basal mTORC1 Activity Likely unaffected (based on Vps34 KO data)UnaffectedMEFs, Drosophila
S6K Phosphorylation (Amino Acid-Stimulated) Likely reduced (based on Vps34 KO data)ReducedMEFs

Summary of mTOR Signaling Effects:

Studies using Vps34 knockout models have shown that Vps34 is necessary for the full activation of mTOR complex 1 (mTORC1) in response to amino acid stimulation.[4] This is reflected in the reduced phosphorylation of the mTORC1 substrate, S6 kinase (S6K). However, the basal level of mTORC1 signaling appears to be unaffected by the loss of Vps34.[4][5] In contrast, studies in Drosophila have indicated that Vps34 is not required for TOR signaling.[5] It is anticipated that this compound treatment would mimic the effects seen in mammalian Vps34 knockout models, leading to a blunted mTORC1 response to amino acids without altering basal mTORC1 activity.

Experimental Protocols

Western Blotting for LC3 and p62

This protocol is a standard method for assessing the status of autophagy by measuring the levels of LC3-II and p62.

Materials:

  • Cells treated with this compound or transfected with Vps34 siRNA

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in lysis buffer on ice.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for LC3 and p62

This protocol allows for the visualization of LC3 puncta (autophagosomes) and p62 aggregates.

Materials:

  • Cells grown on coverslips, treated with this compound or transfected with Vps34 siRNA

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash cells with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash cells with PBS.

  • Incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Wash cells with PBS.

  • Mount coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Signaling Pathways and Workflows

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_vps34 Vps34 Complex cluster_downstream Downstream Processes Nutrient\nStarvation Nutrient Starvation Vps34 Vps34 Nutrient\nStarvation->Vps34 activates Growth\nFactors Growth Factors Growth\nFactors->Vps34 regulates Beclin1 Beclin1 PI3P PI3P Vps34->PI3P produces mTORC1_Signaling mTORC1 Signaling Vps34->mTORC1_Signaling activates (amino acid-dependent) Vps15 Vps15 Atg14L Atg14L Autophagy Autophagy PI3P->Autophagy initiates Endocytosis Endocytosis PI3P->Endocytosis regulates This compound This compound This compound->Vps34 inhibits Vps34\nKnockdown Vps34 Knockdown Vps34\nKnockdown->Vps34 reduces Experimental_Workflow cluster_intervention Intervention cluster_analysis Analysis PikIII This compound Treatment WB Western Blot (LC3, p62) PikIII->WB IF Immunofluorescence (LC3, p62) PikIII->IF Endo_assay Endocytosis Assay (EGFR degradation) PikIII->Endo_assay mTOR_assay mTOR Signaling Assay (p-S6K) PikIII->mTOR_assay siRNA Vps34 siRNA Transfection siRNA->WB siRNA->IF siRNA->Endo_assay siRNA->mTOR_assay Cell_Culture Cell Culture Cell_Culture->PikIII Cell_Culture->siRNA

References

A Comparative Analysis of Pik-III and Other PI3K Inhibitors on Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pik-III and other prominent phosphoinositide 3-kinase (PI3K) inhibitors, focusing on their distinct effects on the cellular process of autophagy. This document is intended to serve as a valuable resource for researchers in cell biology, cancer biology, and drug discovery by presenting a clear comparison of these compounds, supported by experimental data and detailed methodologies.

Introduction to PI3K, Autophagy, and Their Interplay

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] PI3Ks are a family of lipid kinases divided into three classes (Class I, II, and III) based on their structure, substrate specificity, and mode of regulation.[3][4]

Autophagy is a fundamental catabolic process whereby cells degrade and recycle their own components.[5] This process is essential for maintaining cellular homeostasis, responding to stress, and eliminating damaged organelles and proteins. The formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation, is a key feature of autophagy.

The PI3K pathway plays a dual and complex role in regulating autophagy. Class I PI3K signaling, typically activated by growth factors, leads to the activation of mTOR, a potent inhibitor of autophagy.[5][6] Conversely, the Class III PI3K, Vps34, is essential for the initiation of autophagy through the production of phosphatidylinositol 3-phosphate (PI(3)P), which is required for the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome.[4][7]

This guide will focus on this compound, a selective inhibitor of Vps34, and compare its effects on autophagy to those of other PI3K inhibitors that primarily target Class I PI3Ks. Understanding the differential effects of these inhibitors is crucial for their application as research tools and for the development of novel therapeutic strategies that modulate autophagy.

Comparative Data of PI3K Inhibitors on Autophagy

The following tables summarize the key characteristics and effects of this compound and other commonly used PI3K inhibitors on autophagy.

Inhibitor PI3K Class Specificity Effect on Autophagy Mechanism of Action Reference
This compound Class III (Vps34)InhibitionBlocks the production of PI(3)P, which is essential for autophagosome formation.[8][8]
3-Methyladenine (3-MA) Primarily Class III; also Class I at higher concentrationsInhibitionInhibits Vps34, thereby blocking the initial stages of autophagosome formation.[9][10][9][10]
Wortmannin Pan-Class I, II, and IIIInhibitionIrreversibly inhibits PI3K activity, including Vps34, preventing autophagosome nucleation.[11][12][11][12]
LY294002 Pan-Class IInductionInhibits the PI3K/Akt/mTOR pathway, relieving the inhibitory signal on autophagy initiation.[13][14][13][14]
BKM120 (Buparlisib) Pan-Class IInductionPotent inhibitor of all four Class I PI3K isoforms, leading to mTOR inhibition and autophagy induction.[15][16][17]
Pictilisib (GDC-0941) Pan-Class IInductionInhibits Class I PI3K, thereby activating autophagy.[18][18]
Inhibitor Target IC50 (nM) Typical Working Concentration (in vitro) Key Autophagy Readouts Reference
This compound Vps34181-10 µMInhibition of LC3 lipidation (decreased LC3-II), accumulation of p62.[8]
3-Methyladenine (3-MA) Vps3425,0005-10 mMInhibition of LC3-II formation, prevention of p62 degradation.[9][10][19][9][10][19]
Wortmannin Pan-PI3K~5100 nM - 1 µMDecreased LC3-II levels.[11]
LY294002 PI3Kα/δ/β500 / 570 / 97010-50 µMIncreased LC3-II levels, decreased p62 levels.[13][13]
BKM120 (Buparlisib) Pan-Class I~52 (average)0.5-5 µMIncreased LC3-II levels, decreased p62 levels.[17]
Pictilisib (GDC-0941) PI3Kα/δ30.5-2 µMIncreased LC3-II levels, decreased p62 levels.[18]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blotting for LC3 and p62

This protocol is used to quantify the levels of the autophagy marker proteins LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction, while a decrease in LC3-II and an accumulation of p62 suggest autophagy inhibition.

Materials:

  • Cells of interest

  • PI3K inhibitors (this compound, 3-MA, LY294002, etc.)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit or Mouse anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of PI3K inhibitors or vehicle control for the specified duration.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Protein Quantification: Transfer the cell lysates to microcentrifuge tubes and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST and then add ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.[20]

Tandem mRFP-GFP-LC3 Fluorescence Microscopy

This assay is used to monitor autophagic flux. The tandem fluorescent-tagged LC3 protein (mRFP-GFP-LC3) allows for the differentiation between autophagosomes (yellow puncta, GFP and RFP signals) and autolysosomes (red puncta, only RFP signal) due to the quenching of the GFP signal in the acidic environment of the lysosome.

Materials:

  • Cells stably or transiently expressing mRFP-GFP-LC3

  • PI3K inhibitors

  • Complete cell culture medium

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy (positive control)

  • Chloroquine or Bafilomycin A1 (autophagy flux inhibitors, controls)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filter sets for GFP and RFP

Procedure:

  • Cell Seeding and Treatment: Seed cells expressing mRFP-GFP-LC3 on glass coverslips in a 24-well plate. Allow the cells to adhere and then treat with PI3K inhibitors, vehicle control, or autophagy modulators (e.g., EBSS, chloroquine) for the desired time.

  • Cell Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a fluorescence microscope. Capture images in the GFP, RFP, and DAPI channels for multiple fields of view per condition.

  • Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta indicates an increase in autophagic flux, while an accumulation of yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes.[17][21]

Visualizations

Signaling Pathways

PI3K_Autophagy_Pathway cluster_0 Class I PI3K Signaling (Inhibition of Autophagy) cluster_1 Class III PI3K Signaling (Induction of Autophagy) cluster_2 Inhibitor Actions Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Class I PI3K Class I PI3K Receptor Tyrosine Kinase->Class I PI3K PIP3 PIP3 Class I PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->Class I PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Autophagy Autophagy ULK1 Complex->Autophagy initiates Nutrient Starvation Nutrient Starvation Class III PI3K (Vps34) Class III PI3K (Vps34) Nutrient Starvation->Class III PI3K (Vps34) PI(3)P PI(3)P Class III PI3K (Vps34)->PI(3)P phosphorylates PI PI PI->Class III PI3K (Vps34) WIPI Proteins WIPI Proteins PI(3)P->WIPI Proteins recruits Autophagosome Formation Autophagosome Formation WIPI Proteins->Autophagosome Formation LY294002, BKM120, Pictilisib LY294002, BKM120, Pictilisib LY294002, BKM120, Pictilisib->Class I PI3K inhibit This compound, 3-MA, Wortmannin This compound, 3-MA, Wortmannin This compound, 3-MA, Wortmannin->Class III PI3K (Vps34) inhibit

Caption: PI3K signaling pathways regulating autophagy and points of inhibitor action.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Microscopy Analysis Seed Cells Seed Cells Treat with PI3K Inhibitors Treat with PI3K Inhibitors Seed Cells->Treat with PI3K Inhibitors Cell Lysis Cell Lysis Treat with PI3K Inhibitors->Cell Lysis Transfect with mRFP-GFP-LC3 Transfect with mRFP-GFP-LC3 Treat with PI3K Inhibitors->Transfect with mRFP-GFP-LC3 Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Quantify LC3-II & p62 Quantify LC3-II & p62 Western Blot->Quantify LC3-II & p62 Fix and Stain Cells Fix and Stain Cells Transfect with mRFP-GFP-LC3->Fix and Stain Cells Fluorescence Imaging Fluorescence Imaging Fix and Stain Cells->Fluorescence Imaging Quantify Puncta Quantify Puncta Fluorescence Imaging->Quantify Puncta

Caption: General experimental workflow for assessing the effects of PI3K inhibitors on autophagy.

Logical Relationship

Logical_Relationship cluster_0 Class I Inhibitors (e.g., LY294002) cluster_1 Class III Inhibitors (e.g., this compound) PI3K Inhibitor PI3K Inhibitor Inhibit PI3K/Akt/mTOR Inhibit PI3K/Akt/mTOR PI3K Inhibitor->Inhibit PI3K/Akt/mTOR Inhibit Vps34 Inhibit Vps34 PI3K Inhibitor->Inhibit Vps34 Induce Autophagy Induce Autophagy Inhibit PI3K/Akt/mTOR->Induce Autophagy Increased LC3-II Increased LC3-II Induce Autophagy->Increased LC3-II Decreased p62 Decreased p62 Induce Autophagy->Decreased p62 Inhibit Autophagy Inhibit Autophagy Inhibit Vps34->Inhibit Autophagy Decreased LC3-II Decreased LC3-II Inhibit Autophagy->Decreased LC3-II Increased p62 Increased p62 Inhibit Autophagy->Increased p62

Caption: Logical flow of how different classes of PI3K inhibitors affect autophagy markers.

Conclusion

The choice of a PI3K inhibitor for autophagy research has profound and opposing consequences. This compound and other Class III PI3K inhibitors are potent tools for blocking autophagy at its initial stages. In contrast, inhibitors targeting Class I PI3Ks, such as LY294002, BKM120, and Pictilisib, serve as inducers of autophagy by relieving the mTOR-dependent suppression of the process. This comparative guide highlights the importance of selecting the appropriate inhibitor based on the specific research question and provides the necessary experimental framework to accurately assess their effects on autophagy. For drug development professionals, this information is critical for designing targeted cancer therapies that can either leverage autophagy as a pro-survival mechanism to be inhibited or exploit its pro-death role in certain contexts.

References

A Head-to-Head Comparison of Pik-III and Bafilomycin A1 in Blocking Autophagic Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy is a critical cellular process responsible for the degradation and recycling of cellular components. Its dysregulation is implicated in a wide range of diseases, making the modulation of autophagic flux a key area of research. This guide provides a detailed, head-to-head comparison of two widely used inhibitors of autophagy, Pik-III and Bafilomycin A1, to aid researchers in selecting the appropriate tool for their experimental needs. We will delve into their distinct mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for assessing their effects on autophagic flux.

Mechanism of Action: Early vs. Late Stage Inhibition

This compound and Bafilomycin A1 block autophagic flux at different stages of the pathway, a crucial distinction for experimental design and data interpretation.

This compound is a potent and selective inhibitor of vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K)[1][2]. VPS34 is essential for the initiation of autophagy, as it catalyzes the formation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane[3]. This accumulation of PI3P is a critical step in the recruitment of other autophagy-related (ATG) proteins, leading to the elongation and closure of the autophagosome. By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes at a very early stage of the autophagic process[1].

Bafilomycin A1 , a macrolide antibiotic, is a well-established late-stage autophagy inhibitor[4]. Its primary mechanism of action is the specific inhibition of the vacuolar H+-ATPase (V-ATPase) on the lysosomal membrane[5][6]. This proton pump is responsible for acidifying the lysosome, and its inhibition by Bafilomycin A1 prevents the fusion of autophagosomes with lysosomes to form autolysosomes[5][6]. Furthermore, the resulting increase in lysosomal pH inactivates the degradative enzymes within the lysosome, which require an acidic environment to function[7]. More recent studies have revealed a dual mechanism for Bafilomycin A1, showing that it also independently inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which can impact autophagosome-lysosome fusion through alterations in intracellular calcium levels[5][8]. This multifaceted inhibition leads to the accumulation of undegraded autophagosomes.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for this compound and Bafilomycin A1. It is important to note that IC50 values and effective concentrations can vary depending on the cell line, experimental conditions, and assay used. The data presented here are compiled from multiple sources to provide a comparative overview.

ParameterThis compoundBafilomycin A1Reference(s)
Target VPS34 (Class III PI3K)V-ATPase, SERCA[1],[5][8]
Stage of Autophagy Inhibition Early (Initiation/Autophagosome formation)Late (Autophagosome-lysosome fusion and degradation)[1],[4][5]
IC50 (in vitro) ~18 nM (for VPS34)0.6 - 400 nM (for V-ATPase)[5],[9]
Typical Working Concentration (in cell culture) 1 - 10 µM10 - 100 nM[5],
Effect on LC3-II Levels Prevents formation, may lead to a decrease or no change in basal LC3-IIAccumulation of LC3-II[1],
Effect on p62/SQSTM1 Levels Accumulation due to blocked degradation pathwayAccumulation due to blocked degradation pathway[1],
Known Off-Target Effects Can inhibit PI3Kδ at higher concentrationsCan affect mitochondrial function and induce apoptosis[1],

Visualizing the Mechanisms of Action

To further illustrate the distinct points of intervention of this compound and Bafilomycin A1 in the autophagy pathway, the following diagrams are provided.

Autophagy_Pathway_Inhibition cluster_0 Autophagy Initiation cluster_1 Autophagosome Formation cluster_2 Autophagosome Maturation & Degradation ULK1_complex ULK1 Complex VPS34_complex VPS34/Beclin-1 Complex ULK1_complex->VPS34_complex PI3P PI3P Production VPS34_complex->PI3P Phagophore Phagophore PI3P->Phagophore LC3_lipidation LC3-I to LC3-II Conversion Phagophore->LC3_lipidation Autophagosome Autophagosome LC3_lipidation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation Pik_III This compound Pik_III->VPS34_complex Inhibits Bafilomycin_A1 Bafilomycin A1 Bafilomycin_A1->Autolysosome Inhibits Fusion & Acidification

Caption: Inhibition points of this compound and Bafilomycin A1 in the autophagy pathway.

Experimental Protocols

Assessing Autophagic Flux by Western Blotting for LC3 and p62

This protocol is a standard method to measure the impact of inhibitors on autophagic flux by monitoring the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1.

Materials:

  • Cell culture reagents

  • This compound and/or Bafilomycin A1

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound, Bafilomycin A1, or vehicle control (e.g., DMSO) for the intended duration (e.g., 2, 4, 6, 12, or 24 hours).

    • For measuring autophagic flux, a co-treatment with an autophagy inducer (e.g., starvation) and the inhibitor can be performed. To assess the block in degradation, compare the LC3-II levels in the presence and absence of the inhibitor.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good resolution of LC3-I and LC3-II).

    • Run the gel and then transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B, p62, and a loading control, diluted in blocking buffer, overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the LC3-II and p62 band intensities to the loading control.

    • An accumulation of LC3-II and p62 upon treatment with the inhibitor is indicative of a block in autophagic flux. For this compound, an inhibition of the increase in LC3-II upon autophagy induction would be observed.

Experimental_Workflow cluster_workflow Autophagic Flux Western Blot Workflow A 1. Cell Seeding B 2. Treatment with This compound or Bafilomycin A1 A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Antibody Incubation (LC3, p62, Loading Control) F->G H 8. ECL Detection G->H I 9. Data Analysis H->I

Caption: A typical experimental workflow for assessing autophagic flux.

Conclusion

This compound and Bafilomycin A1 are both indispensable tools for studying autophagy, but their distinct mechanisms of action necessitate careful consideration when choosing an inhibitor for a particular experiment. This compound acts early in the pathway, preventing the formation of autophagosomes, making it suitable for studying the requirements of autophagy initiation. In contrast, Bafilomycin A1 acts late, causing the accumulation of autophagosomes by blocking their fusion with lysosomes and subsequent degradation, which is useful for measuring the rate of autophagosome formation (autophagic flux).

The choice between these two inhibitors will ultimately depend on the specific research question being addressed. By understanding their differences in mechanism, target, and effective concentrations, researchers can design more precise and interpretable experiments to unravel the complexities of the autophagic process.

References

Evaluating the Specificity of Pik-III Against Other Lipid Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the lipid kinase inhibitor Pik-III, focusing on its specificity against its primary target, Vacuolar Protein Sorting 34 (Vps34), and other lipid kinases. The information presented is supported by available experimental data to aid researchers in assessing the suitability of this compound for their studies.

Introduction to this compound

This compound is a potent and selective inhibitor of Vps34, the sole Class III phosphoinositide 3-kinase (PI3K).[1][2] Vps34 plays a crucial role in intracellular vesicular trafficking, particularly in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[3] By inhibiting Vps34, this compound serves as a valuable chemical tool to study the physiological and pathological roles of autophagy. However, the utility of any kinase inhibitor in research and therapeutic development is critically dependent on its specificity. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. This guide examines the specificity profile of this compound based on currently available data.

Quantitative Analysis of this compound Specificity

The inhibitory activity of this compound has been quantified against its primary target, Vps34, and at least one other lipid kinase isoform, PI(3)Kδ. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (µM)Fold Selectivity vs. Vps34
Vps34 (Class III PI3K)0.018[1][2]1
PI(3)Kδ (Class I PI3K)1.2[1][2]~67

Signaling Pathway Context

This compound's primary target, Vps34, is a central component of the autophagy initiation pathway. Vps34, in complex with Beclin-1 and other proteins, catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P then serves as a docking site for effector proteins that initiate the formation of the autophagosome. This pathway is distinct from the Class I PI3K signaling cascade (PI3K/AKT/mTOR), which is typically associated with cell growth and proliferation. The diagram below illustrates the position of Vps34 in the autophagy pathway.

cluster_0 Autophagy Induction cluster_1 Vps34 Complex cluster_2 Autophagosome Formation Nutrient Starvation Nutrient Starvation ULK1 Complex ULK1 Complex Nutrient Starvation->ULK1 Complex mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->ULK1 Complex Vps34 Vps34 PI3P PI3P Vps34->PI3P PI -> PI3P Beclin-1 Beclin-1 Beclin-1->Vps34 ATG14L ATG14L ATG14L->Vps34 WIPI proteins WIPI proteins PI3P->WIPI proteins LC3 LC3 WIPI proteins->LC3 Autophagosome Autophagosome LC3->Autophagosome ULK1 Complex->Vps34 PikIII This compound PikIII->Vps34 Inhibition cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Serial Dilution of this compound C Incubation of Kinase, Substrate, ATP, and this compound A->C B Preparation of Kinase and Substrate Solutions B->C D Quantification of Kinase Activity (Radiometric or HTRF) C->D E Calculation of Percent Inhibition D->E F IC50 Determination (Dose-Response Curve) E->F

References

Validating the On-Target Effects of Pik-III In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vivo studies validating the on-target effects of Pik-III, a selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), and its alternatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research and development.

This compound has emerged as a critical tool for studying the physiological roles of VPS34, the class III phosphoinositide 3-kinase (PI3K) that is a key regulator of autophagy and endosomal trafficking. Validating the on-target effects of such inhibitors in a whole-organism context is paramount for their use as research tools and for the development of potential therapeutics. This guide delves into the in vivo evidence supporting the on-target activity of this compound and compares it with other notable VPS34 inhibitors, SB02024 and SAR405.

Comparative Analysis of In Vivo Performance

To provide a clear and objective comparison, the following tables summarize the available in vivo data for this compound and its alternatives.

Inhibitor Target In Vitro IC50 (nM) Animal Model Dosing Regimen Key In Vivo On-Target Validation Observed Phenotype/Efficacy Reference
This compound VPS3418C57BL/6 mice10 mg/kg (p.o.), 2 mg/kg (i.v.)Accumulation of autophagy substrates (p62, NCOA4, NBR1, NDP52, FTH1) in DLD1 cells treated with the compound.[1]Orally bioavailable with moderate systemic clearance.[1][1]
SB02024 VPS34-B16-F10 melanoma tumor-bearing miceOral administrationDemonstrated target engagement in vivo in an H1299 tumor model expressing a GFP-2xFYVE PI(3)P reporter.[2]As a single agent, it decreased tumor growth and improved survival.[3] In combination with a STING agonist, it significantly decreased tumor growth and improved survival.[2][4][2][3][4]
SAR405 VPS341.2 (IC50), 1.5 (Kd)Tumor-bearing mice-Inhibition of autophagy and disruption of vesicle trafficking from late endosomes to lysosomes.[5]In combination with the mTOR inhibitor everolimus, it showed synergistic reduction of cell proliferation in renal tumor cells.[5] As a single agent, it inhibited tumor growth and improved survival.[3][3][5][6]

Table 1: In Vivo On-Target Validation and Efficacy of VPS34 Inhibitors

Inhibitor Animal Model Dose (i.v.) Dose (p.o.) Cmax (nM) AUCinf (nM•h) Oral Bioavailability (F%) Reference
This compound (as Vps34-PIK-III) C57BL/6 mice2 mg/kg10 mg/kg2994672547[1]
SB02024 -------
SAR405 -------

Table 2: Pharmacokinetic Parameters of VPS34 Inhibitors in Mice Data for SB02024 and SAR405 were not available in the searched literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

VPS34_Signaling_Pathway cluster_0 Autophagy Initiation cluster_1 Inhibitor Action Nutrient Starvation Nutrient Starvation mTORC1 mTORC1 Nutrient Starvation->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits VPS34 Complex VPS34 Complex ULK1 Complex->VPS34 Complex activates PI(3)P PI(3)P VPS34 Complex->PI(3)P produces Autophagosome Formation Autophagosome Formation PI(3)P->Autophagosome Formation Pik_III This compound / SB02024 / SAR405 Pik_III->VPS34 Complex inhibits

Caption: VPS34 signaling pathway in autophagy and point of inhibition.

Experimental_Workflow_On_Target_Validation cluster_0 In Vivo Model cluster_1 Treatment cluster_2 Analysis Tumor-bearing mouse Tumor-bearing mouse GFP-2xFYVE reporter GFP-2xFYVE reporter Tumor-bearing mouse->GFP-2xFYVE reporter expresses In vivo imaging In vivo imaging Tumor-bearing mouse->In vivo imaging Assess downstream effects Assess downstream effects (e.g., LC3-II, p62 levels) Tumor-bearing mouse->Assess downstream effects VPS34 Inhibitor (e.g., SB02024) VPS34 Inhibitor (e.g., SB02024) VPS34 Inhibitor (e.g., SB02024)->Tumor-bearing mouse Vehicle Control Vehicle Control Vehicle Control->Tumor-bearing mouse Measure PI(3)P levels Measure PI(3)P levels In vivo imaging->Measure PI(3)P levels

Caption: Experimental workflow for in vivo on-target validation.

Detailed Experimental Protocols

1. In Vivo Pharmacokinetic (PK) Analysis of this compound (Vps34-PIK-III)

  • Animal Model: C57BL/6 mice.[1]

  • Drug Administration:

    • Oral (p.o.): A single dose of 10 mg/kg was administered.[1]

    • Intravenous (i.v.): A single dose of 2 mg/kg was administered.[1]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound were determined using a suitable analytical method (e.g., LC-MS/MS) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

2. In Vivo On-Target Engagement of SB02024 using a GFP-2xFYVE Reporter

  • Animal Model: CIEA NOG mice subcutaneously implanted with H1299 cells engineered to express a GFP-2xFYVE reporter.[2] The FYVE domain specifically binds to PI(3)P, the product of VPS34 activity.

  • Drug Administration: SB02024 was administered orally.[4]

  • Imaging: In vivo imaging of the tumors was performed to visualize the localization of the GFP-2xFYVE reporter.

  • Principle: Inhibition of VPS34 by SB02024 is expected to decrease the levels of PI(3)P in the tumor cells, leading to a diffuse cytoplasmic localization of the GFP-2xFYVE reporter, as opposed to the punctate staining observed in vehicle-treated animals, indicating on-target engagement.

3. In Vivo Autophagy Inhibition Assessment

  • Animal Model: Tumor-bearing mice (e.g., B16-F10 melanoma or CT26 colon carcinoma).

  • Drug Administration: Administration of a VPS34 inhibitor (this compound, SB02024, or SAR405) or vehicle control.

  • Sample Collection: Tumor tissues are collected at the end of the study.

  • Analysis:

    • Western Blot: Tumor lysates are analyzed by Western blot for the levels of LC3-II (a marker of autophagosomes) and p62/SQSTM1 (an autophagy substrate that accumulates when autophagy is inhibited). An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

    • Immunohistochemistry (IHC): Tumor sections can be stained for LC3 and p62 to visualize the accumulation of autophagosomes and p62 in situ.

Conclusion

The available in vivo data provides strong evidence for the on-target effects of this compound, SB02024, and SAR405 as potent and selective inhibitors of VPS34. This compound has demonstrated oral bioavailability and the ability to modulate autophagy substrate levels in vivo.[1] SB02024 has been shown to directly engage its target in vivo using a PI(3)P reporter system, providing robust validation of its on-target activity.[2] Both SB02024 and SAR405 have shown promising anti-tumor efficacy as single agents and in combination therapies, which is consistent with the known roles of VPS34 in cancer biology.[3][4][5]

For researchers selecting a VPS34 inhibitor for in vivo studies, the choice may depend on the specific experimental needs. This compound offers the advantage of having published pharmacokinetic data, which is crucial for designing dosing regimens.[1] SB02024 provides the most direct evidence of in vivo on-target engagement through the use of a reporter model.[2] SAR405 has been extensively used in preclinical cancer models, providing a wealth of data on its biological effects.[3][5] This comparative guide serves as a valuable resource for navigating the selection and application of these important research tools.

References

Does Pik-III have advantages over Wortmannin for autophagy research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate cellular process of autophagy, the choice of inhibitory tool is critical. This guide provides a detailed comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, Pik-III and Wortmannin, to aid in the selection of the most appropriate compound for specific research needs.

The initiation of autophagy is critically dependent on the activity of the class III PI3K, vacuolar protein sorting 34 (Vps34). Both this compound and Wortmannin target PI3K pathways but differ significantly in their specificity, a factor that has profound implications for the interpretation of experimental results. This guide delves into their mechanisms of action, specificity, and provides experimental data to highlight the advantages of this compound for targeted autophagy research.

Mechanism of Action and Specificity

This compound is a potent and highly selective inhibitor of Vps34.[1][2] Its specificity is a key advantage, as it allows for the direct interrogation of the role of Vps34 in autophagy with minimal confounding effects from the inhibition of other PI3K isoforms.[1] In contrast, Wortmannin is a broad-spectrum, irreversible PI3K inhibitor that non-selectively targets class I, II, and III PI3Ks.[3] This lack of specificity can complicate data interpretation, as the observed cellular effects may be a composite of inhibiting multiple signaling pathways.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Wortmannin against their primary targets and key off-targets within the PI3K and related pathways. This data highlights the superior selectivity of this compound for Vps34-mediated autophagy research.

Target KinaseThis compound IC50Wortmannin IC50Advantage
Vps34 (PI3K Class III) 18 nM [2]~3-5 nM This compound offers high potency with exceptional selectivity.
PI3Kα (Class IA) >100-fold selectivity vs. Vps34~2-5 nMThis compound avoids inhibition of the anti-autophagic Class I PI3K pathway.
PI3Kβ (Class IA) >100-fold selectivity vs. Vps34~5 nMThis compound provides a cleaner system to study Vps34-specific roles.
PI3Kδ (Class IA) 1.2 µM[2]~5 nMThis compound shows significantly less activity against this Class I isoform.
mTOR >100-fold selectivity vs. Vps34High concentrationsThis compound does not directly inhibit mTOR, a key regulator of autophagy.
DNA-PKcs Not reported16 nMThis compound is unlikely to have the DNA repair-related off-target effects of Wortmannin.
PLK1 Not reported24 nMThis compound avoids the cell cycle-related off-target effects of Wortmannin.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathways affected by these inhibitors and a typical experimental workflow for their use in autophagy research.

PI3K_Autophagy_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK ClassI_PI3K Class I PI3K RTK->ClassI_PI3K PIP3 PIP3 ClassI_PI3K->PIP3 phosphorylates PIP2_1 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Vps34_complex Vps34/Beclin-1 Complex (Class III PI3K) ULK1_complex->Vps34_complex activates Autophagy_initiation Autophagy Initiation PI3P PI3P Vps34_complex->PI3P phosphorylates PIP2_2 PIP2 PI3P->Autophagy_initiation promotes Wortmannin Wortmannin Wortmannin->ClassI_PI3K Wortmannin->Vps34_complex PikIII This compound PikIII->Vps34_complex

Figure 1. PI3K signaling pathways in autophagy regulation.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Processing cluster_2 Autophagy Analysis start Plate cells and allow to adhere induce Induce autophagy (e.g., starvation, rapamycin) start->induce treat Treat with inhibitor: This compound or Wortmannin induce->treat lyse Lyse cells and collect protein treat->lyse PikIII This compound (Selective Vps34 inhibition) Wortmannin Wortmannin (Pan-PI3K inhibition) quantify Quantify protein concentration lyse->quantify wb Western Blot for LC3-II and p62 quantify->wb if Immunofluorescence for LC3 puncta quantify->if

Figure 2. Experimental workflow for comparing autophagy inhibitors.

Advantages of this compound over Wortmannin for Autophagy Research

  • High Specificity: this compound's primary advantage is its high selectivity for Vps34.[1][2] This allows researchers to be more confident that observed effects on autophagy are due to the inhibition of this specific kinase, rather than a broader impact on cellular signaling.

  • Reduced Off-Target Effects: Wortmannin's inhibition of Class I PI3Ks, which negatively regulate autophagy, can lead to complex and difficult-to-interpret results. This compound avoids this complication, providing a cleaner experimental system. Furthermore, Wortmannin's off-target effects on other crucial cellular kinases like mTOR, DNA-PKcs, and PLK1 can introduce confounding variables unrelated to autophagy.

  • Clarity in Mechanistic Studies: For studies aiming to dissect the specific role of Vps34 in different stages of autophagy (e.g., initiation, phagophore nucleation), this compound is the superior tool due to its targeted mechanism of action.

Experimental Protocols

Below are detailed methodologies for key experiments to compare the effects of this compound and Wortmannin on autophagy.

Western Blot Analysis of LC3-II and p62

This protocol is designed to quantify the levels of key autophagy markers, LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded during the process).

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, MEFs) in 6-well plates and grow to 70-80% confluency.
  • Induce autophagy by replacing the growth medium with Earle's Balanced Salt Solution (EBSS) for starvation, or by treating with an mTOR inhibitor like rapamycin (e.g., 100 nM) for 2-4 hours.
  • Treat cells with a range of concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) or Wortmannin (e.g., 100 nM, 200 nM, 500 nM) for the desired time period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
  • For autophagic flux analysis, include a set of wells treated with the inhibitor in the presence of a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 2 hours of the experiment.

2. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an ECL detection system. Densitometry analysis can be performed to quantify the LC3-II/LC3-I ratio and p62 levels relative to the loading control.

Immunofluorescence for LC3 Puncta Formation

This method allows for the visualization and quantification of autophagosome formation within cells.

1. Cell Culture and Treatment:

  • Plate cells on glass coverslips in a 24-well plate.
  • Induce autophagy and treat with this compound or Wortmannin as described in the Western blot protocol.

2. Cell Fixation and Permeabilization:

  • Wash cells with PBS.
  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Wash three times with PBS.
  • Block with 1% BSA in PBS for 30 minutes.
  • Incubate with an anti-LC3 primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
  • Acquire images using a fluorescence microscope.
  • Quantify the number of LC3 puncta per cell in multiple fields of view for each condition. An increase in the number of puncta indicates the accumulation of autophagosomes.

Conclusion

For researchers aiming to specifically investigate the role of Vps34-mediated autophagy, this compound presents a clear advantage over the non-selective inhibitor Wortmannin. Its high specificity minimizes off-target effects and allows for more precise and readily interpretable data. While Wortmannin can be a useful tool for studying the broader PI3K pathway, its pan-inhibitory nature introduces complexities that can obscure the specific contribution of autophagy to a cellular phenotype. The use of highly selective inhibitors like this compound is therefore recommended for rigorous and focused autophagy research.

References

Pik-III and its Analogs: A Critical Review for Autophagy Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental utility of Pik-III and its analogs, providing researchers with the comparative data and detailed protocols necessary for informed selection of VPS34 inhibitors in autophagy studies.

In the intricate cellular process of autophagy, the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (VPS34), plays a pivotal role in the initiation of autophagosome formation.[1][2][3] Its enzymatic activity, generating phosphatidylinositol 3-phosphate (PI3P), is a critical step that recruits downstream autophagy-related (ATG) proteins to the phagophore.[1][3][4] Consequently, inhibitors of VPS34 are invaluable tools for dissecting the molecular mechanisms of autophagy and are being explored for their therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[1][4] Among the most utilized VPS34 inhibitors is this compound, a potent and selective agent that has significantly advanced our understanding of autophagy. This guide provides a critical review of this compound and its analogs, offering a comparative analysis of their performance, detailed experimental protocols, and a look into the signaling pathways they modulate.

Comparative Analysis of VPS34 Inhibitors

This compound and its analogs are part of a growing arsenal of small molecules designed to target VPS34. Their utility in research is determined by their potency, selectivity, and on-target effects within the cell. Below is a summary of key quantitative data for this compound and other notable VPS34 inhibitors.

CompoundTargetIC50 (nM)Selectivity ProfileKey Features & Applications
This compound VPS34 18 >100-fold selective for VPS34 over other PI3Ks.[1] IC50 for PI3Kδ is 1200 nM.[5]A robust and widely used inhibitor of autophagy and LC3 lipidation.[5] Used to study the role of autophagy in iron metabolism and viral replication.[1]
SAR405 VPS341.2The first highly selective and potent VPS34 inhibitor.Inhibits vesicle trafficking and autophagy induced by nutrient limitation or mTORC1 inhibition.[1]
VPS34-IN-1 VPS3425Another specific inhibitor with a bisaminopyrimidine core.[1]Used in conjunction with this compound to demonstrate VPS34's role in suppressing SARS-CoV-2 replication.[1]
MPT0L145 PIK3C3/FGFR-A dual inhibitor of PIK3C3 (VPS34) and FGFR.Perturbs autophagy flux via PIK3C3 inhibition while increasing autophagosome formation due to FGFR inhibition.[6]
3-Methyladenine (3-MA) Pan-PI3KMicromolar rangeA widely used but non-selective PI3K inhibitor that also inhibits class I PI3Ks.[7][8]Historically significant but its use is limited by off-target effects.[7]
Wortmannin Pan-PI3KNanomolar rangeA potent but irreversible and non-selective PI3K inhibitor.[3][7]Broadly inhibits PI3K family members, making it difficult to attribute effects solely to VPS34 inhibition.[3][7]
LY294002 Pan-PI3KMicromolar rangeA synthetic, reversible, but non-selective PI3K inhibitor.[7]Similar to Wortmannin, it has limited potency and affects other kinases.[7]

Signaling Pathways and Experimental Workflows

To effectively utilize this compound and its analogs, a clear understanding of the signaling pathways they influence is crucial. The following diagrams illustrate the central role of VPS34 in autophagy and a typical experimental workflow for evaluating these inhibitors.

Autophagy Signaling Pathway cluster_0 Upstream Signaling cluster_1 Autophagy Initiation cluster_2 Inhibitor Action cluster_3 Downstream Events mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition VPS34_complex VPS34 Complex I (VPS34, Beclin-1, ATG14L, VPS15) ULK1_complex->VPS34_complex Activation PI3P PI3P Production VPS34_complex->PI3P Autophagosome_nucleation Autophagosome Nucleation PI3P->Autophagosome_nucleation LC3_lipidation LC3 Lipidation (LC3-I to LC3-II) Autophagosome_nucleation->LC3_lipidation Pik_III This compound & Analogs Pik_III->VPS34_complex Inhibition Autophagosome_maturation Autophagosome Maturation LC3_lipidation->Autophagosome_maturation Lysosome_fusion Fusion with Lysosome Autophagosome_maturation->Lysosome_fusion Degradation Cargo Degradation Lysosome_fusion->Degradation

Caption: Role of VPS34 in the autophagy signaling pathway and the inhibitory action of this compound.

Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Microscopy Analysis cluster_3 Data Analysis start Cell Seeding treatment Treatment with This compound/Analog start->treatment controls Vehicle & Positive Controls (e.g., Bafilomycin A1) start->controls lysis Cell Lysis treatment->lysis fixation Cell Fixation & Staining treatment->fixation controls->lysis controls->fixation western_blot Western Blot (LC3, p62, etc.) lysis->western_blot quantification Quantification & Statistical Analysis western_blot->quantification imaging Fluorescence Microscopy (e.g., GFP-LC3 puncta) fixation->imaging imaging->quantification

Caption: A typical experimental workflow for evaluating the effects of VPS34 inhibitors on autophagy.

Key Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. The following are detailed methodologies for key experiments used to assess the efficacy of this compound and its analogs.

In Vitro Kinase Assay for VPS34 Activity

This assay directly measures the enzymatic activity of VPS34 and its inhibition by test compounds.

  • Reagents: Recombinant human VPS34/VPS15 complex, phosphatidylinositol (PI) substrate, ³²P-γ-ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT), test compounds (this compound or analogs), stop solution (e.g., 1 M HCl), scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a reaction plate, add the kinase assay buffer, PI substrate, and the test compound.

    • Initiate the reaction by adding the VPS34/VPS15 complex and ³²P-γ-ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

    • Extract the radiolabeled PI3P product using an organic solvent (e.g., chloroform/methanol).

    • Measure the radioactivity of the PI3P product using a scintillation counter.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blotting for Autophagy Markers

This technique is used to monitor the levels of key autophagy-related proteins, such as LC3 and p62.

  • Reagents: Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-LC3, anti-p62, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells with this compound or its analogs for the desired time.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio and p62 accumulation are indicative of autophagy inhibition.[5]

Fluorescence Microscopy for Autophagosome Formation

This method allows for the visualization and quantification of autophagosomes within cells.

  • Reagents: Cells stably expressing a fluorescently tagged LC3 (e.g., GFP-LC3), cell culture medium, this compound or analogs, paraformaldehyde (PFA) for fixation, DAPI for nuclear staining, mounting medium.

  • Procedure:

    • Seed GFP-LC3 expressing cells on coverslips.

    • Treat the cells with the test compounds.

    • Fix the cells with PFA.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of GFP-LC3 puncta per cell. A decrease in the number of puncta upon treatment with an inhibitor suggests a blockage in autophagosome formation. Conversely, an accumulation of puncta can indicate a block in autophagosome-lysosome fusion, so co-treatment with a lysosomal inhibitor like Bafilomycin A1 is often used as a control to assess autophagic flux.

Conclusion

This compound and its analogs have proven to be indispensable tools for the study of autophagy. Their high potency and selectivity for VPS34 allow for precise dissection of its role in this fundamental cellular process. By providing a comprehensive overview of their comparative data, the signaling pathways they modulate, and detailed experimental protocols, this guide aims to empower researchers to effectively utilize these inhibitors in their quest to unravel the complexities of autophagy and its implications in health and disease. As research in this field continues to evolve, the development of even more specific and potent VPS34 inhibitors will undoubtedly open new avenues for therapeutic intervention.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pik-III for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Pik-III, a potent and selective inhibitor of vacuolar protein sorting 34 (Vps34). Adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves, and safety glasses with side shields when handling this compound.

  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, it should be immediately contained using an inert absorbent material. The contaminated absorbent must then be collected in a sealed, properly labeled container for hazardous waste disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and management.

PropertyValue
CAS Number 1383716-40-2
Molecular Formula C₁₇H₁₇N₇
Molecular Weight 319.4 g/mol
Solubility DMSO: 15 mg/mLDMF: 10 mg/mLEthanol: 0.14 mg/mL
Physical Form Solid
IC₅₀ for Vps34 18 nM[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program. Do not attempt to dispose of this compound in the regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Solid Waste: All solid forms of this compound, including unused or expired product, and any lab supplies that are grossly contaminated (e.g., weighing papers, spatulas, and contaminated PPE) must be treated as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound must be collected as hazardous liquid waste.

  • Segregation: It is crucial to segregate this compound waste from other incompatible waste streams to prevent any potential chemical reactions.

Step 2: Containerization

  • Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid this compound waste. The container must be compatible with the chemical.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container with a secure screw-top cap.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

Step 3: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The approximate concentration and quantity of the waste

  • The date of accumulation (the date the first piece of waste was added to the container)

  • Any known hazard characteristics (e.g., "Potent Inhibitor," "Toxic")

Step 4: Accumulation and Storage

Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within your laboratory. This area should be away from general laboratory traffic and drains to prevent accidental spills and releases.

Step 5: Professional Disposal

Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup. Do not attempt to transport or dispose of the hazardous waste yourself.

Experimental Workflow and Signaling Pathway Diagrams

To further aid in the understanding of the proper disposal workflow, the following diagrams have been created.

PikIII_Disposal_Workflow cluster_prep Preparation cluster_waste_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE C This compound Waste Generated (Solid, Liquid, Sharps) A->C B Handle in Fume Hood B->C D Segregate Waste Types C->D E Use Designated Hazardous Waste Containers D->E F Properly Label Containers E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Professional Disposal H->I

Caption: this compound Disposal Workflow Diagram

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby contributing to a secure and environmentally responsible research setting. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。